molecular formula C30H64ClN B127488 Dimethylditetradecylammonium chloride CAS No. 10108-91-5

Dimethylditetradecylammonium chloride

Cat. No.: B127488
CAS No.: 10108-91-5
M. Wt: 474.3 g/mol
InChI Key: RSHHCURRBLAGFA-UHFFFAOYSA-M
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Description

Dimethyldimyristylammonium Chloride is used as a surfactant.>

Properties

IUPAC Name

dimethyl-di(tetradecyl)azanium;chloride
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InChI

InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1
Source PubChem
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InChI Key

RSHHCURRBLAGFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H64ClN
Source PubChem
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DSSTOX Substance ID

DTXSID8051463
Record name Dimethylditetradecylammonium chloride
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Molecular Weight

474.3 g/mol
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CAS No.

10108-91-5, 68391-05-9
Record name Dimethylditetradecylammonium chloride
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Record name Dimethyldimyristylammonium chloride
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Record name Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides
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Record name Ammonium, chloride
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Record name Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides
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Record name Dimethylditetradecylammonium chloride
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Record name Dimethylditetradecylammonium chloride
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Record name DIMYRISTYLDIMONIUM CHLORIDE
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Foundational & Exploratory

dimethylditetradecylammonium chloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylditetradecylammonium Chloride

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (DMDTAC). As a quaternary ammonium compound, DMDTAC exhibits significant cationic surfactant properties, making it a compound of interest for researchers, scientists, and professionals in drug development and formulation. This document delves into its chemical identity, physicochemical characteristics, stability, reactivity, and safety profile. Furthermore, it offers practical experimental protocols and discusses the implications of its properties for various scientific applications. The information is grounded in authoritative sources to ensure technical accuracy and reliability for a scientific audience.

Chemical Identity and Structure

This compound, also known by synonyms such as Dimethyldimyristylammonium chloride, is a quaternary ammonium salt.[1][2] Its structure consists of a central nitrogen atom covalently bonded to two methyl groups and two long-chain tetradecyl (C14) alkyl groups.[1][3] This configuration confers a permanent positive charge on the nitrogen atom, which is balanced by a chloride counter-ion.[1]

The presence of the long, nonpolar tetradecyl chains results in significant hydrophobic character, while the quaternary ammonium head group is distinctly hydrophilic. This amphipathic nature is the basis for its classification and function as a cationic surfactant.[4]

cluster_hydrophobic Hydrophobic Tails cluster_hydrophilic Hydrophilic Head C14H29_1 CH₃(CH₂)₁₃— N_plus N⁺ C14H29_1->N_plus C14H29_2 CH₃(CH₂)₁₃— C14H29_2->N_plus CH3_1 —CH₃ N_plus->CH3_1 CH3_2 —CH₃ N_plus->CH3_2 Cl_minus   Cl⁻

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of DMDTAC are critical for its handling, formulation, and application. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 10108-91-5[1][2][5]
Molecular Formula C₃₀H₆₄ClN[1][2][6]
Molecular Weight 474.29 g/mol [1][2][6]
IUPAC Name Dimethyl-di(tetradecyl)azanium;chloride[1][2]
Synonyms Dimethyldimyristylammonium chloride, Dimyristyldimonium chloride, Ditetradecyldimethylammonium chloride[1][2][5]
Physical State Solid at room temperature[1]
LogP (Octanol-Water) 7.469[6]
Solubility Limited solubility in water due to long hydrophobic chains; more soluble in organic solvents.[4][4]

The high LogP value indicates strong lipophilicity, which is expected given the two C14 alkyl chains.[6] This property is pivotal in its interaction with lipid bilayers and organic phases. While its solubility in pure water is limited, its surfactant nature allows it to form micelles in aqueous solutions, which is a key aspect of its utility as an emulsifying agent.[4][7] The solubility profile can be influenced by temperature and the presence of salts in the medium.[4]

Stability and Reactivity Profile

Understanding the stability of DMDTAC is crucial for developing robust formulations and for defining appropriate storage conditions.

  • Chemical Stability : DMDTAC is generally stable under recommended storage conditions.[6] As a quaternary ammonium salt, its positive charge is permanent and not dependent on pH, making it stable across a wide pH range. This is a distinct advantage over primary, secondary, or tertiary amine-based cationic surfactants whose charge is pH-dependent.[8][9]

  • Thermal Stability : The compound can decompose upon heating.[10] This decomposition can produce toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[10][11] Therefore, exposure to high temperatures should be avoided.

  • Incompatible Materials : As a cationic molecule, DMDTAC will interact with and can be inactivated by anionic compounds, such as anionic surfactants (e.g., soaps and detergents) and other negatively charged polymers or proteins in a formulation.[9] This can lead to precipitation and loss of function.[9]

  • Hazardous Reactions : No hazardous polymerization has been reported.[12] The primary reactivity concern is its interaction with incompatible anionic materials.

Safety and Toxicological Profile

DMDTAC is associated with significant safety considerations that require strict adherence to handling protocols in a research environment.

GHS Hazard Classification:

  • Skin Corrosion/Irritation : Causes severe skin burns and eye damage (H314).[2]

  • Serious Eye Damage/Eye Irritation : Causes serious eye damage (H318).[2]

  • Hazardous to the Aquatic Environment : Very toxic to aquatic life (H400) with long-lasting effects (H410).[2]

Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, is mandatory when handling this compound.[11][13] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[11][14] In case of exposure, immediate and thorough rinsing of the affected area is critical.[15]

Experimental Protocol: Preparation of a Standard Aqueous Dispersion

The causality behind preparing a stable dispersion of a sparingly soluble surfactant like DMDTAC involves overcoming its hydrophobicity. This is typically achieved by applying energy (heating, sonication) to break down aggregates and facilitate micelle formation above its critical micelle concentration (CMC).

Objective: To prepare a 10 mM aqueous dispersion of DMDTAC for use in formulation screening or cell culture experiments.

Methodology:

  • Pre-Weighing: Accurately weigh the required mass of DMDTAC powder in a fume hood using an analytical balance.

  • Dispersion: Add the powder to a sterile glass beaker containing 90% of the final required volume of high-purity water (e.g., Milli-Q).

  • Heating & Stirring: Place the beaker on a magnetic stir plate with a heating function. Gently heat the solution to 40-50°C while stirring. Rationale: Moderate heating reduces water viscosity and provides energy to break intermolecular forces between DMDTAC molecules, aiding dispersion.

  • Sonication (Optional): If aggregates persist, use a bath or probe sonicator for 5-10 minutes. Rationale: Sonication provides high-frequency energy to ensure uniform particle size and prevent precipitation.

  • Final Volume Adjustment: Once the solid is fully dispersed (the solution should appear clear or uniformly opalescent), cool the solution to room temperature. Transfer it to a volumetric flask and add water to the final volume.

  • Sterilization (If required): For biological applications, sterile-filter the dispersion through a 0.22 µm syringe filter. Note: Due to potential micelle formation, select a filter material with low protein/surfactant binding, such as PVDF or PES.

  • Quality Control: Visually inspect the final solution for any particulates. Measure the pH to ensure it is within the expected range for the application.

Sources

A Comprehensive Technical Guide to the Synthesis of Dimethylditetradecylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dimethylditetradecylammonium chloride (DMDAC), a quaternary ammonium compound (QAC), is a molecule of significant interest due to its surfactant properties and broad-spectrum antimicrobial activity. These characteristics make it a valuable component in disinfectants, biocides, fabric softeners, and as a phase-transfer catalyst in organic synthesis.[1][2][3] This guide provides an in-depth exploration of the primary and alternative synthesis pathways for DMDAC, designed for researchers, chemists, and drug development professionals. We will dissect the core chemical principles, provide detailed experimental protocols, and offer insights into the critical parameters that govern reaction success, purity, and yield. The focus is on elucidating the causality behind methodological choices, ensuring a robust and reproducible synthesis.

Part 1: Foundational Concepts in DMDAC Synthesis

Molecular Profile of this compound

DMDAC is a cationic surfactant characterized by a central, positively charged nitrogen atom covalently bonded to four organic substituents: two methyl groups and two long-chain tetradecyl (C14) alkyl groups. The positive charge of the nitrogen core is balanced by a chloride counter-ion. This amphiphilic structure, with a hydrophilic cationic head and two long hydrophobic tails, is the source of its surface-active properties. Unlike primary, secondary, or tertiary ammonium salts, the charge on a QAC is permanent and independent of the solution's pH.[2]

  • Chemical Formula: C₃₀H₆₄ClN[4]

  • Molecular Weight: 474.3 g/mol [4]

  • CAS Number: 10108-91-5[1][4]

The Synthetic Cornerstone: The Menshutkin Reaction

The synthesis of QACs is predominantly achieved through the alkylation of a tertiary amine, a classic S(_N)2 reaction known as the Menshutkin reaction.[2] This process involves the nucleophilic attack of the lone pair of electrons on the tertiary amine's nitrogen atom on an electrophilic carbon of an alkyl halide. The result is the formation of a new carbon-nitrogen bond and the creation of the quaternary ammonium cation. The halide displaced from the alkylating agent becomes the counter-ion.

Part 2: The Primary Synthesis Pathway: Quaternization of a Tertiary Amine

The most direct and controlled method for producing high-purity this compound is the quaternization of N,N-dimethyltetradecylamine with 1-chlorotetradecane. This approach minimizes the side reactions and product mixtures that plague syntheses starting from primary or secondary amines.[5][6]

Reaction Principle and Causality

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.

  • Nucleophile: N,N-dimethyltetradecylamine. The nitrogen atom's lone pair of electrons initiates the reaction.

  • Electrophile: 1-Chlorotetradecane. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack.

  • Leaving Group: The chloride ion (Cl⁻).

The rate and success of the reaction are governed by several factors:

  • Steric Hindrance: While the tertiary amine is somewhat sterically hindered, the long alkyl chains are flexible. The electrophile, a primary alkyl halide, is unhindered, favoring the S(_N)2 pathway.

  • Solvent: Polar aprotic solvents like acetonitrile are ideal as they can solvate the cation but do not strongly solvate the nucleophilic amine, preserving its reactivity. Protic solvents like alcohols can also be used, as they effectively dissolve the reactants and the resulting salt.[7][8]

  • Temperature: Increased temperature accelerates the reaction rate but must be controlled to prevent potential side reactions, such as elimination. A typical temperature range is 75-95°C.[7]

Visualization: The S(_N)2 Quaternization Pathway

G TertiaryAmine N,N-Dimethyltetradecylamine (C₁₄H₂₉N(CH₃)₂) TransitionState SN2 Transition State [Partial N-C bond forming] [Partial C-Cl bond breaking] TertiaryAmine->TransitionState Nucleophilic Attack AlkylHalide 1-Chlorotetradecane (C₁₄H₂₉Cl) AlkylHalide->TransitionState Product This compound [(C₁₄H₂₉)₂N(CH₃)₂]⁺Cl⁻ TransitionState->Product Bond formation & leaving group departure

Caption: S(_N)2 mechanism for the synthesis of DMDAC.

Critical Starting Materials & Reagents
Reagent/MaterialSpecificationRationale
N,N-Dimethyltetradecylamine Purity > 98%This is the core nucleophile. Impurities (e.g., dimethylamine, tetradecanol) can lead to side products and complicate purification. It can be synthesized via the amination of 1-chlorotetradecane with excess dimethylamine.[9][10]
1-Chlorotetradecane Purity > 98%The alkylating agent. While bromo- or iodo- analogs are more reactive, 1-chlorotetradecane is often more cost-effective for industrial applications.[11]
Solvent Isopropanol or AcetonitrileIsopropanol is a good, cost-effective solvent that facilitates the dissolution of all components.[7] Acetonitrile is an excellent polar aprotic alternative that can accelerate S(N)2 reactions.[8]
Catalyst (Optional) Basic Catalyst or Phase-Transfer CatalystA basic catalyst can be used to scavenge any acidic impurities. A phase-transfer catalyst (PTC) is generally not required for this homogeneous reaction but is crucial if reactants are in different phases.[12][13]
Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place, including the use of a fume hood and personal protective equipment (PPE). Refer to the Safety Data Sheets (SDS) for all chemicals used.[1]

1. Reactor Setup:

  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe connected to a heating mantle. Ensure all glassware is dry.

2. Reagent Charging:

  • Charge the flask with N,N-dimethyltetradecylamine (e.g., 0.1 mol, 24.15 g).

  • Add 200 mL of isopropanol to dissolve the amine.

  • Begin stirring to ensure the mixture is homogeneous.

3. Reaction Initiation:

  • Slowly add 1-chlorotetradecane (e.g., 0.1 mol, 24.7 g) to the flask. A slight molar excess (1.05 to 1.10 equivalents) of the alkylating agent can be used to ensure complete conversion of the tertiary amine.

  • Once the addition is complete, begin heating the mixture to a gentle reflux (approx. 85-90°C).[7]

4. Reaction and Monitoring:

  • Maintain the reaction at reflux for 4-6 hours.[7]

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or HPLC-MS. The disappearance of the starting amine spot/peak indicates reaction completion.

5. Post-Reaction Heat Preservation:

  • After the main reaction phase, reduce the temperature to 80°C and hold for an additional 2-3 hours to ensure maximum conversion.[7]

6. Product Isolation and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.

  • The resulting crude product, a waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) or by washing with a non-polar solvent like hexane to remove unreacted starting materials. For very high purity, liquid-liquid extraction of an aqueous solution with a solvent like dichloromethane can be effective at removing organic impurities.[14]

Part 3: Alternative Synthetic Routes

While the quaternization of a tertiary amine is preferred, it's instructive to understand alternative pathways and their inherent challenges.

Route A: Exhaustive Alkylation of a Secondary Amine

This route would involve reacting ditetradecylamine with an excess of a methylating agent like methyl chloride or methyl iodide.

  • Challenge: The reaction proceeds in stages. The initial product, N-methylditetradecylamine (a tertiary amine), is often more nucleophilic than the starting secondary amine. This leads to a "runaway" reaction where the tertiary amine competes for the methylating agent, resulting in a mixture of tertiary amine salt and the desired quaternary ammonium salt.[5][15] Achieving high selectivity for the quaternary product requires harsh conditions and a large excess of the alkylating agent.[5]

Route B: Alkylation of Dimethylamine

This pathway involves reacting dimethylamine with two equivalents of 1-chlorotetradecane.

  • Challenge: This is the most difficult route to control. The first alkylation produces N,N-dimethyltetradecylamine. This tertiary amine product is present in the same flask as the highly reactive dimethylamine and the remaining 1-chlorotetradecane. A complex mixture of the secondary amine (tetradecylamine, from potential demethylation or impurities), the desired tertiary amine, and the final quaternary product is almost inevitable.[6][16] This route is generally unsuitable for producing a specific, high-purity QAC.

Part 4: Purification and Characterization Workflow

Ensuring the purity and identity of the final DMDAC product is critical for any application. A robust quality control workflow is essential.

Visualization: Purification and Analysis Workflow

G Start Crude Reaction Mixture SolventRemoval Solvent Removal (Rotary Evaporation) Start->SolventRemoval CrudeProduct Crude DMDAC (Waxy Solid) SolventRemoval->CrudeProduct Purification Purification Step CrudeProduct->Purification Recrystallization Recrystallization (e.g., Acetone) Purification->Recrystallization Option 1 Extraction Liquid-Liquid Extraction Purification->Extraction Option 2 PureProduct Purified DMDAC (>99%) Recrystallization->PureProduct Extraction->PureProduct QC Quality Control Analysis PureProduct->QC HPLCMS HPLC-MS (Purity & Identity) QC->HPLCMS NMR NMR Spectroscopy (Structure) QC->NMR Titration Titration (Concentration) QC->Titration Final Final Product Release HPLCMS->Final NMR->Final Titration->Final

Caption: General workflow for the purification and quality control of DMDAC.

Analytical Characterization Techniques
TechniquePurposeExpected Outcome
HPLC-MS Purity assessment and identity confirmationA single major peak in the chromatogram with a mass spectrum corresponding to the [M]⁺ cation of DMDAC (m/z ≈ 438.5). This method is highly sensitive and can separate DMDAC from similar QACs.[17][18][19]
¹H NMR Structural elucidation and confirmationThe spectrum should show characteristic peaks for the N-CH₃ groups, the N-CH₂ groups adjacent to the nitrogen, the long alkyl chains (-(CH₂)₁₂-), and the terminal CH₃ groups, with appropriate integration ratios.
Titration Quantitative analysis of QAC concentrationA two-phase colorimetric titration can be used for determining the active QAC content in a solution, though it is less specific than instrumental methods.[20]
Ion Chromatography (IC) QuantificationAn alternative to HPLC for quantifying the QAC, particularly in environmental or dilute samples.[21]

Part 5: Conclusion

The synthesis of this compound is most effectively and reliably achieved through the direct quaternization of N,N-dimethyltetradecylamine with a suitable C14 alkyl halide, such as 1-chlorotetradecane. This S(_N)2 pathway offers superior control and product purity compared to alternative routes starting from lower-order amines. Success hinges on the use of high-purity starting materials, appropriate solvent selection, and careful control of reaction temperature and time. A rigorous purification and analytical characterization workflow, centered around HPLC-MS and NMR, is paramount to validate the identity and purity of the final product, ensuring its suitability for high-stakes applications in research and industry.

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Sources

An In-depth Technical Guide to the Solubility of Dimethylditetradecylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dichotomous Nature of Dimethylditetradecylammonium Chloride

This compound (DDTAC), a quaternary ammonium salt, presents a fascinating case study in solubility, driven by its amphipathic molecular structure. Possessing a positively charged nitrogen atom at its hydrophilic head and two long, hydrophobic tetradecyl chains, its interaction with various solvents is a delicate interplay of competing forces. This guide provides an in-depth exploration of the solubility of DDTAC, moving beyond simple data points to elucidate the underlying physicochemical principles and provide actionable, field-proven experimental protocols. For drug development professionals, a thorough understanding of DDTAC's solubility is paramount for formulation design, particularly in the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

Molecular Structure and its Implications for Solubility

The solubility of any compound is fundamentally dictated by its molecular structure. In the case of DDTAC, we must consider two key features:

  • The Ionic Headgroup: The quaternary ammonium chloride group is polar and capable of ion-dipole interactions with polar solvent molecules. This hydrophilic character promotes solubility in polar solvents.

  • The Hydrophobic Tails: The two tetradecyl (C14) alkyl chains are nonpolar and interact favorably with nonpolar solvent molecules through van der Waals forces. These long hydrocarbon chains significantly reduce solubility in aqueous environments.[2]

This dual nature is the cornerstone of its surfactant properties and a key determinant of its solubility profile.

Theoretical Framework: The "Like Dissolves Like" Principle and Beyond

The age-old axiom "like dissolves like" provides a foundational understanding of solubility. For DDTAC, this means:

  • Polar Solvents: Polar protic solvents like water, methanol, and ethanol can solvate the chloride anion through hydrogen bonding and the quaternary ammonium cation through ion-dipole interactions.[3] However, the extensive hydrophobic character of the tetradecyl chains limits this solubility.

  • Nonpolar Solvents: Nonpolar solvents such as hexane and toluene will readily solvate the long alkyl tails but will not effectively solvate the ionic headgroup, leading to poor solubility.

  • Intermediate Polarity Solvents: Solvents with intermediate polarity, such as chloroform and acetone, may offer a more balanced environment for both the hydrophilic head and hydrophobic tails, potentially leading to moderate solubility.[3]

Beyond this simple principle, the solubility of surfactants like DDTAC is also governed by the process of micellization. Above a certain concentration, the critical micelle concentration (CMC), individual surfactant molecules aggregate to form micelles, with the hydrophobic tails oriented inward and the hydrophilic heads facing the solvent. This phenomenon can significantly enhance the apparent solubility of the surfactant in a given solvent.[4]

Experimental Determination of Solubility: A Validated Protocol

While theoretical principles provide a strong predictive framework, empirical determination of solubility is essential for accurate formulation development. The following is a robust, self-validating protocol for determining the solubility of DDTAC in various solvents.

Workflow for Experimental Solubility Determination

G prep Preparation of Saturated Solution equil Equilibration prep->equil Constant Temperature Agitation sep Phase Separation equil->sep Centrifugation/Filtration quant Quantification sep->quant HPLC, UV-Vis, or Gravimetric Analysis data Data Analysis quant->data Calculation of Solubility

Caption: General workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of the desired solvent (e.g., 5 mL).

    • Add an excess of DDTAC to each vial, ensuring that a solid phase remains. This is crucial to confirm that the solution is saturated.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled and recorded. For many solids, solubility is an endothermic process, so temperature control is critical.[2]

    • Agitate the solutions for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vials at a high speed.

      • Filter the solution using a syringe filter compatible with the solvent. This is often the preferred method to ensure no solid particles are carried over.

  • Quantification of Dissolved DDTAC:

    • Carefully take a known aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Quantify the concentration of DDTAC using a validated analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.

      • UV-Vis Spectrophotometry: If DDTAC has a suitable chromophore or can be derivatized.

      • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residue. This method is simpler but generally less accurate.

  • Data Analysis and Reporting:

    • Calculate the solubility of DDTAC in the solvent, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Expected Solubility Profile of this compound

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar headgroup interacts favorably, but the two long hydrophobic tails significantly limit solubility.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can effectively solvate the cationic headgroup without the steric hindrance of hydrogen bonding networks.[3]
Intermediate Polarity Chloroform, Dichloromethane, AcetoneModerateOffers a balance for solvating both the polar headgroup and the nonpolar tails.
Nonpolar Hexane, Toluene, Diethyl EtherVery LowFavorable interactions with the alkyl chains are insufficient to overcome the energy required to dissolve the ionic headgroup.[3]

Factors Influencing the Solubility of DDTAC

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[2] This relationship should be experimentally determined for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[3]

  • Presence of Electrolytes: In aqueous solutions, the addition of salts can either increase or decrease the solubility of surfactants, a phenomenon known as "salting in" or "salting out."

  • pH: The pH of the aqueous phase is not expected to have a significant impact on the solubility of DDTAC as it is a strong electrolyte and remains ionized across a wide pH range.

Applications in Drug Development

The unique solubility characteristics of DDTAC make it a valuable excipient in drug development, particularly for:

  • Emulsifying Agent: Its surfactant properties are utilized to create stable oil-in-water emulsions and nanoemulsions for the delivery of lipophilic drugs.[1]

  • Solubilizing Agent: DDTAC can form micelles that encapsulate poorly water-soluble drugs, increasing their apparent solubility and bioavailability.

  • Gene Delivery: The cationic nature of DDTAC facilitates complexation with negatively charged nucleic acids (like DNA and siRNA), forming nanocarriers for gene therapy applications.[1]

Conclusion

This compound is a compound whose solubility is a complex function of its amphipathic structure and the properties of the solvent. While it exhibits limited solubility in water due to its long hydrophobic chains, it is expected to be more soluble in polar aprotic and intermediate polarity organic solvents. For researchers and drug development professionals, a deep understanding of these principles, coupled with robust experimental determination, is essential for harnessing the full potential of this versatile molecule in advanced formulations.

References

  • Solubility of Things. Didecyldimethylammonium chloride - Solubility of Things. [Link]

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An In-Depth Technical Guide to the Critical Micelle Concentration of Dimethylditetradecylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylditetradecylammonium chloride (DDAC) is a cationic surfactant of significant interest in pharmaceutical sciences and materials research, primarily owing to its self-assembling properties and broad-spectrum antimicrobial activity. A fundamental parameter governing its behavior in solution is the critical micelle concentration (CMC), the threshold concentration at which individual surfactant monomers begin to aggregate into micelles. This guide provides a comprehensive technical overview of the principles and methodologies for determining the CMC of DDAC. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this versatile quaternary ammonium compound. The guide delves into the theoretical underpinnings of micellization, offers detailed, field-proven protocols for key analytical techniques, and discusses the critical factors that influence CMC values, thereby providing a robust framework for its accurate determination and application.

Introduction: The Physicochemical Significance of this compound

This compound (DDAC) is a double-chain quaternary ammonium compound. Its molecular architecture, featuring a positively charged nitrogen atom flanked by two methyl groups and two long, fourteen-carbon alkyl chains (tetradecyl), imparts it with potent surface-active properties. This amphiphilic nature—a hydrophilic cationic head group and two substantial hydrophobic tails—drives its self-assembly in aqueous solutions, a phenomenon central to its utility in drug delivery, as a disinfectant, and in the formation of complex nanostructures like vesicles and liposomes.

The transition from a solution of individual surfactant monomers to one containing organized molecular aggregates (micelles) is not gradual but occurs at a relatively sharp, well-defined concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical thermodynamic parameter; below this concentration, DDAC primarily exists as monomers, while above it, any additional surfactant molecules will preferentially form micelles.[1] This transition brings about abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[2] A thorough understanding and precise measurement of the CMC are therefore indispensable for the effective and predictable application of DDAC in any formulation.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Molecular structure of this compound (DDAC).

The Phenomenon of Micellization

The formation of micelles is an entropically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic tetradecyl chains of DDAC disrupt the hydrogen-bonding network of water molecules, creating a thermodynamically unfavorable state. To minimize this disruption, the surfactant monomers self-assemble in such a way that their hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic cationic head groups are exposed to the aqueous bulk phase. This aggregation into micelles is a spontaneous process that occurs once the surfactant concentration reaches the CMC.

dot graph MicelleFormation { graph [splines=true, nodesep=0.6, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#5F6368"];

} Caption: Micelle formation above the Critical Micelle Concentration (CMC).

Quantitative Data on the CMC of Dialkyldimethylammonium Halides

For its shorter-chain homolog, didodecyldimethylammonium bromide (DDAB, C12 chains) , a CMC value of approximately 0.158 mmol/kg has been reported. Given that DDAC possesses longer C14 chains, its hydrophobic character is substantially greater, which would drive micellization at a much lower concentration. Therefore, the CMC of DDAC is expected to be significantly lower than that of DDAB. The precise determination of this value necessitates the experimental methodologies detailed in the subsequent sections.

Surfactant NameAlkyl Chain LengthReported CMC (mmol/kg)Reference
Didodecyldimethylammonium Bromide (DDAB)C12~ 0.158
This compound (DDAC) C14 Expected to be < 0.158 (Estimated)

Experimental Determination of the Critical Micelle Concentration

The CMC is determined by monitoring a physical property of the surfactant solution as a function of concentration. The concentration at which an abrupt change in the slope of the property-versus-concentration plot occurs is taken as the CMC.[2] For an ionic surfactant like DDAC, several highly reliable methods are available.

Conductivity Method

Causality: Below the CMC, DDAC exists as individual ions (dimethylditetradecylammonium⁺ and Cl⁻), which are efficient charge carriers. As the concentration increases, the specific conductivity of the solution increases linearly.[2] Above the CMC, the newly added monomers aggregate into micelles. These micelles are much larger and diffuse more slowly than the individual ions.[3] Furthermore, a significant fraction of the counter-ions (Cl⁻) become associated with the micelle surface, reducing the total number of effective charge carriers. This leads to a decrease in the rate of conductivity increase, resulting in a distinct break in the conductivity versus concentration plot.[2][3]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DDAC (e.g., 10 mM) in high-purity, deionized water. Ensure complete dissolution.

  • Instrumentation: Use a calibrated conductivity meter with a thermostat-controlled cell, maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Titration:

    • Place a known volume of deionized water in the conductivity cell.

    • Measure the initial conductivity.

    • Make successive additions of small aliquots of the DDAC stock solution into the cell, allowing the system to equilibrate after each addition.

    • Record the conductivity after each addition.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the DDAC concentration.

    • The plot will show two linear regions with different slopes.

    • Fit linear regression lines to the data points below and above the transition region.

    • The concentration at the intersection of these two lines is the CMC.[4]

dot graph ConductivityWorkflow { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontsize=9];

} Caption: Workflow for CMC determination by the conductivity method.

Surface Tension Method

Causality: Surfactant monomers are surface-active, meaning they adsorb at the air-water interface, with their hydrophobic tails oriented away from the water. This adsorption disrupts the cohesive energy of water at the surface, thereby reducing the surface tension.[5] As the DDAC concentration increases, the surface becomes progressively saturated with monomers, leading to a sharp decrease in surface tension. Once the surface is fully saturated, further addition of monomers results in the formation of micelles in the bulk solution. Since these micelles are not surface-active, the concentration of free monomers in the bulk (and at the surface) remains relatively constant. Consequently, the surface tension also remains constant or changes very little above the CMC.[1][5]

Experimental Protocol:

  • Preparation of Solutions: Prepare a series of DDAC solutions in deionized water with concentrations spanning the expected CMC.

  • Instrumentation: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with a temperature-controlled sample stage.

  • Measurement:

    • Measure the surface tension of pure deionized water as a reference.

    • Measure the surface tension of each DDAC solution, starting from the most dilute.

    • Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to prevent cross-contamination.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the DDAC concentration (log C).

    • The plot will exhibit a region of steep decline followed by a plateau.

    • Fit linear regression lines to the two distinct regions of the curve.

    • The concentration corresponding to the intersection of these lines is the CMC.[6]

Fluorescence Spectroscopy Method (Using Pyrene as a Probe)

Causality: This method utilizes a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but partitions readily into the hydrophobic core of micelles.[7] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. In a polar environment like water, the ratio of the intensity of the third vibronic peak (I₃, ~383 nm) to the first vibronic peak (I₁, ~372 nm) is low. When pyrene is sequestered within the nonpolar, hydrocarbon-like core of a DDAC micelle, the I₃/I₁ ratio significantly increases.[4] By monitoring this ratio as a function of DDAC concentration, the onset of micelle formation can be detected.

Experimental Protocol:

  • Preparation of Pyrene Stock: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (e.g., 0.2 mM).

  • Preparation of DDAC Solutions: Prepare a series of DDAC solutions in deionized water.

  • Sample Preparation:

    • To a constant volume of each DDAC solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 0.3 µM) and the volume of organic solvent is negligible (~0.1%).

    • Allow the solutions to equilibrate.

  • Fluorescence Measurement:

    • Use a spectrofluorometer with the excitation wavelength set to approximately 334 nm.

    • Record the emission spectra from 350 nm to 450 nm for each sample.

  • Data Analysis:

    • From each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

    • Plot the I₃/I₁ ratio against the DDAC concentration.

    • The plot will show a sigmoidal curve. The CMC is typically determined from the inflection point of this curve, often calculated as the intersection of the tangents from the initial and the rapidly rising portions of the curve.[4][7]

Factors Influencing the CMC of DDAC

The CMC of an ionic surfactant like DDAC is not an immutable constant but is influenced by several external factors. Acknowledging these dependencies is crucial for ensuring the reproducibility and relevance of experimental results.

  • Structure of the Hydrophobic Group: The primary determinant of the CMC is the length of the hydrophobic alkyl chains. Increasing the chain length from C12 (dodecyl) to C14 (tetradecyl) significantly increases the hydrophobicity, leading to a substantial decrease in the CMC.

  • Addition of Electrolytes: The presence of salts (e.g., NaCl, NaBr) in the solution lowers the CMC of cationic surfactants.[8] The added counter-ions shield the electrostatic repulsion between the positively charged head groups of the DDAC monomers, making it easier for them to aggregate into micelles. This reduces the concentration of surfactant required to initiate micellization.

  • Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. For some quaternary ammonium salts, the CMC decreases with increasing temperature to a minimum and then increases.[9] This U-shaped behavior is a result of two opposing effects: an increase in temperature decreases the hydration of the hydrophilic head group (favoring micellization) but also disrupts the structured water around the hydrophobic chains (disfavoring micellization).

  • Presence of Organic Additives: Organic molecules, especially alcohols, can influence the CMC. Short-chain alcohols tend to increase the CMC by improving the solvency of the bulk phase for the surfactant monomers. Conversely, long-chain alcohols can incorporate into the micelles, acting as co-surfactants and lowering the CMC.

Applications in Research and Drug Development

The ability of DDAC to form micelles above its CMC is central to its applications in the pharmaceutical field.

  • Solubilization of Poorly Soluble Drugs: The hydrophobic core of DDAC micelles can serve as a microenvironment to encapsulate and solubilize hydrophobic drug molecules, thereby increasing their apparent aqueous solubility and bioavailability.

  • Drug Delivery Systems: DDAC can self-assemble into more complex structures like vesicles (liposomes), which are effective carriers for both hydrophobic and hydrophilic drugs. The cationic nature of these carriers can also facilitate interaction with negatively charged biological membranes.

  • Antimicrobial Formulations: The antimicrobial activity of DDAC is often enhanced above the CMC, as micelles can act as reservoirs of surfactant monomers that disrupt bacterial cell membranes.[10]

Conclusion

References

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  • Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. (2023). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

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  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (2020). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide on the Toxicological Profile of Dimethylditetradecylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethylditetradecylammonium chloride (DDTMAC), also known as dimyristyl dimethyl ammonium chloride, is a quaternary ammonium compound (QAC) with the chemical formula C30H64ClN.[1][2] As a cationic surfactant, it possesses potent antimicrobial properties that have led to its widespread use as a biocide, disinfectant, and antiseptic in various industrial, commercial, and consumer products.[3][4] Its applications range from hard surface disinfection in hospitals and food processing plants to its inclusion in personal care products.[4][5][6] Given its prevalent use and potential for human and environmental exposure, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the toxicology of DDTMAC, synthesizing data from regulatory agency reviews and peer-reviewed literature to offer field-proven insights into its potential hazards.

Physicochemical Properties

The toxicological behavior of a chemical is intrinsically linked to its physicochemical properties. DDTMAC is a salt consisting of a central nitrogen atom bonded to two methyl groups and two long-chain tetradecyl (C14) alkyl groups, with a chloride counter-ion.[1] This structure imparts its surfactant properties and influences its environmental fate and biological interactions.

PropertyValueSource
Molecular Formula C30H64ClN[1][2]
Molecular Weight 474.289 g/mol [2]
CAS Number 10108-91-5[1][2]
Appearance Colorless solid[4]
Water Solubility Highly soluble[3]
Vapor Pressure Low volatility[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of DDTMAC is crucial for assessing its potential for systemic toxicity. As a QAC, its cationic nature and large molecular size influence its passage across biological membranes.

Studies submitted to regulatory agencies have consistently shown that DDTMAC is poorly absorbed through both oral and dermal routes of exposure, with absorption estimated to be 10% or less. Following ingestion, the majority of DDTMAC is not systemically distributed and is primarily excreted unchanged in the feces. This limited absorption is a key factor in mitigating the risk of systemic toxicity. Due to its low volatility, inhalation exposure is generally not a primary concern under normal use conditions, although exposure to aerosols can occur.[7]

The primary mechanism of action for QACs like DDTMAC involves the disruption of lipid bilayers in cell membranes.[4] This leads to increased permeability and loss of cellular integrity, which is the basis for its antimicrobial activity and also contributes to its local irritant effects.

cluster_exposure Exposure Routes cluster_body Biological System Oral Oral GI Tract GI Tract Oral->GI Tract >90% Dermal Dermal Skin Skin Dermal->Skin Local Irritation Inhalation (Aerosol) Inhalation (Aerosol) Systemic Circulation Systemic Circulation Inhalation (Aerosol)->Systemic Circulation GI Tract->Systemic Circulation <10% Absorption Feces Feces GI Tract->Feces Primary Excretion Skin->Systemic Circulation <10% Absorption

Figure 1: Simplified ADME pathway of DDTMAC.

Acute Toxicity

The acute toxicity of DDTMAC has been evaluated across various exposure routes. The primary concern with acute exposure is severe local irritation and corrosion.

EndpointSpeciesRouteValueGHS CategorySource
LD50 RatOral238 mg/kgCategory 3[8]
LD50 RabbitDermal>2000 mg/kg-[7]
LC50 RatInhalation0.07 mg/LCategory 2[8]

Oral: DDTMAC is harmful if swallowed.[9][10] Acute oral toxicity studies in rats have established an LD50 of 238 mg/kg.[8]

Dermal: While less toxic via the dermal route, high concentrations of DDTMAC can cause severe skin burns and damage.[1][10]

Inhalation: Acute inhalation toxicity is high, although the low volatility of DDTMAC limits exposure under normal conditions.[7][8] However, if aerosolized, it can be highly toxic.[8]

Eye and Skin Irritation: DDTMAC is a severe skin and eye irritant.[1][9] It is classified as causing severe skin burns and serious eye damage.[1][10] Concentrations as low as 0.1-0.5% can be irritating to the eyes.[11]

Experimental Protocol: Acute Dermal Irritation/Corrosion

This protocol is a generalized representation based on OECD Guideline 404.

  • Animal Model: Albino rabbits are typically used.

  • Preparation: The day before the test, a small area of the animal's back is clipped free of fur.

  • Application: A 0.5 mL aliquot of DDTMAC at a specified concentration is applied to a small gauze patch and then to the prepared skin area. The patch is covered with an occlusive dressing.

  • Exposure: The dressing is left in place for a 4-hour exposure period.

  • Observation: After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then for up to 14 days.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., Draize scale).

  • Classification: The substance is classified based on the severity, duration, and reversibility of the skin lesions.

Repeated Dose Toxicity

Subchronic and chronic toxicity studies have been conducted in various animal models. The primary effects observed in repeated dose oral toxicity studies are consistent with the local irritant properties of DDTMAC. These effects include reduced food consumption, decreased body weight gain, and local irritation of the gastrointestinal tract.[7]

A 13-week inhalation study in Sprague-Dawley rats showed that exposure to DDTMAC aerosols resulted in decreased body weight and increased lung weight at higher concentrations.[12] Inflammatory cell infiltration and interstitial pneumonia were also observed in the lungs of mid and high-dose groups.[12] The No-Observed-Adverse-Effect Level (NOAEL) from this study was determined to be 0.11 mg/m³.[12]

In a two-generation reproductive toxicity study in rats, the NOAEL for systemic toxicity in adults and offspring was 750 ppm (equivalent to approximately 45 mg/kg/day), based on reduced body weights.[13][14]

Genotoxicity and Carcinogenicity

An extensive battery of genotoxicity tests has been conducted on DDTMAC, and the consensus from regulatory reviews is that it is not genotoxic. These studies include bacterial reverse mutation assays (Ames test), in vitro mammalian chromosomal aberration tests, and in vivo micronucleus assays.

cluster_genotox Genotoxicity Assays DDTMAC DDTMAC Genotoxicity Assessment Genotoxicity Assessment DDTMAC->Genotoxicity Assessment Ames Test (Bacterial Reverse Mutation) Ames Test (Bacterial Reverse Mutation) Genotoxicity Assessment->Ames Test (Bacterial Reverse Mutation) In Vitro Chromosomal Aberration In Vitro Chromosomal Aberration Genotoxicity Assessment->In Vitro Chromosomal Aberration In Vivo Micronucleus Test In Vivo Micronucleus Test Genotoxicity Assessment->In Vivo Micronucleus Test Negative Result Negative Result Ames Test (Bacterial Reverse Mutation)->Negative Result In Vitro Chromosomal Aberration->Negative Result In Vivo Micronucleus Test->Negative Result

Figure 2: Genotoxicity testing workflow for DDTMAC.

Consistent with the lack of genotoxic potential, long-term carcinogenicity studies in rodents have not shown any evidence of carcinogenic effects. Therefore, DDTMAC is not classified as a carcinogen.[10]

Reproductive and Developmental Toxicity

Regulatory-compliant studies have concluded that DDTMAC is not a specific reproductive or developmental toxicant. In a two-generation reproduction study, the reproductive and developmental NOAEL was 1,500 ppm (approximately 91 mg/kg/day), the highest dose tested.[13][14]

Prenatal developmental toxicity studies in rats and rabbits did not show any teratogenic effects.[15] Maternal toxicity, such as reduced body weight, was observed at higher doses, and in rabbits, increased fetal deaths and decreased fetal body weights were noted at a maternally lethal dose.[15] The NOAEL for prenatal developmental toxicity was 20 mg/kg/day in rats and 3 mg/kg/day in rabbits.[15]

It is important to note that some studies have suggested potential reproductive effects in mice exposed to a mixture of DDTMAC and another QAC, alkyl dimethyl benzyl ammonium chloride (ADBAC), in a laboratory setting.[4][16] These findings, however, are in contrast to the larger body of evidence from guideline-compliant studies reviewed by regulatory agencies.[7][13]

Ecotoxicology

DDTMAC is classified as very toxic to aquatic life with long-lasting effects.[1] It is highly toxic to fish and very highly toxic to aquatic invertebrates.[17] Due to its strong adsorption to soil and sediment, it is considered immobile in soil, which may limit its bioavailability in the aquatic environment.[17][18] However, its persistence and inherent toxicity to aquatic organisms necessitate careful management of its environmental release. DDTMAC is not expected to bioconcentrate in aquatic organisms.[18]

Conclusion

This compound is a widely used cationic surfactant with a well-characterized toxicological profile. The primary hazard associated with DDTMAC is its potential for severe local irritation and corrosion to the skin and eyes upon direct contact. While it exhibits high acute toxicity via inhalation of aerosols and is harmful if swallowed, its poor absorption through oral and dermal routes limits the potential for systemic toxicity. The weight of evidence from extensive testing indicates that DDTMAC is not genotoxic, carcinogenic, or a specific reproductive or developmental toxicant. Its high toxicity to aquatic organisms underscores the importance of responsible use and disposal to minimize environmental impact. This in-depth guide provides researchers, scientists, and drug development professionals with the core toxicological information necessary for a comprehensive risk assessment and safe handling of this important antimicrobial compound.

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  • Luz, A., DeLeo, P., Pechacek, N., & Freemantle, M. (2020). Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12–C16) dimethyl benzyl ammonium chloride. ResearchGate. [Link]

  • Lim, C. H., & Chung, Y. H. (2017). Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure. Journal of Toxicology and Environmental Health, Part A, 80(1), 22-31. [Link]

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  • Hostetler, K. A., Fisher, J. P., & Burruss, L. W. (2021). Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats. Birth Defects Research, 113(19), 1368-1389. [Link]

  • Kim, J., Lee, D., & Kim, S. (2016). Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure. Journal of Toxicology and Environmental Health, Part A, 79(22-23), 1056-1064. [Link]

  • Hostetler, K. A., Fisher, J. P., & Burruss, L. W. (2021). Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats. PubMed. [Link]

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environmental fate and biodegradability of dimethylditetradecylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Dimethylditetradecylammonium Chloride

Introduction: Understanding this compound (DMDAC)

This compound (DMDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with a broad spectrum of applications. It is primarily utilized for its biocidal properties as a disinfectant, sanitizer, and algaecide in various settings, including commercial, industrial, and medical facilities.[1][2] Its molecular structure, featuring a positively charged nitrogen atom bonded to two long tetradecyl (C14) alkyl chains and two methyl groups, is key to its function and its environmental behavior. This structure allows DMDAC to disrupt the cell membranes of microorganisms.[3] As its use is widespread, understanding its journey and persistence in the environment—its environmental fate and biodegradability—is critical for a comprehensive ecological risk assessment. This guide provides a detailed examination of the physicochemical properties, distribution, degradation pathways, and testing methodologies relevant to DMDAC for researchers and drug development professionals.

Physicochemical Properties and Environmental Entry

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For DMDAC, its cationic nature and long alkyl chains are the most influential factors. The primary route of entry into the environment is "down-the-drain" to wastewater treatment systems following its use in cleaning and disinfectant products.[4][5]

Key Physicochemical Data for DMDAC

PropertyValue / DescriptionSignificance for Environmental FateSource
Water Solubility Highly solubleFacilitates transport in aquatic systems but is counteracted by strong sorption.[3]
Vapor Pressure 2.33 x 10⁻¹¹ mm Hg (3.1 x 10⁻⁹ Pa)Extremely low; volatilization from water or soil is not a significant process.[4]
Sorption High affinity for solids (sludge, soil, sediment)DMDAC strongly binds to negatively charged particles, significantly reducing its concentration in the water column and limiting its mobility.[1][2]

Environmental Fate and Distribution: A Story of Sorption

Upon entering wastewater treatment plants (WWTPs), the fate of DMDAC is dominated by its strong affinity for organic matter and negatively charged surfaces. As a cationic surfactant, it rapidly partitions from the aqueous phase to the solid phase (sewage sludge).[4][5] This sorption is the most critical process determining its distribution.

Due to this strong binding, a significant portion of DMDAC is removed from wastewater during treatment and becomes concentrated in biosolids. Effluent discharged from WWTPs will contain low concentrations of DMDAC, which will then rapidly bind to suspended solids or bed sediments in receiving surface waters.[4][5][6] Consequently, the highest environmental concentrations are expected in sludge-amended soils and aquatic sediments rather than the water column.

cluster_source Source & Entry cluster_wwtp Wastewater Treatment Plant (WWTP) cluster_env Environmental Compartments use Industrial & Consumer Use influent Wastewater Influent use->influent Down-the-drain disposal primary Primary Treatment (Partitioning) influent->primary effluent Treated Effluent primary->effluent Low concentration in aqueous phase sludge Biosolids (Sludge) primary->sludge High concentration due to strong sorption surface_water Surface Water effluent->surface_water soil Soil (via Sludge Application) sludge->soil Land Application sediment Sediment surface_water->sediment Rapid binding to suspended solids DMDAC Dimethylditetradecylammonium (DMDAC) step1 First N-dealkylation (Pseudomonas sp.) DMDAC->step1 inter1 Tetradecyldimethylamine + Tetradecanal/Tetradecanoic Acid step1->inter1 step2 Second N-dealkylation inter1->step2 inter2 Dimethylamine (DMA) step2->inter2 step3 Further Degradation & Mineralization inter2->step3 final CO₂ + H₂O + NH₄⁺ step3->final

Fig 2. Proposed biotic degradation pathway for DMDAC via N-dealkylation.

Standardized Biodegradability Testing Protocols

To assess the biodegradability of chemicals like DMDAC, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are universally accepted. The OECD 301 series is used to determine "ready biodegradability."

A substance is considered readily biodegradable if it meets stringent pass levels within a 28-day period, typically requiring >60% degradation (measured as oxygen consumption or CO₂ evolution) within a 10-day window that starts once 10% degradation is reached. [7][8]Passing an OECD 301 test suggests a substance will be rapidly and completely removed in the environment.

Experimental Protocol Example: OECD 301F - Manometric Respirometry Test

This method is suitable for assessing soluble, non-volatile substances like DMDAC and determines biodegradability by measuring the oxygen consumed by microorganisms.

Objective: To determine if DMDAC is readily biodegradable under aerobic aqueous conditions.

Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium (as specified in OECD 301) and saturate it with air. This medium provides essential nutrients for the microorganisms but lacks a carbon source.

  • Inoculum: Obtain a microbial inoculum, typically from the activated sludge of a domestic wastewater treatment plant. The inoculum is washed and aerated to prepare it for the test.

  • Test Setup:

    • Test Vessels (DMDAC): Add a known concentration of DMDAC (as the sole carbon source), the mineral medium, and the inoculum to several sealed glass bottles (respirometers).

    • Reference Vessel (e.g., Sodium Benzoate): Prepare vessels with a readily biodegradable reference substance to validate the activity of the inoculum.

    • Blank Control: Prepare vessels containing only the inoculum and mineral medium to measure endogenous respiration (oxygen uptake by the inoculum itself).

  • Incubation: Incubate all vessels in the dark at a constant temperature (20-24°C) for 28 days. The respirometers continuously measure the pressure change due to oxygen consumption.

  • Data Collection: Record oxygen uptake in all vessels over the 28-day period. The consumption in the blank control is subtracted from the test and reference vessels.

  • Calculation of Biodegradation:

    • Calculate the Theoretical Oxygen Demand (ThOD) of DMDAC based on its chemical formula.

    • Express the measured oxygen consumption as a percentage of the ThOD.

    • % Degradation = (O₂ consumed [mg/L] / ThOD [mg/L]) * 100

  • Validation: The test is valid if the reference substance shows >60% degradation within 14 days and the oxygen uptake in the blank control is within specified limits.

cluster_prep Preparation cluster_setup Test Setup cluster_run Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium C1 Test Vessels: Medium + Inoculum + DMDAC A->C1 C2 Reference Vessels: Medium + Inoculum + Na Benzoate A->C2 C3 Blank Control: Medium + Inoculum A->C3 B Prepare Inoculum (e.g., Activated Sludge) B->C1 B->C2 B->C3 D Incubate at 22°C for 28 days C1->D C2->D C3->D E Continuously Measure Oxygen Consumption D->E F Calculate % ThOD (% Biodegradation) E->F G Apply 10-Day Window & Pass/Fail Criteria F->G

Fig 3. Experimental workflow for the OECD 301F biodegradability test.

Factors Influencing Biodegradability

Several factors can influence whether DMDAC biodegrades rapidly in the environment:

  • Concentration: As a biocide, high concentrations of DMDAC can be toxic to the very microorganisms responsible for its degradation, potentially inhibiting the process. [9]* Alkyl Chain Length: The biodegradability of QACs is influenced by the length of their alkyl chains. While data for DMDAC (C14) is specific, generally, very long chains can decrease bioavailability and slow degradation. [9][10]* Sorption and Bioavailability: Strong binding to soil and sediment can sequester DMDAC, making it less available to microbial enzymes and thus reducing the degradation rate in these compartments. [9]* Microbial Population: The presence of a microbial community adapted to degrading QACs is crucial. Such communities are more likely to be found in environments with a history of QAC exposure, like WWTPs. [11][10]

Ecotoxicity Summary

The environmental fate of DMDAC is directly linked to its potential to cause ecological harm. Due to its membrane-disrupting mode of action, it is highly toxic to aquatic organisms.

Summary of Aquatic Ecotoxicity

Organism GroupToxicity LevelEndpoint ExampleSource
Freshwater Fish Moderately to Highly ToxicRainbow Trout (Oncorhynchus mykiss) LC50 as low as 0.1 mg/L[2][6]
Freshwater Invertebrates Very Highly ToxicDaphnia magna EC50 as low as 0.03 mg/L[2][6]
Algae ToxicToxic at microgram per liter concentrations[2]

While these values indicate high intrinsic toxicity, the strong tendency of DMDAC to bind to solids mitigates exposure in the water column, which is a critical factor in its overall environmental risk profile. [4][5]

Conclusion

The environmental fate of this compound is characterized by a dual nature. On one hand, its strong cationic sorption to sludge, soil, and sediment effectively removes it from the water column, reducing aquatic exposure and mobility. On the other hand, this same property can lead to its accumulation in these solid matrices, where its biodegradability can be limited by reduced bioavailability. While laboratory tests under ideal aqueous conditions can demonstrate that DMDAC is readily biodegradable, its persistence in soil and sediment may be significantly longer. The primary degradation mechanism is biotic, proceeding through an N-dealkylation pathway initiated by adapted microorganisms. A thorough understanding of the interplay between its high sorption and variable biodegradation rates is essential for accurately assessing the long-term environmental risk of this widely used biocide.

References

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An In-depth Technical Guide to the Material Safety Data Sheet of Dimethylditetradecylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Label of a Versatile Quaternary Ammonium Compound

Dimethylditetradecylammonium chloride (CAS No. 10108-91-5), also known as dimyristyl dimonium chloride, is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom covalently bonded to two methyl groups and two tetradecyl (C14) alkyl chains, with a chloride counter-ion.[1] This molecular structure confers amphiphilic properties, with the long alkyl chains providing lipophilicity and the cationic nitrogen head providing hydrophilicity. This dual nature makes it an effective surfactant.[2]

While widely recognized for its application as a surfactant, this compound is also a potent biocide.[3] Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of bacterial and fungal cell membranes, leading to the disorganization of the lipid bilayer, increased membrane permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.[3][4] This broad-spectrum antimicrobial activity has led to its use in various industrial and pharmaceutical applications, including as a disinfectant and antiseptic.[5][6] In the context of drug development, QACs are explored for their potential as antimicrobial agents and as functional excipients in topical formulations.[7][8][9][10]

This technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for this compound, moving beyond a surface-level reading of hazard statements to a deeper understanding of the underlying scientific data and the experimental methodologies used to generate it. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical and require a thorough understanding of its hazard profile to ensure safe laboratory practices and to inform risk assessments.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to assessing its potential hazards and determining appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C30H64ClN[1]
Molecular Weight 474.29 g/mol [2]
Appearance White to almost white powder or crystal[6]
Melting Point 167-169 °C (for the bromide salt, as a close analogue)[6]
Solubility Soluble in water, ethanol, and methanol[6]

Hazard Identification and Classification: A Deeper Dive

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with several significant hazards that necessitate stringent safety protocols.[1]

GHS Hazard Classification
  • Skin Corrosion/Irritation: Category 1[1]

  • Serious Eye Damage/Eye Irritation: Category 1[1]

  • Hazardous to the Aquatic Environment, Acute Hazard: Category 1[1]

  • Hazardous to the Aquatic Environment, Long-term Hazard: Category 1[1]

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[1]

  • H400: Very toxic to aquatic life.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

The following diagram illustrates the logical flow of a hazard assessment for this compound, starting from the GHS classification provided in the MSDS and leading to the implementation of appropriate safety measures.

Hazard_Assessment_Flow MSDS MSDS: this compound GHS GHS Classification - Skin Corrosion Cat. 1 - Eye Damage Cat. 1 - Aquatic Acute Cat. 1 - Aquatic Chronic Cat. 1 MSDS->GHS Tox_Data Toxicological & Ecotoxicological Data GHS->Tox_Data Informs need for specific data Risk_Assessment Risk Assessment Tox_Data->Risk_Assessment Provides quantitative basis Safe_Handling Safe Handling Procedures Risk_Assessment->Safe_Handling PPE Personal Protective Equipment (PPE) Risk_Assessment->PPE Disposal Waste Disposal Procedures Risk_Assessment->Disposal

Caption: Logical workflow for hazard assessment of this compound.

Toxicological Data and Experimental Methodologies

The hazard classifications in the MSDS are derived from toxicological studies. Understanding the methodologies of these studies provides a more robust context for the stated hazards.

Acute Toxicity
EndpointValue (for DDAC)SpeciesRouteSource
LD50 331 mg/kg (65% a.i.)Rat (male)Oral[11]
LD50 329 mg/kgRat (male and female)Oral
LD50 > 1,000 mg/kgRat (male and female)Dermal
Skin Corrosion/Irritation

The classification of "Causes severe skin burns" is determined through studies following protocols such as the OECD Guideline 404 for Acute Dermal Irritation/Corrosion.[12][13][14]

Experimental Protocol: OECD Guideline 404 - Acute Dermal Irritation/Corrosion

  • Test Animal: The albino rabbit is the preferred species for this test.[12]

  • Preparation: A small area of the animal's skin is clipped free of fur.[14]

  • Application: A single dose of the test substance (0.5 g for a solid) is applied to the prepared skin area and covered with a gauze patch.[12]

  • Exposure: The patch is left in place for a 4-hour exposure period.[12]

  • Observation: After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours).[15] The observation period can extend up to 14 days to assess the reversibility of the effects.[12]

  • Scoring: The severity of the skin reactions is scored numerically.

  • Classification: If irreversible skin damage, such as necrosis, is observed, the substance is classified as corrosive.[13]

Causality Behind Experimental Choices: The 4-hour exposure period is a standardized duration intended to mimic potential accidental occupational exposure. The use of albino rabbits is historical and based on their skin being more sensitive than human skin, thus providing a conservative assessment of irritation potential. The extended observation period is crucial for distinguishing between reversible irritation and irreversible corrosion.[12]

Serious Eye Damage/Irritation

The "Causes serious eye damage" classification is based on studies following protocols like the OECD Guideline 405 for Acute Eye Irritation/Corrosion.[16][17][18][19]

Experimental Protocol: OECD Guideline 405 - Acute Eye Irritation/Corrosion

  • Test Animal: Similar to the skin irritation test, the albino rabbit is the recommended species.

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[16]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[20] The observation period can be extended to 21 days to assess reversibility.[16]

  • Scoring: The severity of eye lesions is scored.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye damage. Irreversible eye damage leads to a classification of "serious eye damage."

Causality Behind Experimental Choices: The direct application to the eye simulates accidental splashing. The detailed scoring of different parts of the eye (cornea, iris, conjunctiva) allows for a comprehensive assessment of the type and extent of damage. The 21-day observation period is critical for determining if the damage is permanent.[16]

Toxicity_Testing_Workflow Start New Chemical or Insufficient Data Weight_of_Evidence Weight-of-Evidence Analysis (Existing data, SAR, in vitro tests) Start->Weight_of_Evidence In_Vivo_Decision In Vivo Testing Necessary? Weight_of_Evidence->In_Vivo_Decision OECD_404 OECD 404: Acute Dermal Irritation/Corrosion In_Vivo_Decision->OECD_404 Yes OECD_405 OECD 405: Acute Eye Irritation/Corrosion In_Vivo_Decision->OECD_405 Yes OECD_202_203 OECD 202/203: Aquatic Toxicity In_Vivo_Decision->OECD_202_203 Yes Classification GHS Classification & Labeling In_Vivo_Decision->Classification No (Sufficient Data) OECD_404->Classification OECD_405->Classification OECD_202_203->Classification

Caption: A typical workflow for toxicity testing leading to GHS classification.

Ecotoxicological Data and Experimental Methodologies

The classification of this compound as "Very toxic to aquatic life with long lasting effects" is based on ecotoxicological studies that determine the concentration at which the substance is harmful to aquatic organisms.

Acute Aquatic Toxicity

Specific quantitative data for this compound is limited in the provided results. However, data for the structurally similar didecyldimethylammonium chloride (DDAC) indicates high aquatic toxicity.[3]

EndpointValue (for DDAC)SpeciesGuidelineSource
LC50 (96h) 0.18 - 1.8 mg/LFishOECD 203 / EU Method C.1[21]
EC50 (48h) -Daphnia magnaOECD 202-
Experimental Protocol: OECD Guideline 203 - Fish, Acute Toxicity Test
  • Test Species: A variety of fish species can be used, with zebrafish (Danio rerio) being common.[22][23]

  • Exposure: Fish are exposed to a range of at least five concentrations of the test substance for a period of 96 hours.[22][23][24]

  • Conditions: The test is conducted under controlled conditions of temperature and photoperiod.[22]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[22]

  • Endpoint: The primary endpoint is the LC50, which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.[22]

Causality Behind Experimental Choices: The 96-hour exposure period is a standard duration for acute aquatic toxicity tests. Using a range of concentrations allows for the determination of a dose-response relationship and the calculation of the LC50.[22]

Experimental Protocol: OECD Guideline 202 - Daphnia sp., Acute Immobilisation Test
  • Test Organism: Daphnia magna, a small freshwater crustacean, is the most commonly used species.[25]

  • Exposure: Young daphnids (<24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[25][26][27]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[25][28]

  • Endpoint: The main endpoint is the EC50, the concentration that causes immobilization in 50% of the daphnids within 48 hours.[28]

Causality Behind Experimental Choices:Daphnia are a key component of freshwater ecosystems and are sensitive to a wide range of toxicants, making them an excellent indicator species for aquatic toxicity.[25] The 48-hour duration is sufficient to observe acute effects.

Risk Management and Control Measures

Given the significant hazards of this compound, stringent risk management and control measures are imperative in a laboratory setting.

Engineering Controls
  • Fume Hood: All handling of the solid powder or solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[29][30]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory.[31]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber, should be worn.[30][31]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[31]

Safe Handling and Storage
  • Handling: Avoid creating dust. When preparing solutions, slowly add the solid to the solvent.[30]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[32] Keep containers tightly closed.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Conclusion

The Material Safety Data Sheet for this compound clearly indicates that it is a hazardous substance, primarily due to its corrosive nature to skin and eyes and its high toxicity to aquatic life. For researchers, scientists, and drug development professionals, a comprehensive understanding of the toxicological and ecotoxicological data that underpins these classifications is essential for conducting a thorough risk assessment and implementing effective safety protocols. By delving into the experimental methodologies, such as the OECD guidelines, we gain a deeper appreciation for the scientific basis of the hazard warnings. This in-depth analysis empowers laboratory personnel to handle this versatile yet hazardous compound with the necessary caution and respect, ensuring a safe working environment and minimizing environmental impact.

References

  • AERU. (n.d.). Didecyldimethylammonium chloride (Ref: P0151). Retrieved from [Link]

  • Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404. Retrieved from [Link]

  • Analytice. (n.d.). OECD N°404 : Laboratory skin irritant/corrosive test. Retrieved from [Link]

  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]

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An In-depth Technical Guide to Dimethylditetradecylammonium Chloride: Properties, Applications, and Formulation Strategies in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of dimethylditetradecylammonium chloride, a cationic surfactant of significant interest to researchers, scientists, and professionals in the field of drug development. From its fundamental physicochemical properties to its advanced applications in novel drug delivery systems, this document synthesizes field-proven insights with established scientific principles to serve as a practical resource for laboratory and clinical research.

Executive Summary: The Versatile Cationic Surfactant

This compound, also known by its synonym dimethyldimyristylammonium chloride, is a quaternary ammonium compound (QAC) characterized by a positively charged nitrogen center linked to two methyl groups and two fourteen-carbon (tetradecyl) alkyl chains.[1][2][3] This unique amphipathic structure, featuring a hydrophilic cationic head and two long hydrophobic tails, underpins its potent surfactant capabilities and its utility in a diverse range of applications, most notably as a stabilizer for nanoscale drug delivery vehicles such as liposomes and nanoparticles.[1] This guide will elucidate the core characteristics of this molecule and provide practical frameworks for its application in pharmaceutical research.

Core Physicochemical and Structural Characteristics

A thorough understanding of the molecular and physical properties of this compound is foundational to its effective application.

Structural and Molecular Identity

The compound's structure is key to its function. The two long, saturated tetradecyl chains provide a strong hydrophobic character, driving the molecule to self-assemble in aqueous environments and interact readily with other lipidic structures, such as cell membranes.

  • Molecular Formula: C₃₀H₆₄ClN[2][3]

  • Molecular Weight: 474.29 g/mol [3]

  • CAS Number: 10108-91-5[2]

  • Synonyms: Dimethyldimyristylammonium chloride, Dimyristyldimonium chloride[2][4]

  • Canonical SMILES: CCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC.[Cl-][5]

  • InChI Key: RSHHCURRBLAGFA-UHFFFAOYSA-M[5]

Physicochemical Properties

The surfactant properties of this compound are dictated by its behavior in solution, particularly its ability to form micelles at a specific concentration.

PropertyValue / DescriptionSource(s)
Physical State SolidAlfa Chemistry[5]
Solubility Limited solubility in water. Higher solubility in polar organic solvents like ethanol and methanol.Benchchem[1]
Critical Micelle Concentration (CMC) While specific experimental data for this exact molecule is not readily available, the CMC for analogous dialkyldimethylammonium halides is typically in the low millimolar to micromolar range.[6] The CMC is the concentration at which surfactant monomers assemble into micelles, a critical parameter for detergency and emulsification.[6][7]N/A
LogP (Octanol-Water Partition Coefficient) 7.469 (Predicted)MOLBASE[8]

Mechanism of Action and Pharmaceutical Relevance

The utility of this compound in drug development stems from its ability to interact with and modify lipid structures. Its mechanism is twofold: as a potent antimicrobial agent and as a structural component in drug delivery systems.

For closely related compounds like didecyldimethylammonium chloride (DDAC), the antimicrobial action is initiated by the adsorption of the cationic head group onto the negatively charged bacterial cell membrane. The hydrophobic tails then penetrate the lipid bilayer, disrupting its integrity and increasing membrane fluidity.[9] This leads to the leakage of essential intracellular components, such as proteins and enzymes, ultimately resulting in cell death.[9]

This same principle of lipid bilayer interaction is harnessed in drug delivery. When incorporated into liposomes or lipid nanoparticles, this compound imparts a net positive surface charge. This cationic nature is crucial for:

  • Enhanced Cellular Uptake: The positive charge facilitates electrostatic interactions with the negatively charged surface of cell membranes, promoting adhesion and subsequent internalization of the drug carrier.

  • Nucleic Acid Complexation: It is instrumental in formulating gene delivery vectors. The positive charge allows for the complexation and condensation of negatively charged nucleic acids (DNA, siRNA) into "lipoplexes," protecting them from degradation and facilitating their entry into cells.[10]

  • Adjuvant Properties: Cationic liposomes formulated with quaternary ammonium compounds, such as the closely related dimethyldioctadecylammonium (DDA), have been shown to be powerful adjuvants, inducing strong cell-mediated and antibody-based immune responses, which is highly desirable for modern vaccine development.[11]

Applications in Drug Formulation and Delivery

The primary role of this compound in modern pharmaceutics is as a formulation excipient, specifically for creating cationic lipid-based nanoparticles and liposomes.[1]

Cationic Liposomes for Drug and Gene Delivery

Cationic liposomes are vesicular systems composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Incorporating this compound provides the positive charge necessary for effective delivery of various therapeutic payloads.

Causality Behind Experimental Choices: The ratio of cationic lipid (like this compound) to neutral helper lipids (e.g., dioleoyl-phosphatidylethanolamine - DOPE, or phosphatidylcholine - PC) is a critical formulation parameter. Increasing the proportion of the cationic lipid generally enhances the complexation of nucleic acids and can increase transfection efficiency.[10] However, this must be balanced, as higher concentrations of cationic lipids can also lead to increased cytotoxicity.[10] Therefore, formulation development involves optimizing this ratio to achieve maximal therapeutic efficacy with minimal toxicity.

Nanoparticle Stabilization

As a surfactant, this compound acts as a highly effective stabilizing agent during the synthesis of various nanoparticles.[1] Its molecules adsorb to the surface of newly formed particles, preventing their aggregation and controlling their growth. This is essential for producing monodisperse nanoparticles with consistent size and surface characteristics, which are critical determinants of their in vivo behavior, including biodistribution, clearance, and efficacy.

G cluster_0 Formulation Components cluster_1 Formulation Process cluster_2 Resulting Drug Delivery System cluster_3 Mechanism of Action API Active Pharmaceutical Ingredient (API) Self_Assembly Self-Assembly (e.g., Thin-Film Hydration, Ethanol Injection) API->Self_Assembly Cationic_Lipid Dimethylditetradecylammonium Chloride Cationic_Lipid->Self_Assembly Helper_Lipid Neutral Helper Lipid (e.g., DOPE, PC) Helper_Lipid->Self_Assembly Cationic_Vesicle Cationic Liposome / Nanoparticle (Positive Surface Charge) Self_Assembly->Cationic_Vesicle Interaction Electrostatic Interaction Cationic_Vesicle->Interaction 1 Uptake Cellular Uptake (Endocytosis) Interaction->Uptake API_Release API_Release Uptake->API_Release Intracellular API Release Target_Cell Target Cell (Negative Surface Charge) Target_Cell->Interaction 2

Caption: Workflow for cationic liposome formulation and cellular interaction.

Experimental Protocols

The following protocols are illustrative and serve as a starting point for formulation development. They are based on established methods for similar cationic lipids and should be optimized for specific applications.

Protocol: Synthesis of this compound

The synthesis of dialkyldimethylammonium chlorides is typically achieved via the quaternization of a tertiary amine with an alkyl halide.

Principle: This reaction involves the nucleophilic attack of the nitrogen atom in dimethylditetradecylamine on the electrophilic carbon of methyl chloride, forming the quaternary ammonium salt.

Step-by-Step Methodology:

  • Reactant Preparation: In a pressure-rated reaction vessel, dissolve dimethylditetradecylamine (1 molar equivalent) in a suitable alcoholic solvent such as isopropanol.

  • Reaction Initiation: Add methyl chloride (typically in a slight molar excess, e.g., 1.05 equivalents) to the solution.

  • Catalysis (Optional): A basic catalyst may be added to facilitate the reaction.

  • Reaction Conditions: Seal the vessel and heat the mixture under reflux conditions (e.g., 75-95°C) for 4-6 hours. The reaction pressure should be monitored.[12]

  • Completion and Work-up: After the initial reaction period, maintain the temperature (e.g., 80-90°C) for an additional 2-3 hours to ensure complete reaction.[12]

  • Purification: Cool the reaction mixture. The solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the final product.

  • Validation: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Preparation of Cationic Liposomes by Ethanol Injection

This method is adapted from established procedures for preparing liposomes with similar cationic lipids.[10]

Principle: Lipids dissolved in an organic solvent are rapidly injected into an aqueous phase. The rapid solvent dilution causes the lipids to precipitate and self-assemble into liposomes.

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve this compound and a neutral helper lipid (e.g., DOPE) in ethanol at the desired molar ratio (e.g., 1:1 or 2:1). The total lipid concentration might be in the range of 10-20 mM.

  • Aqueous Phase Preparation: Prepare the aqueous buffer (e.g., HEPES or sterile water) in a separate beaker, which will be the external medium for the liposomes. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Injection: While vigorously stirring the aqueous phase, rapidly inject the ethanolic lipid solution using a fine-gauge needle below the surface of the aqueous buffer. The volume ratio of ethanol to aqueous phase should be kept low (e.g., 1:10) to ensure spontaneous vesicle formation.

  • Extrusion for Size Homogenization: To obtain vesicles with a uniform size distribution, the resulting liposome suspension is subjected to extrusion. Pass the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a handheld lipid extruder.

  • Purification: Remove the non-encapsulated drug and residual ethanol by dialysis or size exclusion chromatography against the desired final buffer.

  • Characterization: Analyze the liposomes for particle size and size distribution (Polydispersity Index, PDI) using Dynamic Light Scattering (DLS). The surface charge (Zeta Potential) should be measured to confirm the cationic nature of the vesicles. Encapsulation efficiency can be determined by quantifying the drug associated with the liposomes after separating the unencapsulated drug.

G cluster_prep Preparation cluster_form Formation cluster_refine Refinement & Analysis A 1. Dissolve Lipids (incl. Cationic Lipid) in Ethanol C 3. Rapid Injection of Ethanolic Solution into Aqueous Phase A->C B 2. Prepare Aqueous Phase (+/- Hydrophilic Drug) B->C D 4. Extrusion (Sizing) C->D Crude Liposomes E 5. Purification (Dialysis / SEC) D->E Sized Liposomes F 6. Characterization (DLS, Zeta Potential) E->F Purified Liposomes

Caption: Experimental workflow for cationic liposome preparation.

Safety and Toxicological Profile

As with all quaternary ammonium compounds, a thorough understanding of the safety profile of this compound is essential, particularly for applications involving in vivo administration.

  • Local Irritation: GHS hazard classifications indicate that the compound causes severe skin burns and eye damage.[2] This is consistent with the toxicological profile of related QACs, where the primary concern is local irritation and corrosivity at high concentrations.[13]

  • Systemic Toxicity: Studies on analogous compounds like DDAC show that they are poorly absorbed through oral and dermal routes, with the majority being excreted in the feces.[13] This suggests a low potential for systemic toxicity via these exposure routes. However, direct parenteral administration, as would be the case in drug delivery, bypasses these barriers, necessitating careful evaluation of dose-dependent systemic effects.

  • Cytotoxicity: The cationic nature that enhances cellular uptake can also lead to membrane disruption and cytotoxicity. In vitro assays (e.g., MTT, LDH) are crucial for determining the concentration-dependent toxicity of any new formulation on target cells and control cell lines.

  • Environmental Toxicity: The compound is classified as very toxic to aquatic life with long-lasting effects.[2] Proper disposal and handling procedures are mandatory to mitigate environmental release.

Conclusion and Future Outlook

This compound is a valuable excipient for drug development professionals, offering a reliable means to produce cationic drug delivery systems. Its well-defined amphipathic structure allows for robust formulation of liposomes and nanoparticles capable of efficiently encapsulating therapeutic agents and interacting with biological membranes. The key to its successful application lies in the rational design of formulations, carefully balancing the ratio of cationic to neutral lipids to maximize delivery efficiency while minimizing potential cytotoxicity. As targeted and personalized medicine continues to advance, the role of functional excipients like this compound in enabling the delivery of complex payloads, from small molecules to nucleic acids, will undoubtedly expand.

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An In-depth Technical Guide to the Surfactant Properties of Dimethylditetradecylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylditetradecylammonium chloride (DDTMAC) is a cationic surfactant belonging to the quaternary ammonium compound family. Characterized by a hydrophilic dimethylammonium headgroup and two hydrophobic fourteen-carbon (tetradecyl) alkyl chains, DDTMAC exhibits a propensity for self-assembly in aqueous solutions, forming structures such as micelles and vesicles. These properties make it a compound of significant interest in various applications, including as a formulation excipient, an antimicrobial agent, and a component in advanced drug delivery systems. This guide provides a comprehensive technical overview of the core surfactant properties of DDTMAC, grounded in the behavior of dialkylquaternary ammonium surfactants. It details the physicochemical principles governing its activity, offers insight into its interaction with biological systems, and presents standardized protocols for its characterization.

Introduction to Dialkylquaternary Ammonium Surfactants

Quaternary ammonium compounds, or "quats," are a class of cationic surfactants defined by a positively charged nitrogen atom bonded to four alkyl or aryl groups.[1] Those with two long alkyl chains, such as DDTMAC, are termed dialkylquaternary ammonium surfactants. Their molecular architecture is inherently amphipathic, leading to their surface-active properties and complex self-assembly in solution.

Chemical Structure and Classification

The structure of DDTMAC consists of a central nitrogen atom quaternized with two methyl groups and two tetradecyl (C14) chains, with a chloride counter-ion. This dual-chain structure significantly influences its physicochemical properties compared to single-chain surfactants. The two long hydrocarbon chains provide a strong hydrophobic driving force for self-assembly, often leading to the formation of bilayers and vesicles at concentrations where single-chain surfactants would form spherical micelles.[2]

The Role of Alkyl Chain Length and Headgroup

In dialkylquaternary ammonium surfactants, the length of the alkyl chains is a critical determinant of their properties.

  • Hydrophobicity: Longer alkyl chains increase the overall hydrophobicity of the molecule. This generally leads to a lower Critical Micelle Concentration (CMC) — the concentration at which self-assembly into aggregates begins.[3]

  • Packing Parameter: The presence of two alkyl chains favors a cylindrical or conical molecular shape, which promotes the formation of bilayer structures like vesicles (liposomes) over spherical micelles.[4]

  • Headgroup: The small, permanently charged dimethylammonium headgroup provides electrostatic repulsion between molecules, influencing the curvature and stability of the resulting aggregates.

Physicochemical Properties and Self-Assembly

The utility of DDTMAC in any application stems from its fundamental behavior in solution, particularly its ability to self-assemble and reduce surface tension.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in solution begin to form thermodynamically stable aggregates. Below the CMC, DDTMAC exists primarily as individual molecules. Above the CMC, additional surfactant molecules will preferentially form aggregates.[3] For double-chain cationic surfactants, this aggregation concentration is often referred to as the critical aggregation concentration (CAC) because the aggregates formed are typically vesicles rather than micelles.[4]

While specific CMC data for DDTMAC is not widely published, its value can be estimated based on trends observed in homologous series. For instance, dodecyltrimethylammonium bromide (C12) has a CMC of approximately 16 mM, whereas hexadecyltrimethylammonium bromide (C16) has a much lower CMC of 0.92 mM.[3] Double-chain surfactants like dihexadecyldimethylammonium bromide (C16) exhibit a CAC around 4 x 10⁻⁵ M.[4] It is therefore expected that DDTMAC (C14) will have a very low CAC, likely in the micromolar range.

Surface Tension Reduction

Like all surfactants, DDTMAC lowers the surface tension of water. Monomers adsorb at the air-water interface, orienting their hydrophobic tails towards the air and their hydrophilic headgroups towards the water. This disrupts the cohesive energy of water at the surface. As the concentration increases up to the CAC, the surface becomes saturated with monomers, and the surface tension reaches a minimum value.[5] Quaternary ammonium surfactants are known to be highly efficient at reducing surface tension.[6][7]

Aggregation Behavior: From Monomers to Vesicles

The self-assembly of DDTMAC is a concentration-dependent process driven by the hydrophobic effect. The dual alkyl chains give it a packing parameter that favors the formation of bilayers, which curve to form closed, hollow spheres known as vesicles. These cationic vesicles are structurally analogous to liposomes and can encapsulate both hydrophilic compounds in their aqueous core and hydrophobic compounds within their bilayer membrane.[8][9]

G cluster_0 Low Concentration (< CAC) cluster_1 At Critical Aggregation Concentration (CAC) cluster_2 High Concentration (> CAC) Monomers DDTMAC Monomers Vesicle Vesicle Formation Monomers->Vesicle Self-Assembly MultiLamellar Multilamellar Structures Vesicle->MultiLamellar Concentration Increase

Caption: Self-assembly of DDTMAC from monomers to vesicles and multilamellar structures with increasing concentration.

Interaction with Biological Systems

The cationic nature of DDTMAC governs its interaction with biological membranes, which are typically anionic due to the presence of phosphate and carboxylate groups on lipids and proteins.

Mechanism of Interaction with Cell Membranes

DDTMAC monomers and vesicles are drawn to the negatively charged cell surface via electrostatic attraction. This can lead to several outcomes:

  • Adsorption: The surfactant can adsorb onto the membrane surface.

  • Membrane Disruption: At higher concentrations, the insertion of DDTMAC's hydrophobic tails into the lipid bilayer can disrupt membrane integrity, a mechanism underlying its antimicrobial properties.[1]

  • Endocytosis: Cationic vesicles can be internalized by cells through endocytosis, making them effective carriers for intracellular drug and gene delivery.

Applications in Drug Development

The unique properties of DDTMAC make it a versatile tool in pharmaceutical sciences.

  • Formulation Excipient: Its surfactant properties can be used to solubilize and stabilize poorly water-soluble drugs in liquid formulations.[10]

  • Vesicular Drug Delivery: DDTMAC is an ideal building block for cationic vesicles (niosomes or liposomes) that can encapsulate therapeutic agents.[8][9] These vesicles can enhance drug stability, control release, and target specific tissues.

  • Gene Delivery: The positive charge of DDTMAC vesicles allows them to complex with negatively charged nucleic acids like DNA and siRNA. These "lipoplexes" can protect the genetic material from degradation and facilitate its entry into cells for gene therapy applications.[11][12]

Experimental Characterization of DDTMAC

Accurate characterization is essential for the effective application of DDTMAC. The following are standard protocols for determining its key surfactant properties.

Protocol: Determination of CAC using Surface Tensiometry

This method identifies the CAC by measuring the change in surface tension of a solution as a function of surfactant concentration.

Principle: Surface tension decreases as surfactant concentration increases until the CAC is reached, after which it remains relatively constant.[3]

Methodology:

  • Preparation: Prepare a stock solution of DDTMAC in ultrapure water. Create a series of dilutions spanning a wide concentration range (e.g., from 10⁻⁷ M to 10⁻³ M).

  • Measurement: Use a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature.[13]

  • Data Analysis: Plot surface tension (γ) versus the logarithm of the concentration (log C).

  • CAC Determination: The CAC is the concentration at the inflection point of the curve, where the surface tension begins to plateau. This point can be determined by the intersection of two lines fitted to the rapidly decreasing and the plateau regions of the plot.

G cluster_workflow CAC Determination Workflow A Prepare DDTMAC Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CAC) D->E

Caption: Workflow for determining the Critical Aggregation Concentration (CAC) using surface tensiometry.

Protocol: Analysis of Aggregate Size using Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of vesicles or other aggregates formed by DDTMAC in solution.

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. These fluctuations are related to the particle's diffusion coefficient, which in turn is used to calculate its hydrodynamic diameter via the Stokes-Einstein equation.

Methodology:

  • Sample Preparation: Prepare a solution of DDTMAC at a concentration known to be above its CAC. Filter the sample through a microporous filter (e.g., 0.22 µm) to remove dust and large contaminants.

  • Instrument Setup: Place the sample in a cuvette and insert it into the DLS instrument. Set the laser wavelength, scattering angle (commonly 90° or 173°), and temperature.[14]

  • Measurement: Allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will generate a correlation function from the scattered light intensity fluctuations. This function is analyzed to yield the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[8]

Data Summary and Interpretation

While data for DDTMAC (C14) is scarce, the properties of its homologs provide a strong basis for estimation.

PropertyDidodecyl- (C12)Dimethylditetradecyl- (C14) Dihexadecyl- (C16)Dioctadecyl- (C18)
Abbreviation DDACDDTMACDHABDSDMAC
Molar Mass ( g/mol ) ~462~518~575 (Bromide)~586
Typical Aggregate Vesicles/MicellesVesicles VesiclesVesicles
CAC/CMC (M) ~1.5 x 10⁻⁴ (DDAB)Estimated < 10⁻⁴ ~4 x 10⁻⁵ (DHDAB)[4]Low
Key Application Antimicrobial, Gene Delivery[14]Drug Delivery, Formulation Research, Formulation[10]Fabric Softener, Antistatic[15]

Data for homologs is compiled from various sources and should be used as a guide. DDAB/DHDAB are bromide salts, which have similar properties to chloride salts.

Conclusion and Future Perspectives

This compound is a potent cationic surfactant with significant potential in drug development and other advanced applications. Its ability to self-assemble into stable cationic vesicles makes it an excellent candidate for creating sophisticated delivery systems for both small-molecule drugs and nucleic acids. While its properties can be inferred from related dialkylquaternary ammonium compounds, further direct experimental characterization of DDTMAC is warranted to fully exploit its capabilities. Future research should focus on elucidating its precise CAC, phase behavior, and interactions with specific biological systems to optimize its use in next-generation therapeutics.

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Methodological & Application

The Role of Dimethylditetradecylammonium Chloride (DDAC) in the Synthesis of Advanced Nanoparticles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dimethylditetradecylammonium chloride (DDAC), a quaternary ammonium compound, has emerged as a versatile and potent cationic surfactant in the burgeoning field of nanotechnology. Its unique molecular architecture, featuring a positively charged nitrogen center and two long hydrophobic alkyl chains, imparts self-assembling properties and a strong affinity for various surfaces. These characteristics make it an invaluable tool in the bottom-up synthesis of a diverse range of nanoparticles. This comprehensive guide delves into the fundamental principles and practical applications of DDAC in nanoparticle synthesis. We will explore its multifaceted roles as a stabilizing agent, a shape-directing template, and a surface functionalization moiety. Detailed, field-proven protocols for the synthesis of metallic and lipid-based nanoparticles are provided, accompanied by an in-depth analysis of the critical parameters that govern the final nanoparticle characteristics. This document is intended to serve as a foundational resource for researchers and professionals seeking to harness the capabilities of DDAC for the rational design and fabrication of advanced nanomaterials for applications spanning from drug delivery to catalysis.

Introduction: The Unique Molecular Attributes of DDAC in Nanoparticle Synthesis

This compound (DDAC) is a cationic surfactant characterized by a hydrophilic dimethylammonium head group and two hydrophobic tetradecyl (C14) tails. This amphiphilic nature drives its self-assembly in aqueous solutions into various supramolecular structures, such as micelles and bilayers, which can serve as soft templates for nanoparticle formation.[1] The positively charged headgroup of DDAC plays a crucial role in its function as a capping agent, electrostatically stabilizing nanoparticles and preventing their aggregation.[2] This electrostatic stabilization is a key factor in achieving monodisperse nanoparticle suspensions.[3]

The choice of DDAC in nanoparticle synthesis is often motivated by its ability to influence the size, shape, and surface charge of the resulting nanoparticles, which in turn dictates their physicochemical properties and biological interactions.[4] For instance, in the context of drug delivery, a positive surface charge conferred by DDAC can enhance the interaction of nanoparticles with negatively charged cell membranes, potentially facilitating cellular uptake.[5]

Core Functions of DDAC in Nanoparticle Formation

DDAC's utility in nanoparticle synthesis is multifaceted, primarily revolving around three key functions:

  • Stabilization: The cationic headgroup of DDAC adsorbs onto the surface of nascent nanoparticles, creating a positively charged corona. This results in electrostatic repulsion between individual nanoparticles, preventing their agglomeration and ensuring colloidal stability. The magnitude of this surface charge, quantified by the zeta potential, is a critical indicator of the stability of the nanoparticle dispersion.[1] Generally, a zeta potential of ±30 mV or greater is considered indicative of a stable colloidal system.[3]

  • Templating and Shape Direction: Above its critical micelle concentration (CMC), DDAC molecules self-assemble into ordered structures in solution. These micellar assemblies can act as "soft templates," guiding the growth of nanoparticles into specific morphologies, such as nanorods or nanowires.[1] The geometry of these templates can be influenced by factors like DDAC concentration, temperature, and the presence of co-surfactants.

  • Surface Functionalization: The DDAC layer on the nanoparticle surface provides a platform for further functionalization. The positive charge can be used to electrostatically bind negatively charged molecules, such as nucleic acids for gene delivery applications.[6] This surface modification is crucial for tailoring the nanoparticles for specific biological or catalytic functions.

Visualizing the Role of DDAC in Nanoparticle Stabilization

cluster_0 Nanoparticle Core cluster_1 DDAC Stabilization Layer cluster_2 Repulsive Electrostatic Forces NP NP DDAC1 DDAC (+ charge) NP->DDAC1 Adsorption DDAC2 DDAC (+ charge) NP->DDAC2 DDAC3 DDAC (+ charge) NP->DDAC3 DDAC4 DDAC (+ charge) NP->DDAC4 Repulsion <-- Electrostatic Repulsion -->

Caption: DDAC molecules adsorbing onto a nanoparticle surface, creating a positive charge that leads to electrostatic repulsion and colloidal stability.

Application Protocols: Synthesis of DDAC-Functionalized Nanoparticles

The following protocols provide detailed, step-by-step methodologies for the synthesis of gold and lipid nanoparticles using DDAC. These protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the desired nanoparticle properties are achieved.

Protocol 1: Synthesis of DDAC-Stabilized Gold Nanoparticles (AuNPs)

This protocol adapts the well-established seed-mediated growth method to utilize DDAC as a capping and stabilizing agent. This method allows for good control over the final size of the spherical AuNPs.[2][7]

Rationale: The seed-mediated approach separates the nucleation and growth phases of nanoparticle formation, leading to a more uniform size distribution.[8] DDAC is introduced to stabilize the initial seed particles and to control the subsequent growth of the nanoparticles. The concentration of DDAC can be varied to fine-tune the final particle size and stability.[9]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (DDAC)

  • Sodium borohydride (NaBH₄), ice-cold solution (freshly prepared)

  • L-Ascorbic acid

  • Deionized (DI) water (18.2 MΩ·cm)

Equipment:

  • Glassware (cleaned with aqua regia and thoroughly rinsed with DI water)

  • Magnetic stirrer and stir bars

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)

  • Transmission Electron Microscope (TEM)

Procedure:

Part A: Preparation of DDAC-Capped Gold Seed Solution

  • Prepare a 100 mL solution of 0.25 mM HAuCl₄ in DI water.

  • Add 1 mL of a 10 mM DDAC solution to the HAuCl₄ solution while stirring vigorously.

  • Rapidly inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄ solution.

  • The solution color should change from yellow to a brownish-yellow, indicating the formation of seed nanoparticles.

  • Continue stirring for 2 minutes, then cease stirring and allow the seed solution to age for at least 30 minutes at room temperature before use.

Part B: Growth of DDAC-Stabilized Gold Nanoparticles

  • Prepare a growth solution by adding 5 mL of 1 mM HAuCl₄ and 1 mL of 10 mM DDAC solution to 45 mL of DI water in a flask with gentle stirring.

  • Add 0.5 mL of 100 mM L-ascorbic acid to the growth solution. The solution should become colorless as the Au³⁺ is reduced to Au¹⁺.

  • Inject a specific volume of the aged seed solution (e.g., 100 µL) into the growth solution. The volume of seed solution can be varied to control the final nanoparticle size.

  • The solution color will gradually change to a red or purple hue, indicating the formation of larger AuNPs.

  • Allow the reaction to proceed for at least 30 minutes to ensure complete growth.

Characterization and Validation:

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the final AuNP solution. A characteristic surface plasmon resonance (SPR) peak should be observed between 520-580 nm, with the peak position dependent on the nanoparticle size.[10]

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. A low PDI value (< 0.2) indicates a monodisperse sample. Measure the zeta potential to confirm the positive surface charge and assess colloidal stability.

  • Transmission Electron Microscopy (TEM): Visualize the morphology and size distribution of the synthesized AuNPs.[11] This provides a direct measurement of the core size and allows for the assessment of particle shape.[12]

Expected Results:

ParameterExpected Value
Hydrodynamic Diameter (DLS) 20 - 100 nm (tunable by seed volume)
Polydispersity Index (PDI) < 0.2
Zeta Potential > +30 mV
Surface Plasmon Resonance (UV-Vis) 520 - 580 nm
Protocol 2: Formulation of DDAC-Containing Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

This protocol describes the formulation of LNPs incorporating DDAC as a cationic lipid for the encapsulation of nucleic acids (e.g., siRNA, mRNA). The method utilizes a rapid mixing technique to induce the self-assembly of the lipid components around the nucleic acid cargo.[6]

Rationale: DDAC's positive charge is crucial for complexing with the negatively charged phosphate backbone of nucleic acids, facilitating their encapsulation within the LNP core.[6] The formulation includes helper lipids and a PEGylated lipid to enhance stability and circulation time in biological systems.

Materials:

  • This compound (DDAC)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid (e.g., siRNA, mRNA)

  • Ethanol (absolute, RNase-free)

  • Citrate buffer (10 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Equipment:

  • Microfluidic mixing device or a vortex mixer

  • Dialysis tubing or centrifugal filter units (with appropriate molecular weight cutoff)

  • DLS instrument

  • Fluorometer with a nucleic acid quantification assay kit

Procedure:

Part A: Preparation of Lipid Stock Solutions

  • Prepare individual stock solutions of DDAC, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol at a concentration of 10 mg/mL. Ensure all lipids are fully dissolved.

  • Prepare a lipid mixture by combining the stock solutions to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 of DDAC:DSPC:Cholesterol:DMG-PEG 2000).

Part B: LNP Formulation

  • Dissolve the nucleic acid in the citrate buffer to a final concentration of 0.1 mg/mL.

  • Rapid Mixing:

    • Microfluidic Method: Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another. Set the flow rates to achieve a 3:1 aqueous to organic phase ratio and collect the resulting LNP suspension.

    • Vortex Method: Vigorously vortex the nucleic acid solution while rapidly injecting the lipid-ethanol mixture. Continue vortexing for 30 seconds.

  • Incubate the LNP suspension at room temperature for 30 minutes.

Part C: Purification and Characterization

  • Purification: Dialyze the LNP suspension against PBS (pH 7.4) for at least 2 hours (with one buffer exchange) or overnight to remove ethanol and non-encapsulated nucleic acid. Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer.

  • Characterization:

    • DLS: Measure the hydrodynamic diameter, PDI, and zeta potential of the purified LNPs.

    • Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescence-based quantification assay (e.g., RiboGreen). Encapsulation efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.

Expected Results:

ParameterExpected Value
Hydrodynamic Diameter (DLS) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (in PBS, pH 7.4) Slightly positive or near-neutral
Encapsulation Efficiency > 90%
Visualizing the LNP Formulation Workflow

cluster_0 Lipid Phase (Ethanol) cluster_1 Aqueous Phase (Citrate Buffer, pH 4) Lipids DDAC DSPC Cholesterol DMG-PEG 2000 Rapid_Mixing Rapid Mixing (Microfluidics or Vortex) Lipids->Rapid_Mixing NA Nucleic Acid (e.g., mRNA) NA->Rapid_Mixing Self_Assembly Self-Assembly of LNPs Rapid_Mixing->Self_Assembly Purification Purification (Dialysis or TFF) Self_Assembly->Purification Final_LNPs Characterized LNPs Purification->Final_LNPs

Caption: Workflow for the formulation of DDAC-containing lipid nanoparticles for nucleic acid delivery.

Scientific Integrity & Logic: Causality and Self-Validation

The protocols provided are designed with scientific integrity at their core. The choice of reagents, their concentrations, and the reaction conditions are based on established principles of colloid and surface science.

  • Causality in Experimental Choices: In the AuNP synthesis, the use of a strong reducing agent (NaBH₄) for seed formation ensures rapid nucleation, while a milder reducing agent (ascorbic acid) in the growth stage promotes controlled deposition onto the existing seeds, leading to better monodispersity.[7][13] The concentration of DDAC directly influences the surface coverage on the nanoparticles, which in turn affects their final size and stability.[9] In LNP formulation, the acidic pH of the aqueous phase is critical for protonating the ionizable lipid (DDAC), enabling strong electrostatic interactions with the nucleic acid.[6] The subsequent buffer exchange to a physiological pH is necessary for the stability and biocompatibility of the final formulation.

  • Self-Validating Systems: Each protocol includes integrated characterization steps that serve as checkpoints. For instance, the UV-Vis spectrum of the AuNPs provides immediate feedback on the success of the synthesis and an initial estimate of the particle size.[10] Similarly, DLS measurements of size, PDI, and zeta potential are crucial for validating the quality and stability of both AuNPs and LNPs. A high encapsulation efficiency in the LNP formulation confirms the successful complexation of the nucleic acid cargo, a key performance metric for a drug delivery vehicle.

Biocompatibility and Toxicity Considerations

While DDAC is a powerful tool in nanoparticle synthesis, its cationic nature can also lead to cytotoxicity.[5] The positive charge can disrupt cell membranes and interact non-specifically with cellular components. Therefore, a thorough evaluation of the biocompatibility of DDAC-containing nanoparticles is essential, especially for biomedical applications.

Studies have shown that the cytotoxicity of DDAC-based nanocarriers is concentration-dependent.[6] It is often necessary to optimize the formulation to use the minimum amount of DDAC required to achieve the desired nanoparticle properties. Surface modification, such as PEGylation in the LNP formulation, can help to shield the positive charge and reduce non-specific interactions, thereby improving biocompatibility.[14] For any novel DDAC-based nanoparticle system intended for in vivo use, comprehensive in vitro and in vivo toxicity studies are imperative.

Conclusion and Future Perspectives

This compound is a valuable and versatile cationic surfactant for the synthesis of a wide array of nanoparticles. Its ability to act as a stabilizer, template, and surface modifier allows for the rational design of nanomaterials with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of DDAC in their respective fields. Future research will likely focus on further elucidating the structure-property relationships of DDAC in more complex nanoparticle systems and on developing strategies to mitigate its potential cytotoxicity, thereby expanding its applications in areas such as targeted drug and gene delivery, diagnostics, and catalysis.

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Application Notes & Protocols: Dimethylditetradecylammonium Chloride as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Dimethylditetradecylammonium Chloride (DTDAC) as a highly effective phase transfer catalyst (PTC) for a range of organic transformations. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic principles governing phase transfer catalysis and the specific molecular attributes that make DTDAC a superior choice for certain applications. Detailed, field-tested protocols for nucleophilic substitution, oxidation, and dichlorocarbene generation are provided, aimed at researchers, chemists, and process development professionals. The guide emphasizes experimental design, causality behind procedural steps, and robust troubleshooting, ensuring scientific integrity and reproducibility.

The Imperative of Phase Transfer Catalysis (PTC)

In the landscape of organic synthesis, a frequent challenge is bringing together reactants that are soluble in immiscible solvent systems—typically an aqueous phase containing an inorganic nucleophile and an organic phase containing a lipophilic substrate.[1][2] Without intervention, the reaction rate is negligible, confined only to the limited interface between the two layers. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem. A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, thereby enabling the reaction to proceed.[1] This technique is a cornerstone of Green Chemistry, as it often allows for the use of water as a solvent, reduces the need for harsh organic solvents, and can lead to faster reactions under milder conditions with higher yields.[3]

While various agents like crown ethers and phosphonium salts can function as PTCs, quaternary ammonium salts ("quats") are the most widely used in industrial applications due to their high efficiency and cost-effectiveness.[4]

Spotlight on this compound (DTDAC)

This compound, also known as dimyristyldimonium chloride, is a quaternary ammonium salt with the chemical structure C₃₀H₆₄ClN.[5][6] Its efficacy as a phase transfer catalyst stems directly from its amphipathic nature.

  • Lipophilic Character: The two long C₁₄ alkyl (tetradecyl) chains impart significant lipophilicity, allowing the cation to be readily soluble in a wide range of nonpolar organic solvents.[4][7]

  • Hydrophilic Head: The positively charged quaternary ammonium center can form a tight ion pair with an anion (such as a nucleophile or an oxidizing agent) from the aqueous phase.[2]

This dual character allows DTDAC to act as a "molecular ferry," escorting anions from the aqueous phase into the heart of the organic phase where the reaction with the substrate can occur.[2]

PropertyValueSource
Molecular Formula C₃₀H₆₄ClN[5]
Molecular Weight 474.3 g/mol [5]
Synonyms Dimethyldimyristylammonium chloride, Dimyristyldimonium chloride[5]
Appearance Varies (typically white powder or solid)N/A
Key Function Phase Transfer Catalyst, Surfactant[6][8]

The Catalytic Cycle: Mechanism of Action

The power of DTDAC lies in its ability to create a self-regenerating cycle that continuously transports reactive anions into the organic phase. The process, known as the Starks' extraction mechanism, can be broken down into four critical steps.[3]

  • Anion Exchange: At the liquid-liquid interface, the DTDAC cation (Q⁺) exchanges its initial chloride anion for the reactant anion (Y⁻) from the aqueous phase.

  • Phase Transfer: The newly formed, lipophilic ion pair [Q⁺Y⁻] is extracted from the interface into the bulk organic phase.

  • Organic Reaction: Within the organic phase, the anion Y⁻ is poorly solvated, making it a highly potent "naked" nucleophile. It reacts with the organic substrate (RX) to form the desired product (RY) and releases the leaving group as an anion (X⁻).

  • Catalyst Regeneration: The catalyst cation now forms an ion pair with the leaving group, [Q⁺X⁻], and migrates back to the interface to begin the cycle anew.[2]

PTC_Mechanism cluster_organic Organic Phase aq_start Na⁺Y⁻ (Reactant Anion) naked_anion [Q⁺Y⁻] (Reactive Ion Pair) aq_start->naked_anion 1. Anion Exchange & 2. Phase Transfer (Q⁺Cl⁻ exchanges Cl⁻ for Y⁻) aq_end Na⁺X⁻ (Byproduct) org_substrate R-X (Substrate) org_product R-Y (Product) catalyst_return [Q⁺X⁻] naked_anion->org_product 3. Reaction (Y⁻ attacks R-X) catalyst_return->aq_end 4. Catalyst Regeneration (Q⁺ returns to interface) interface Liquid-Liquid Interface SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge R-Br and Toluene to Reactor react1 Combine Phases with Vigorous Stirring prep1->react1 prep2 Dissolve NaCN and DTDAC in Water prep2->react1 react2 Heat to 80°C for 4-6 hours react1->react2 react3 Monitor by TLC/GC react2->react3 workup1 Cool and Separate Phases react3->workup1 Upon Completion workup2 Wash Organic Layer (Water, Brine) workup1->workup2 workup3 Dry (Na₂SO₄) & Concentrate workup2->workup3 purify Vacuum Distillation workup3->purify

Caption: Experimental workflow for PTC-mediated nucleophilic substitution.

Application Protocol: Oxidation Reactions

Oxidizing agents like potassium permanganate (KMnO₄) are highly soluble in water but insoluble in organic solvents where substrates like alkenes or alcohols reside. DTDAC can effectively transport the permanganate anion (MnO₄⁻) into the organic phase to perform the oxidation.

Reaction: Toluene (org) + KMnO₄ (aq) --(DTDAC)--> Benzoic Acid (org)

Protocol: Oxidation of Toluene to Benzoic Acid
  • Reactor Setup: Use a setup identical to the Sₙ2 reaction, ensuring efficient mechanical stirring.

  • Reagent Charging:

    • To the flask, add toluene (9.2 g, 100 mmol, 1.0 equiv.) and this compound (DTDAC) (1.9 g, 4 mmol, 4 mol%).

    • In a separate beaker, dissolve potassium permanganate (KMnO₄) (23.7 g, 150 mmol, 1.5 equiv.) in 200 mL of water.

  • Reaction Execution:

    • Heat the toluene/DTDAC mixture to 90°C with vigorous stirring.

    • Slowly add the aqueous KMnO₄ solution over 2 hours. The purple color will discharge as the reaction proceeds, and a brown precipitate of MnO₂ will form. Caution: The reaction is exothermic; control the addition rate to maintain the temperature.

    • After the addition is complete, continue stirring at 90°C for an additional 2 hours or until the purple color no longer persists.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings. Acidify the aqueous solution with concentrated HCl until the pH is ~2. Benzoic acid will precipitate as a white solid.

    • Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

Application Protocol: Dichlorocarbene Generation

The generation of dichlorocarbene (:CCl₂) from chloroform using a strong aqueous base is a classic PTC application for the cyclopropanation of alkenes. [4][9] Reaction: Styrene + CHCl₃ + NaOH (aq) --(DTDAC)--> 1,1-dichloro-2-phenylcyclopropane

Protocol: Dichlorocyclopropanation of Styrene
  • Reactor Setup: Equip a flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagent Charging:

    • To the flask, add styrene (10.4 g, 100 mmol, 1.0 equiv.), chloroform (35.8 g, 300 mmol, 3.0 equiv.), and DTDAC (1.42 g, 3 mmol, 3 mol%).

  • Reaction Execution:

    • Cool the mixture to 0-5°C with vigorous stirring.

    • Prepare a 50% (w/w) aqueous solution of sodium hydroxide.

    • Add the NaOH solution dropwise from the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.

    • After the addition, allow the mixture to stir at room temperature for 3 hours.

  • Work-up and Purification:

    • Add 100 mL of water and 50 mL of dichloromethane to the reaction mixture.

    • Separate the layers. Extract the aqueous layer with another 25 mL of dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.

    • The crude product can be purified by column chromatography or distillation.

Safety and Handling of DTDAC

This compound requires careful handling.

  • Hazards: Causes severe skin burns and eye damage. [5]It is also very toxic to aquatic life with long-lasting effects. [5][10]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [11][12]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. [10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant. Do not allow it to enter drains or waterways. [10]

Troubleshooting and Practical Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inadequate stirring; insufficient catalyst loading; catalyst deactivation.Increase stirring speed to maximize interfacial area. Increase catalyst loading to 7-10 mol%. Check for catalyst poisons or incompatible reagents.
Slow Reaction Rate Low temperature; incorrect solvent choice; catalyst not lipophilic enough.Increase reaction temperature (while monitoring for side reactions). Ensure the organic solvent is sufficiently nonpolar. DTDAC is highly lipophilic, but for extremely nonpolar systems, a more specialized catalyst may be needed.
Catalyst Decomposition High temperatures (>100-120°C) combined with a strong base can lead to Hofmann elimination.Operate at the lowest effective temperature. If high temperatures are necessary, consider using more thermally stable phosphonium salt catalysts. [3]

Conclusion

This compound is a versatile, efficient, and economically viable phase transfer catalyst. Its well-balanced amphipathic structure makes it a robust choice for a multitude of biphasic organic reactions, including nucleophilic substitutions, oxidations, and carbene chemistry. By understanding the underlying mechanistic principles and adhering to optimized protocols, researchers can leverage DTDAC to streamline synthetic routes, improve yields, and embrace greener chemical practices.

References

  • Little Flower College Guruvayoor. (n.d.). phase transfer catalysis.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Barrett, A. G. M., Braddock, D. C., James, R. A., Koike, N., & Procopiou, P. A. (1998). Nucleophilic Substitution Reactions of (Alkoxymethylene)dimethylammonium Chloride. The Journal of Organic Chemistry, 63(18), 6273–6280. [Link]

  • Slideshare. (n.d.). Phase transfer catalysis.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Santa Cruz Biotechnology, Inc. (2019, August 28). Dimethyldioctadecylammonium chloride - SAFETY DATA SHEET.
  • Scribd. (n.d.). Principles of Phase-Transfer Catalysis by Quaternary Ammonium Salts.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MOLBASE. (n.d.). This compound|10108-91-5. MOLBASE Encyclopedia.
  • CDI co. Ltd. (n.d.). SAFETY DATA SHEET.
  • Kärcher. (2021, December 1). Safety data sheet.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Dimethyldioctadecylammonium chloride.
  • Asian Journal of Green Chemistry. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • BenchChem. (2025). Application Notes and Protocols: Tributylammonium Chloride Derivatives in Nucleophilic Substitution Reactions.
  • LibreTexts. (2021, December 27). 7.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview.
  • BenchChem. (2025). A Comparative Guide to Phase Transfer Catalysts for Dichlorocyclopropanation.
  • Organic Chemistry. (n.d.). 17. Oxidation and Reduction Reactions.

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Application Notes and Protocols: Dimethylditetradecylammonium Chloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Cationic Lipids in Modern Drug Delivery

Dimethylditetradecylammonium chloride (DDA), a synthetic cationic lipid also known as dimyristyldimonium chloride, has emerged as a critical component in the rational design of advanced drug delivery systems.[1][2] As a quaternary ammonium salt, its structure features a positively charged nitrogen headgroup and two fourteen-carbon (tetradecyl) hydrophobic tails.[1][3] This amphiphilic nature, combined with its cationic charge, makes DDA an exceptionally versatile excipient for formulating nanocarriers such as liposomes and niosomes, primarily for vaccine and nucleic acid delivery.[4][5][6] Its principal function is to impart a positive surface charge to the delivery vehicle, a characteristic that fundamentally governs the system's interaction with biological components and enhances its therapeutic efficacy.[4][7]

Pillar 1: The Core Mechanism of Action

The utility of DDA in drug delivery is not merely structural; it is profoundly functional. Its mechanism of action is multifaceted, leveraging electrostatic principles to overcome biological barriers and modulate immune responses.

Electrostatic Targeting and Enhanced Cellular Association

The primary mechanistic driver for DDA's effectiveness is its positive charge. Cell membranes are inherently anionic due to the presence of phosphate and sialic acid residues. This creates a natural electrostatic attraction between DDA-based cationic carriers and the cell surface.[4][7] This interaction is not passive; it actively promotes the adhesion of the nanocarrier to the cell, significantly increasing the local concentration of the therapeutic payload at the target site and facilitating its subsequent uptake.[4][7][8]

The Adjuvant Effect: Potentiating the Immune Response

DDA is a potent immunological adjuvant, particularly for subunit vaccines that often lack inherent immunogenicity.[6] Its adjuvant activity stems from several coordinated actions:

  • Antigen-Presenting Cell (APC) Targeting: The primary adjuvant mechanism is the efficient targeting of antigens to professional APCs, such as dendritic cells (DCs) and macrophages.[4][7][8] DDA-based liposomes adsorb negatively charged protein or peptide antigens, forming a particulate complex that is readily taken up by APCs.[4][7]

  • Enhanced Antigen Uptake and Presentation: Studies have shown that this targeted delivery leads to a more than 100-fold increase in the efficiency of antigen presentation by APCs.[4][8] This is an active, energy-dependent process involving endocytosis.[7][8]

  • Depot Effect: While once considered the primary mechanism, the formation of a depot at the injection site, which allows for the slow and sustained release of the antigen, is now understood to be a contributing factor rather than the main driver of adjuvanticity.[4][9]

  • Induction of Cell-Mediated Immunity: DDA is particularly renowned for its ability to induce strong, Th1-biased cell-mediated immune responses, which are crucial for protection against intracellular pathogens like viruses and certain bacteria.[6][10] It is also a moderate-to-strong adjuvant for inducing humoral (antibody) responses.[6]

DDA_Mechanism Mechanism of DDA-Liposome Adjuvant Action cluster_0 Extracellular Space cluster_1 Antigen-Presenting Cell (APC) DDA_Liposome DDA Cationic Liposome (+) Positive Charge Adsorbed Antigen APC APC (e.g., Dendritic Cell) (-) Anionic Membrane MHC-II Pathway Endosome Endosome APC->Endosome 2. Endocytosis (Uptake) MHC Antigen Presentation on MHC-II Endosome->MHC 3. Antigen Processing & Loading T_Cell T-Helper Cell Activation MHC->T_Cell 4. Immune Activation

Figure 1: Mechanism of DDA-Liposome Adjuvant Action on an APC.

Pillar 2: Protocols for Formulation and Characterization

The successful application of DDA relies on robust and reproducible formulation and characterization methodologies. The following protocols provide a foundation for developing DDA-based liposomal and niosomal drug delivery systems.

Formulation of DDA-Based Cationic Liposomes

Cationic liposomes are a cornerstone of DDA-based delivery, especially in vaccine development.[5][11] The lipid film hydration method is a widely adopted, straightforward technique for their preparation.[10]

Protocol 2.1.1: Lipid Film Hydration for DDA Liposome Formulation

  • Lipid Dissolution:

    • Accurately weigh and dissolve DDA and any other lipid components (e.g., co-lipids like trehalose dibehenate (TDB) for CAF formulations) in a suitable organic solvent, such as a chloroform:methanol (9:1 v/v) mixture, within a round-bottom flask.[10]

    • Causality: Dissolving lipids in a volatile organic solvent ensures they are molecularly mixed, which is critical for forming a homogenous lipid film and, subsequently, stable, well-structured vesicles.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature well above the solvent's boiling point but below the lipid's transition temperature.

    • Alternatively, a gentle stream of inert nitrogen gas can be used to evaporate the solvent.[10]

    • Causality: Slow, controlled evaporation prevents the lipids from precipitating and creates a thin, uniform film on the flask's inner surface. This high surface area is essential for efficient hydration in the next step.

  • Residual Solvent Removal:

    • Place the flask under high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[10]

    • Causality: Residual solvent can compromise the integrity and stability of the lipid bilayer and may impart toxicity to the final formulation.

  • Film Hydration:

    • Add the aqueous phase (e.g., sterile buffer, water for injection, or an aqueous solution containing the hydrophilic drug or antigen) to the flask.

    • Agitate the flask by gentle shaking or vortexing at a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the primary lipid. This process hydrates the lipid film, causing it to swell and fold into multilamellar vesicles (MLVs).[12][13]

    • Causality: Hydrating above the Tc ensures the lipid bilayers are in a fluid state, allowing for proper vesicle formation and encapsulation of the aqueous phase.

  • Size Reduction (Homogenization):

    • The resulting MLV suspension is typically heterogeneous in size. To produce smaller, more uniform vesicles (e.g., Large Unilamellar Vesicles, LUVs), further processing is required.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder. This is the preferred method for achieving a narrow size distribution.

    • Sonication: Use a probe or bath sonicator to apply high-frequency sound energy to the MLV suspension, breaking down large vesicles into smaller ones. Note that this method can sometimes lead to lipid degradation or contamination.

Lipid_Film_Hydration A 1. Dissolve Lipids (DDA, etc.) in Organic Solvent B 2. Evaporate Solvent (Rotary Evaporator) to form Thin Film A->B C 3. Remove Residual Solvent under Vacuum B->C D 4. Hydrate Film with Aqueous Phase (Drug/Antigen Solution) C->D E 5. Form Multilamellar Vesicles (MLVs) D->E F 6. Size Reduction (Extrusion or Sonication) E->F G Final Product: Homogeneous Liposome Suspension (LUVs) F->G

Figure 2: Experimental workflow for the lipid film hydration technique.
Formulation of DDA-Based Cationic Niosomes

Niosomes are vesicular systems analogous to liposomes, but they are composed of non-ionic surfactants instead of phospholipids.[14][15] They represent a more cost-effective and chemically stable alternative. DDA can be incorporated to induce a positive charge.

Protocol 2.2.1: Thin Film Hydration for DDA Niosome Formulation

This protocol closely mirrors that for liposomes, with the primary difference being the composition.

  • Component Dissolution:

    • Weigh and dissolve the non-ionic surfactant (e.g., Span 60), cholesterol, and the charge-inducing agent (DDA) in an organic solvent (e.g., chloroform, ethanol) in a round-bottom flask.[12][13]

    • Causality: Cholesterol is a critical component in niosome formulations. It modulates the fluidity and stability of the bilayer, reducing the leakage of encapsulated drugs.

  • Film Formation & Removal of Solvent:

    • Follow steps 2 and 3 from the liposome protocol (2.1.1) to create a thin, dry film of the surfactant/cholesterol/DDA mixture.[12][13]

  • Film Hydration:

    • Hydrate the film with the aqueous phase containing the drug by gentle agitation at a suitable temperature (often around 60°C, depending on the surfactant).[12] This forms the niosomal suspension.

  • Stabilization & Sizing:

    • The niosomal suspension can be stabilized by storing at 2–8°C for 24 hours.[12] Sizing can be performed using the methods described in the liposome protocol (extrusion or sonication).

Essential Characterization Protocols

Thorough characterization is non-negotiable for ensuring the quality, stability, and efficacy of any nanoparticle-based delivery system.

Protocol 2.3.1: Physicochemical Characterization

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Technique: Dynamic Light Scattering (DLS) using an instrument like a Zetasizer.[10]

    • Procedure: Dilute the nanoparticle suspension in an appropriate medium (e.g., deionized water or buffer) to avoid multiple scattering effects. Perform measurements in triplicate.

    • Causality & Interpretation:

      • Size: Influences the in vivo biodistribution, circulation half-life, and mechanism of cellular uptake.

      • PDI: A measure of the heterogeneity of particle sizes in the sample. A PDI value < 0.3 is generally considered acceptable for drug delivery applications.

      • Zeta Potential: Indicates the magnitude of the surface charge. For DDA-based systems, a high positive value (e.g., > +30 mV) is expected, confirming the incorporation of DDA and indicating good colloidal stability due to electrostatic repulsion between particles.[10]

  • Morphology and Structure:

    • Technique: Transmission Electron Microscopy (TEM).[10]

    • Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to air dry. Apply a negative staining agent (e.g., 1-2% phosphotungstic acid or uranyl acetate) to enhance contrast, then wick away the excess and allow it to dry completely before imaging.[10]

    • Causality & Interpretation: TEM provides direct visualization of the nanoparticles, confirming their vesicular, spherical shape and lamellarity (unilamellar vs. multilamellar).

  • Encapsulation Efficiency (EE%) / Association Efficiency (AE%):

    • Technique: Separation of free drug from nanoparticles followed by quantification.

    • Procedure:

      • Separation: Separate the nanoparticles from the aqueous medium containing the unencapsulated/unadsorbed drug. Common methods include ultracentrifugation, dialysis against a large volume of buffer, or size exclusion chromatography.[4]

      • Quantification: Measure the concentration of the drug in the supernatant (for free drug) and/or lyse the nanoparticle pellet to measure the entrapped drug. Use a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry, or a fluorescence-based assay).

    • Calculation: EE% = (Total Drug - Free Drug) / Total Drug * 100

    • Causality & Interpretation: This is a critical quality attribute that determines the drug load of the formulation and is essential for dose calculations.

Table 1: Typical Physicochemical Properties of DDA-Based Liposomal Formulations

Parameter Typical Value Range Significance Reference
Particle Size (Diameter) 150 - 400 nm Influences cellular uptake and biodistribution. [16]
Polydispersity Index (PDI) < 0.3 Indicates a homogenous and narrow size distribution. -
Zeta Potential +30 to +60 mV Confirms cationic surface; predicts colloidal stability. [10]

| Antigen Association | > 85% | High drug/antigen loading capacity. |[16] |

Pillar 3: Applications, Safety, and Future Outlook

Primary Applications
  • Vaccine Adjuvants: The most researched and promising application of DDA is as a vaccine adjuvant. DDA-based formulations, such as CAF01 (DDA combined with TDB), have been evaluated in numerous preclinical and clinical studies for vaccines against infectious diseases like tuberculosis, chlamydia, malaria, and influenza.[10][11]

  • Gene and Nucleic Acid Delivery: The ability of cationic DDA carriers to electrostatically bind and condense negatively charged nucleic acids (pDNA, mRNA, siRNA) makes them effective non-viral vectors.[10] They protect the genetic material from enzymatic degradation and facilitate its transport across the cell membrane.[17][18]

Safety and Toxicological Considerations

As a quaternary ammonium compound, DDA is not without potential toxicity, which is a critical consideration in its development for pharmaceutical use.

  • Hazard Profile: Concentrated DDA is classified as a substance that can cause severe skin burns and eye damage and is very toxic to aquatic life.[1]

  • In Vivo Toxicity: The toxicity is dose-dependent. Inhalation and dietary studies in animal models have been performed to establish a No-Observed-Adverse-Effect Level (NOAEL) for systemic and reproductive toxicity.[19][20][21][22]

  • Formulation Context: It is crucial to understand that the toxicity profile of DDA as a raw chemical differs significantly from its profile when incorporated at low concentrations into a nanoparticle delivery system. The formulation sequesters the DDA molecules within the bilayer, and the doses administered in a therapeutic context are carefully calculated to fall well below toxic levels, maximizing the adjuvant or delivery effect while ensuring patient safety.

Conclusion

This compound is a powerful and versatile tool in the drug delivery arsenal. Its cationic nature provides a direct and effective means to target therapeutic payloads to cells and to powerfully stimulate the immune system. By understanding its core mechanisms and employing robust formulation and characterization protocols, researchers can harness the full potential of DDA to design next-generation vaccines and therapeutics with enhanced efficacy and improved clinical outcomes.

References

  • Title: Formulation in DDA-MPLA-TDB Liposome Enhances the Immunogenicity and Protective Efficacy of a DNA Vaccine against Mycobacterium tuberculosis Infection Source: Frontiers in Immunology URL: [Link]

  • Title: The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes Source: Immunology (via PMC - NIH) URL: [Link]

  • Title: The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes Source: PubMed URL: [Link]

  • Title: Novel adjuvants & delivery vehicles for vaccines development: A road ahead Source: Indian Journal of Medical Research (via PMC) URL: [Link]

  • Title: An Overview of Nanocarrier-Based Adjuvants for Vaccine Delivery Source: Pharmaceutics (via PMC - PubMed Central) URL: [Link]

  • Title: DDA as an immunological adjuvant Source: PubMed URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: this compound|10108-91-5 Source: MOLBASE Encyclopedia URL: [Link]

  • Title: Nanoparticles in Drug Delivery: From History to Therapeutic Applications Source: Pharmaceutics (via PMC) URL: [Link]

  • Title: Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement Source: The Scientific World Journal (via NIH) URL: [Link]

  • Title: The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure Source: Journal of Toxicologic Pathology (via PubMed Central) URL: [Link]

  • Title: Liposome specifications of the DDA:TDB formulations containing OVA and TLR agonists. Source: ResearchGate URL: [Link]

  • Title: Didecyldimethylammonium chloride Source: Wikipedia URL: [Link]

  • Title: Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators Source: MDPI URL: [Link]

  • Title: Design considerations for liposomal vaccines: Influence of formulation parameters on antibody and cell-mediated immune responses to liposome associated antigens Source: Vaccine (via PubMed Central) URL: [Link]

  • Title: Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure Source: Journal of Toxicologic Pathology (via PubMed Central) URL: [Link]

  • Title: Dimethyldioctadecylammonium chloride Source: Wikipedia URL: [Link]

  • Title: Advances in nanomaterial-based targeted drug delivery systems Source: Exploration of Targeted Anti-tumor Therapy (via PMC - PubMed Central) URL: [Link]

  • Title: Immunological Effects of Dimethyldioctadecylammonium Bromide and Saponin as Adjuvants for Outer Membrane Vesicles from Neisseria meningitidis Source: Vaccines (Basel) (via PMC - NIH) URL: [Link]

  • Title: Improved DNA Vaccine Delivery with Needle-Free Injection Systems Source: MDPI URL: [Link]

  • Title: Niosomal Drug Delivery Systems: Formulation, Preparation and Applications Source: IDOSI Journals Home URL: [Link]

  • Title: Niosomal Drug Delivery Systems: Formulation, Preparation and Applications Source: Semantic Scholar URL: [Link]

  • Title: this compound Source: CAS Common Chemistry URL: [Link]

  • Title: Mechanisms of Action of Adjuvants Source: Frontiers in Immunology URL: [Link]

  • Title: A Streamlined Data Dependent Acquisition (DDA) Peptide Mapping Workflow for Characterizing Therapeutic Proteins Using the Biopharmaceutical Platform Source: Biopharmaceutical Platform Solution with UNIFI URL: [Link]

  • Title: (PDF) FORMULATION AND CHARACTERIZATION OF NIOSOMAL DRUG DELIVERY OF VALICYCLOVIR Source: ResearchGate URL: [Link]

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  • Title: Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats Source: PubMed URL: [Link]

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Application Note & Protocol: High-Efficiency DNA Extraction Using Dimethylditetradecylammonium Chloride (DDAC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-purity, high-yield genomic DNA is a cornerstone of modern molecular biology, underpinning critical applications ranging from PCR and next-generation sequencing to gene cloning and diagnostics. While various methods exist, many rely on hazardous organic solvents or are hindered by contaminants present in complex biological samples. This is particularly true for plant tissues, which are rich in polysaccharides and polyphenols that can inhibit downstream enzymatic reactions.[1]

Dimethylditetradecylammonium chloride (DDAC), a cationic surfactant, offers a robust and effective alternative for DNA extraction. Similar to the widely used cetyltrimethylammonium bromide (CTAB), DDAC-based methods leverage the principles of cationic detergent chemistry to efficiently lyse cells and selectively isolate DNA.[1][2] This protocol provides a comprehensive guide to the principles and execution of DNA extraction using DDAC, designed to yield high-quality DNA suitable for a wide array of sensitive downstream applications.

Principle of the Method

The efficacy of DDAC in DNA extraction lies in its chemical structure. As a quaternary ammonium compound, DDAC possesses a positively charged hydrophilic head group and two long hydrophobic tetradecyl tails. This amphipathic nature allows it to disrupt cell and nuclear membranes, effectively lysing the cell and releasing its contents.[1][3]

The core of the method is the electrostatic interaction between the cationic DDAC molecules and the anionic phosphate backbone of the DNA.[4][5] In a solution with the appropriate ionic strength, DDAC neutralizes the negative charges on the DNA, causing the DNA-DDAC complex to become insoluble and precipitate out of the solution.[4][6] This selective precipitation allows for the separation of DNA from many cellular contaminants, such as proteins, RNA, and, notably, polysaccharides, which are often problematic in plant and fungal extracts.[1] The precipitated DNA can then be washed to remove residual impurities and resuspended in a suitable buffer.

Materials and Reagents

Equipment:
  • Microcentrifuge

  • Water bath or heating block (set to 65°C)

  • Vortex mixer

  • Pipettors (P1000, P200, P20)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Freezer (-20°C)

  • Optional: Mortar and pestle, liquid nitrogen for tissue samples

Reagent Preparation:
Reagent/BufferStock Solution PreparationFor 100 mL Final Volume
Lysis Buffer 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl, 2% (w/v) PVP (Polyvinylpyrrolidone)10 mL of 1 M Tris-HCl, 4 mL of 0.5 M EDTA, 28 mL of 5 M NaCl, 2 g of PVP, q.s. to 100 mL with sterile dH₂O.[7][8]
DDAC Solution (10%) 10% (w/v) this compoundDissolve 10 g of DDAC in 90 mL of sterile dH₂O. Warm gently to dissolve if necessary. Caution: Handle with care, wear gloves and eye protection.
Chloroform:Isoamyl Alcohol (24:1) N/AMix 96 mL of chloroform with 4 mL of isoamyl alcohol. Store in a fume hood.
High Salt Wash Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0), 1.0 M NaCl1 mL of 1 M Tris-HCl, 200 µL of 0.5 M EDTA, 20 mL of 5 M NaCl, q.s. to 100 mL with sterile dH₂O.
70% Ethanol N/AMix 70 mL of 100% ethanol with 30 mL of sterile dH₂O. Store at -20°C.[9]
TE Buffer (Elution) 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)1 mL of 1 M Tris-HCl, 200 µL of 0.5 M EDTA, q.s. to 100 mL with sterile dH₂O.[8]

Note: For plant or fungal samples, it is highly recommended to add 0.2% β-mercaptoethanol (a potent antioxidant) to the Lysis Buffer immediately before use to prevent oxidation of polyphenols.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization depending on the starting material.

Sample Preparation and Lysis
  • Causality: The initial step is to physically disrupt the cell walls and membranes to make the DNA accessible to the lysis buffer.

  • For Tissues (Plant, Fungal, Animal): Weigh out 50-100 mg of fresh or frozen tissue. If frozen, immediately grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[10]

  • For Cell Cultures: Pellet cells by centrifugation. Discard the supernatant and resuspend the pellet in a small volume of PBS or lysis buffer.

  • Transfer the powdered tissue or cell suspension to a 2.0 mL microcentrifuge tube.

  • Add 700 µL of pre-warmed (65°C) Lysis Buffer (with β-mercaptoethanol if needed).

  • Vortex vigorously for 20-30 seconds to ensure the sample is fully suspended.

  • Incubate at 65°C for 30-60 minutes with occasional gentle inversion. This step facilitates the breakdown of cellular structures and inactivates many nucleases.[11]

Protein and Debris Removal
  • Causality: This step removes proteins and other hydrophobic contaminants that are denatured by chloroform.

  • After incubation, add 700 µL of Chloroform:Isoamyl Alcohol (24:1) to the lysate.[8]

  • Mix thoroughly by inverting the tube for 2-3 minutes until an emulsion is formed. Do not vortex , as this can shear the high molecular weight DNA.

  • Centrifuge at 12,000 x g for 10 minutes at room temperature. The mixture will separate into three phases: a top aqueous phase (containing DNA), a middle interface (with precipitated proteins), and a bottom organic phase.[10]

  • Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Be extremely careful not to disturb the interface.

DDAC Precipitation of DNA
  • Causality: DDAC is added to selectively precipitate the DNA, leaving many polysaccharides and other contaminants in the solution.

  • Add 1/10 volume of 10% DDAC solution to the collected aqueous phase (e.g., if you collected 500 µL, add 50 µL of DDAC solution).

  • Mix gently by inversion. A white, fibrous precipitate of the DDAC-DNA complex should become visible.

  • Incubate on ice for 10 minutes to allow for complete precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DDAC-DNA complex.

  • Carefully decant and discard the supernatant.

Washing the DNA Pellet
  • Causality: Washing steps are crucial for removing residual DDAC, salts, and other impurities that could inhibit downstream reactions.

  • Add 1 mL of High Salt Wash Buffer to the pellet. This helps to remove any co-precipitated polysaccharides.

  • Gently resuspend the pellet by flicking the tube or pipetting gently.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Add 1 mL of ice-cold 70% ethanol to the pellet. This step removes residual salts.[1]

  • Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully remove all of the ethanol supernatant with a pipette.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this will make the DNA difficult to dissolve.[1]

DNA Elution
  • Causality: The final step is to resuspend the clean, purified DNA in a low-salt buffer suitable for long-term storage and downstream use.

  • Add 50-100 µL of TE Buffer directly to the dried pellet.

  • Incubate at 55-65°C for 10 minutes to aid in the dissolution of the DNA.[1]

  • Gently pipette up and down to ensure the DNA is fully dissolved.

  • Store the purified DNA at -20°C.

Experimental Workflow Diagram

DNA_Extraction_Workflow Start Sample (Tissue/Cells) Lysis Add Lysis Buffer Incubate at 65°C Start->Lysis Chloroform Chloroform:Isoamyl Alcohol Extraction Lysis->Chloroform Centrifuge1 Centrifuge (12,000 x g) Chloroform->Centrifuge1 Aqueous Collect Aqueous Phase Centrifuge1->Aqueous Supernatant DDAC_Precip Add DDAC Solution Incubate on Ice Aqueous->DDAC_Precip Centrifuge2 Centrifuge (12,000 x g) DDAC_Precip->Centrifuge2 Wash_HighSalt Wash with High Salt Buffer Centrifuge2->Wash_HighSalt Pellet Wash_Ethanol Wash with 70% Ethanol Wash_HighSalt->Wash_Ethanol Dry Air-Dry Pellet Wash_Ethanol->Dry Elute Resuspend in TE Buffer Dry->Elute End Purified DNA (-20°C Storage) Elute->End

Caption: Workflow for DNA extraction using the DDAC method.

Quality Control and Troubleshooting

After extraction, it is essential to assess the quantity and quality of the purified DNA.

  • Quantification: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) for accurate concentration measurement.

  • Purity Assessment:

    • The A260/A280 ratio should be ~1.8. Ratios below this may indicate protein contamination.

    • The A260/A230 ratio should be between 2.0 and 2.2. Lower ratios can indicate contamination with salts, polysaccharides, or phenols.

  • Integrity Assessment: Run an aliquot of the DNA on a 0.8-1.0% agarose gel. High-quality genomic DNA should appear as a sharp, high-molecular-weight band with minimal smearing.

ProblemPotential Cause(s)Recommended Solution(s)
Low DNA Yield Insufficient sample lysis.Ensure complete tissue disruption. Increase incubation time or temperature during lysis.
DNA pellet lost during washing.Be careful when decanting supernatants. Reduce centrifugation speed if pellet is loose.
Incomplete precipitation.Ensure correct amount of DDAC is added. Increase incubation time on ice.
Low A260/A280 Ratio Protein contamination.Ensure no interface material is transferred after chloroform extraction. Repeat the chloroform extraction step.
Low A260/A230 Ratio Polysaccharide contamination.Repeat the high-salt wash step.
Salt or ethanol contamination.Ensure the pellet is properly washed with 70% ethanol and that all ethanol is removed before elution.
DNA is Difficult to Dissolve Pellet was over-dried.Increase incubation time and temperature during elution (e.g., 65°C for 1 hour or overnight at 4°C).
DNA Performs Poorly in PCR Presence of inhibitors (DDAC, salts).Re-precipitate the DNA with ethanol. Add 1/10 volume 3M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol, incubate, centrifuge, wash with 70% ethanol, and resuspend.[6][12]

Safety Precautions

  • This compound (DDAC) is a hazardous substance. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.

  • Chloroform is toxic and a suspected carcinogen. All steps involving chloroform must be performed in a chemical fume hood.

  • β-mercaptoethanol has a strong, unpleasant odor and is toxic. Add it to the lysis buffer in a fume hood.

  • Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Krishnan, A. A., et al. (2024). Cationic and anionic detergent buffers in sequence yield high-quality genomic DNA from diverse plant species. Analytical Biochemistry, 684, 115372.
  • Malik, A. A., et al. (2020). Optimization of Soil DNA Extraction Protocol Using Na2EDTA, SDS, Heating, Vortexing and CaCl2 and Its Validation for Metagenomic Studies. Journal of Advances in Biology & Biotechnology, 1-13.
  • Coon, C. (n.d.). DNA Extraction Protocol. Retrieved from [Link]

  • Dias, R. S., et al. (2008). DNA−Cationic Surfactant Interactions Are Different for Double- and Single-Stranded DNA. The Journal of Physical Chemistry B, 112(46), 14446–14452.
  • Amirahmadi, A., et al. (2022). Comparison of five DNA extraction methods in three medicinal plants: Peganum harmala L., Tamarix ramosissima Ledeb., and Potentilla reptans L. Avicenna Journal of Phytomedicine, 12(4), 392–404.
  • Dias, R., et al. (2004). DNA-cationic surfactant interactions are different for double- and single-stranded DNA. Journal of Physical Chemistry B, 108, 14446-14452.
  • Tsuchido, T., et al. (1993). Mechanism of the Action of Didecyldimethylammonium Chloride (DDAC) Against Escherichia Coil and Morphological Changes of the Cells. Journal of the Antibacterial and Antifungal Agents, Japan, 21(11), 585-594.
  • Zymo Research Europe. (2022). CTAB Protocol for Isolating DNA From Plant Tissues. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). CTAB Protocol for the Isolation of DNA from Plant Tissues. Retrieved from [Link]

  • Genetic Education. (2019). A Quick Guide on DNA Precipitation and Protocol. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). Common Reagents. Retrieved from [Link]

  • Wikidot. (n.d.). Reagent Preparation - Biology 305 Laboratory. Retrieved from [Link]

  • Soltis Lab. (2002). CTAB DNA Extraction Protocol. Retrieved from [Link]

  • Ioannidis, A., et al. (2023). Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells.
  • Asadi, A., et al. (2016). Qualification Study of Two Genomic DNA Extraction Methods in Different Clinical Samples. Jundishapur Journal of Microbiology, 9(12), e40976.
  • YouTube. (2024). Laboratory Case Sharing: DNA Extraction Using CTAB Method. Retrieved from [Link]

  • Fly-Fish. (n.d.). Reagents and Recipes. Retrieved from [Link]

  • UMBC Research. (2010). Beginning Molecular Biology Laboratory Manual. Retrieved from [Link]

  • YouTube. (2017). DNA precipitation. Retrieved from [Link]

  • Google Patents. (2017). Nucleic acid purification using divalent cation salts.

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Application Notes and Protocols for the Utilization of Dimethylditetradecylammonium Chloride as a Disinfectant in Laboratory Settings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Laboratory Disinfection with Dimethylditetradecylammonium Chloride

In the landscape of modern research and development, maintaining a stringently controlled and sterile laboratory environment is not merely a procedural formality but a cornerstone of experimental validity and personnel safety. The choice of a disinfectant is a critical decision, guided by the principles of broad-spectrum efficacy, material compatibility, and user safety. This compound (DDAC), a fourth-generation quaternary ammonium compound (QAC), has emerged as a versatile and effective disinfectant for hard, non-porous surfaces in laboratory settings.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective utilization of DDAC. Moving beyond a simple recitation of protocols, these notes are designed to instill a deep understanding of the causality behind procedural choices, thereby fostering a culture of self-validating and robust disinfection practices. We will delve into the mechanistic underpinnings of DDAC's antimicrobial action, provide detailed, validated protocols for a range of laboratory applications, and present a clear-eyed view of its safety and handling requirements.

The Scientific Foundation of DDAC-Mediated Disinfection

Mechanism of Action: A Targeted Disruption of Microbial Integrity

This compound, as a cationic surfactant, exerts its potent antimicrobial effects through a multi-step process targeting the fundamental structures of microorganisms.[1] The positively charged nitrogen atom in the DDAC molecule is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as phospholipids and proteins in bacterial cell membranes and the lipid envelopes of viruses.

This initial binding is followed by the penetration of the dual hydrophobic tetradecyl chains into the lipid bilayer. This intrusion disrupts the membrane's structural integrity, leading to increased permeability. The compromised membrane can no longer maintain the essential electrochemical gradients necessary for life, resulting in the leakage of critical intracellular components like potassium ions, nucleotides, and amino acids, ultimately leading to cell death.[1]

DDAC DDAC Cation Binding Electrostatic Binding DDAC->Binding Membrane Microbial Cell Membrane (Negatively Charged) Membrane->Binding Disruption Membrane Disruption & Increased Permeability Binding->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death Start Start Disinfection Prep Prepare DDAC Working Solution (e.g., 2500 ppm) Start->Prep PreClean Pre-clean Surface (Remove Gross Filth) Prep->PreClean Apply Apply DDAC Solution to Surface PreClean->Apply ContactTime Allow Required Contact Time (e.g., 10 minutes) Apply->ContactTime Wipe Wipe Dry or Rinse (if required) ContactTime->Wipe End End Wipe->End

Caption: Workflow for surface disinfection using DDAC.

Material Compatibility

DDAC-based disinfectants generally exhibit good compatibility with a wide range of materials commonly found in laboratories. However, it is always advisable to consult the disinfectant manufacturer's recommendations and to test on a small, inconspicuous area if there are any doubts.

Table 3: General Material Compatibility of DDAC

MaterialCompatibilityNotes
Metals
Stainless Steel (304, 316)GoodProlonged contact with concentrated solutions should be avoided. Rinsing after disinfection is recommended.
AluminumGood
Plastics
Polypropylene (PP)Excellent
Polyethylene (PE)Excellent
Polyvinyl Chloride (PVC)Good
Polycarbonate (PC)GoodSome formulations may cause crazing over time; testing is recommended.
Polystyrene (PS)Generally GoodTesting is recommended for long-term exposure.
Other Materials
GlassExcellent
Epoxy Resin (Benchtops)Excellent
Phenolic Resin (Benchtops)Excellent

Safety and Handling

As with all chemical disinfectants, proper safety precautions must be observed when handling and using DDAC.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [2]* Ventilation: Use in a well-ventilated area to avoid inhalation of aerosols or vapors.

  • Storage: Store DDAC concentrates and working solutions in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Spill Response: In case of a spill, contain the spill with absorbent material, and decontaminate the area with copious amounts of water. Follow your institution's specific spill response procedures.

  • Disposal: Dispose of unused concentrate and empty containers in accordance with local, state, and federal regulations.

Conclusion: Integrating DDAC into a Comprehensive Disinfection Strategy

This compound is a valuable tool in the laboratory's arsenal for contamination control. Its broad-spectrum efficacy, coupled with good material compatibility, makes it a suitable choice for a wide range of applications. However, its effective use is predicated on a thorough understanding of its mechanism of action, adherence to validated protocols, and a commitment to safety. By integrating the principles and protocols outlined in this guide, researchers and laboratory professionals can confidently and effectively utilize DDAC to maintain the integrity of their work and ensure a safe laboratory environment.

References

  • Leclercq, L., et al. (2020). How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? International Journal of Pharmaceutics, 592, 119932. [Link]

  • Charlotte Products. (n.d.). Pre-cleaning for Better Results. [Link]

  • Ioannou, C. J., et al. (2007). Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(1), 296–306. [Link]

  • Luz, A., et al. (2020). Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12–C16) dimethyl benzyl ammonium chloride. Regulatory Toxicology and Pharmacology, 116, 104717.
  • K-CARE® DDAC80 Safety Data Sheet. (n.d.). [Link]

  • Scintica. (n.d.). Eliminating Mycoplasma Contamination from Laboratory Incubators. [Link]

  • Rauwel, G., et al. (2022). A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants. Pharmaceutics, 14(12), 2791. [Link]

  • American Cleaning Institute. (n.d.). Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. [Link]

  • International Products Corporation. (2020, March 24). The Importance of Cleaning Before Disinfecting. [Link]

  • Golin, A. P., et al. (2020). Sanitizing agents for virus inactivation and disinfection. Environmental Chemistry Letters, 18(6), 1-13. [Link]

  • Tristel. (2025, September 26). The Importance of Cleaning prior to High-Level Disinfection. [Link]

  • Uphoff, C. C., & Drexler, H. G. (2014). Eradication of Mycoplasma Contaminations from Cell Cultures. Current Protocols in Molecular Biology, 106, 28.5.1–28.5.12. [Link]

  • BioSafe Tech by QUALIA. (n.d.). Biosafety Cabinet Cleaning: Step-by-Step Guide. [Link]

  • CN102067870A - Composition of disinfectant and preparation method thereof. (n.d.).
  • Ataman Kimya. (n.d.). DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC). [Link]

  • Oxford Analytical Services. (n.d.). Didecyldimethylammonium Chloride (DDAC) Testing. [Link]

  • Camlab. (n.d.). High Level Laboratory Surface Disinfectant. [Link]

  • Vabret, A., et al. (2007). Decontamination efficacy against Mycoplasma. Journal of Applied Microbiology, 102(6), 1549-1555. [Link]

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Application Notes & Protocols: Formulation of Dimethylditetradecylammonium Chloride in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective incorporation of Dimethylditetradecylammonium Chloride (DMDTAC) into cosmetic and personal care products. As a potent cationic surfactant, DMDTAC offers significant benefits in hair conditioning, emulsion stabilization, and antimicrobial preservation. These application notes detail the physicochemical properties, mechanisms of action, and formulation strategies for this versatile quaternary ammonium compound. Included are detailed experimental protocols for creating stable and efficacious hair conditioners and skin lotions, along with methodologies for quality control and stability assessment.

Introduction: Understanding this compound (DMDTAC)

This compound, also known by its synonym Dimyristyldimonium chloride, is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1] Its molecular structure consists of a central positively charged nitrogen atom bonded to two long, hydrophobic tetradecyl (C14) alkyl chains and two small, hydrophilic methyl groups. This amphiphilic nature allows it to reduce the surface tension between immiscible phases, making it a valuable ingredient in complex cosmetic formulations.[2]

The primary roles of DMDTAC in personal care include:

  • Hair Conditioning Agent: Provides anti-static properties, improves combability, and imparts a soft, smooth feel to the hair.[3][4]

  • Cationic Emulsifier: Enables the formation of stable oil-in-water (O/W) emulsions, particularly in systems that require a cationic charge for compatibility or performance.[5][6]

  • Antimicrobial Preservative: Exhibits broad-spectrum antimicrobial activity, helping to protect formulations from microbial contamination.[7][8]

Physicochemical Properties

A clear understanding of DMDTAC's properties is fundamental to its successful application in formulation development.

PropertyValueSource
INCI Name Dimyristyldimonium Chloride
CAS Number 10108-91-5[9][10]
Molecular Formula C30H64ClN[9][10]
Molecular Weight 474.3 g/mol [10]
Appearance White to off-white waxy solid or powder
Charge Cationic (permanently charged, pH-independent)[7]
Solubility Soluble in water[3]

Core Mechanisms of Action

The efficacy of DMDTAC stems from its cationic charge and dual-chain structure. These features dictate its interaction with biological surfaces like hair and skin, and its behavior in emulsion systems.

Hair Conditioning

Hair fibers, particularly when damaged, carry a net negative charge due to the presence of cysteine sulfonic acid residues. The positively charged head of the DMDTAC molecule is electrostatically attracted to these negative sites on the hair cuticle.[11][12][13] This interaction forms a thin, lubricating film on the hair shaft.

Causality of Conditioning Effects:

  • Neutralization of Charge: The cationic charge of DMDTAC neutralizes the negative charges on the hair, effectively reducing static electricity and "flyaways".[14][15]

  • Cuticle Smoothing: The deposition of the molecule, with its two hydrophobic tails oriented away from the hair shaft, flattens the cuticle scales. This reduces inter-fiber friction, which is the primary cause of difficult wet and dry combing.[15]

  • Enhanced Feel and Shine: A smoother cuticle surface reflects light more uniformly, leading to increased gloss and shine. The lubricating film provides a soft, silky feel.[4][14]

Caption: Electrostatic attraction between the cationic DMDTAC head and the anionic hair fiber surface.

Emulsion Stabilization

DMDTAC functions as an effective emulsifier for oil-in-water (O/W) emulsions. In these systems, it positions itself at the oil-water interface, with its hydrophobic tails penetrating the oil droplet and its hydrophilic cationic head remaining in the continuous water phase.

Key Formulation Insights:

  • Electrostatic Repulsion: The positively charged heads of the DMDTAC molecules form a layer around the oil droplets. This creates a repulsive electrostatic force between the droplets, preventing them from coalescing and breaking the emulsion.[11]

  • Lamellar Liquid Crystal Structures: For optimal stability and aesthetics, DMDTAC is almost always co-formulated with fatty alcohols (e.g., Cetyl Alcohol, Cetearyl Alcohol).[6][16] This combination forms a lamellar gel network within the external water phase, which entraps the oil droplets, significantly increases viscosity, and imparts a rich, creamy texture to the final product.

  • Incompatibility: As a cationic surfactant, DMDTAC is incompatible with anionic surfactants (e.g., Sodium Lauryl Sulfate) and many anionic polymers, as they will form an insoluble complex and cause the formulation to separate.[17][18]

Caption: DMDTAC molecules surrounding an oil droplet, providing electrostatic stabilization.

Experimental Formulation Protocols

The following protocols provide a validated starting point for developing hair and skin care products using DMDTAC. These are designed as self-validating systems; successful creation of a stable emulsion following these steps confirms the basic compatibility and functionality of the ingredient matrix.

General Formulation Workflow

A hot-process emulsification is the standard method for incorporating DMDTAC with fatty alcohols to form the desired lamellar gel network.

Formulation_Workflow A Phase A (Water Phase) - Deionized Water - Humectants (Glycerin) - Chelating Agents (EDTA) Heat_A Heat Phase A to 75°C A->Heat_A B Phase B (Oil Phase) - DMDTAC - Fatty Alcohols - Emollients, Oils Heat_B Heat Phase B to 75°C (Ensure solids are melted) B->Heat_B Combine Add Phase B to Phase A (or vice versa) with High-Shear Homogenization Heat_A->Combine Heat_B->Combine Cool Begin Cooling with Gentle Agitation Combine->Cool Add_C Phase C (Cool-Down) Add ingredients < 40°C - Preservatives - Fragrance - Actives Cool->Add_C Final Adjust pH if necessary Homogenize briefly Package Add_C->Final

Caption: Standard hot-process workflow for creating O/W emulsions with DMDTAC.

Protocol 1: Deep Conditioning Hair Rinse

This formulation creates a rich, creamy conditioner designed to repair and soften damaged hair.

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventq.s. to 100
A GlycerinHumectant3.00
A Disodium EDTAChelating Agent0.10
B This compound Cationic Surfactant, Conditioner2.50
B Cetearyl AlcoholThickener, Co-emulsifier5.00
B Cetyl AlcoholThickener, Co-emulsifier2.00
B CyclopentasiloxaneEmollient, Slip Agent3.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
C FragranceFragrance0.50
C Citric AcidpH Adjusterq.s. to pH 4.0-4.5

Step-by-Step Methodology:

  • Phase A Preparation: In a primary vessel, combine Deionized Water, Glycerin, and Disodium EDTA. Begin propeller mixing and heat to 75°C.

  • Phase B Preparation: In a separate vessel, combine DMDTAC, Cetearyl Alcohol, Cetyl Alcohol, and Cyclopentasiloxane. Heat to 75°C while mixing until all solids are completely melted and the phase is uniform.

  • Emulsification: Slowly add Phase B to Phase A under high-shear homogenization (e.g., using a rotor-stator homogenizer) for 3-5 minutes. A thick, white emulsion will form.

  • Cooling: Switch to gentle sweep or propeller agitation and begin cooling the batch. The viscosity will increase significantly as the lamellar gel network forms.

  • Cool-Down Additions (Phase C): Once the batch temperature is below 40°C, add the preservative system and fragrance. Mix until uniform.

  • Final Adjustments: Check the pH of the emulsion. Adjust to the target range of 4.0-4.5 with a Citric Acid solution. This pH range is optimal for hair cuticle health and the performance of cationic surfactants.[11]

  • Packaging: Package into final containers.

Protocol 2: Cationic Conditioning Skin Lotion

This protocol creates a light, non-greasy lotion that leaves a soft, conditioned feel on the skin, leveraging the substantivity of DMDTAC.

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventq.s. to 100
A PanthenolHumectant, Soothing1.00
B This compound Cationic Emulsifier, Conditioner1.50
B Cetyl AlcoholThickener, Co-emulsifier3.00
B Caprylic/Capric TriglycerideEmollient5.00
B DimethiconeEmollient, Occlusive1.00
C Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl ButylcarbamatePreservative0.50
C Tocopheryl Acetate (Vitamin E)Antioxidant0.20

Step-by-Step Methodology:

  • Phase A Preparation: In the main manufacturing vessel, combine Deionized Water and Panthenol. Heat to 75°C with moderate mixing.

  • Phase B Preparation: In a side vessel, combine DMDTAC, Cetyl Alcohol, Caprylic/Capric Triglyceride, and Dimethicone. Heat to 75°C and mix until homogenous and all solids are dissolved.

  • Emulsification: Add the molten Phase B to the hot Phase A with homogenization for 2-4 minutes until the emulsion is uniform and free of fisheyes.

  • Cooling: Remove from heat and begin cooling while using gentle agitation.

  • Cool-Down Additions (Phase C): At a temperature of 40°C or below, add the preservative and Vitamin E acetate. Mix thoroughly.

  • Finalization: Continue mixing until the lotion reaches room temperature. Check final specifications (pH, viscosity) and package.

Quality Control & Stability Testing

To ensure product integrity, safety, and a minimum shelf life of two years, rigorous stability testing is mandatory.[19] Formulations containing DMDTAC should be subjected to the following protocols.

Test ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionNo change in color, no visible separation or crystallizationAssesses physical integrity and aesthetic appeal.
Odor Olfactory EvaluationNo significant change from standardIndicates chemical stability of fragrance and base.
pH pH meter± 0.5 from initial readingA significant pH drift can signal chemical degradation and affect performance.
Viscosity Viscometer (e.g., Brookfield)± 20% from initial readingChanges indicate potential instability in the emulsion's structure.
Centrifuge Test 3000 rpm for 30 min at 50°CNo visible phase separation or creamingPredicts long-term emulsion stability by accelerating gravitational separation.[19]
Accelerated Stability 3 months at 45°CMeets all criteria aboveSimulates a 2-year shelf life at room temperature.[19]
Freeze/Thaw Cycling 3 cycles of 24h at -10°C and 24h at 25°CMeets all criteria aboveAssesses stability under temperature fluctuation during shipping and storage.[19]

Safety & Regulatory Considerations

  • Hazard Profile: According to the Globally Harmonized System (GHS), DMDTAC is classified as causing severe skin burns, serious eye damage, and being very toxic to aquatic life.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn when handling the raw material.[20]

  • Use Concentrations: In cosmetic formulations, DMDTAC is used at low concentrations (typically 0.5-5.0%) where it is considered safe for consumer use in rinse-off products. The potential for irritation increases in leave-on products and at higher concentrations.

  • Antimicrobial Resistance: The widespread use of QACs in consumer products is a subject of scientific discussion regarding the potential to contribute to the development of antimicrobial resistance.[7][21][22] Formulators should use the minimum effective concentration and consider alternative preservation strategies where appropriate.

References

  • Norwegian Scientific Committee for Food Safety. (2009). Quaternary ammonium compounds in cosmetic products Risk assessment of antimicrobial and antibiotic resistance development in microorganisms.
  • Agredo, P., Rave, M. C., & Salamanca, C. H. (2019). An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry. MDPI.
  • Agredo, P., Rave, M. C., & Salamanca, C. H. (2019). An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry. Semantic Scholar.
  • Joan Morais Cosmetics School. (n.d.). Surfactants in Shampoo.
  • Cosmetic Chemistry Insights. (2025). Surfactant Science in Cosmetic Chemistry: A Comprehensive Exploration.
  • Agredo, P., Rave, M. C., & Salamanca, C. H. (2019). An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry. ResearchGate.
  • CosmeticsDesign-Europe. (2009). 'Quat' preservatives in cosmetics could play a role in antibiotic resistance.
  • Agredo, P., Rave, M. C., & Salamanca, C. H. (2019). An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry. R Discovery.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Ataman Kimya. (n.d.). DIDECYLDIMONIUM CHLORIDE.
  • Ariel Cosmetic. (2025). Selection Of Surfactants And Formulation Design In Skincare Products.
  • Careskill. (n.d.). Surfactants in Cosmetics: How to Choose & Apply for Best Results.
  • Wikipedia. (n.d.). Quaternium-15.
  • Institute of Personal Care Science. (n.d.). Cationic vs anionic cosmetic ingredients – what should be used in your formula?.
  • Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology.
  • Google Patents. (2006). DE102006055015A1 - Emulsion with dimethyldioctadecylammonium chloride.
  • Hrubec, T. C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology.
  • MOLBASE. (n.d.). This compound|10108-91-5.
  • SpecialChem. (2022). DICETYLDIMONIUM CHLORIDE.
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
  • Cosmetics & Toiletries. (2011). Ingredient Profile: Distearyldimethylammonium Chloride.
  • Alfa Chemistry. (n.d.). CAS 10108-91-5 this compound.
  • SpecialChem. (2023). Distearyldimonium Chloride: Cosmetic Ingredient INCI.
  • Fisher Scientific. (n.d.). Benzyldimethylhexadecylammonium chloride hydrate Safety Data Sheet.
  • Cosmetic Ingredient Review. (2017). Amended Safety Assessment of Fatty Amidopropyl N,N-Dimethyl-2-Hydroxyethylammonium Chlorides as Used in Cosmetics.
  • Martins, J., et al. (2021). On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents. PMC.
  • Daily Chemical Technology. (n.d.). An Analysis of Cationic Conditioning Agents in Hair Conditioner.
  • Google Patents. (1988). US4772462A - Hair products containing dimethyl diallyl ammonium chloride/acrylic acid-type polymers.
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analytical techniques for the quantification of dimethylditetradecylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification of Dimethylditetradecylammonium Chloride

Introduction

This compound (DDAC), a quaternary ammonium compound (QAC), is a potent cationic surfactant widely utilized for its antimicrobial and disinfectant properties. Its applications span diverse sectors, including pharmaceutical formulations as an excipient, industrial biocides, and as an active ingredient in sanitizing agents. The efficacy and safety of products containing DDAC are directly dependent on its concentration. Therefore, robust and accurate analytical methods for its quantification are paramount for quality control, regulatory compliance, and research and development.

This comprehensive guide provides detailed protocols and expert insights into the principal analytical techniques for the quantification of DDAC. It is designed for researchers, scientists, and drug development professionals, offering a comparative overview of available methods and the rationale behind experimental choices to ensure scientific integrity and reliable results. The methodologies covered range from classical titrimetric assays to advanced chromatographic and spectroscopic techniques, enabling users to select the most appropriate approach for their specific application.

Comparative Overview of Analytical Techniques

The choice of an analytical method for DDAC quantification is contingent upon several factors, including the sample matrix, required sensitivity, desired accuracy, available equipment, and cost considerations. Each technique offers a unique balance of these attributes.

Technique Principle Sensitivity Specificity Typical Application Key Advantages Limitations
Potentiometric Titration Precipitation reaction between cationic DDAC and an anionic titrant.[1][2][3]Low (ppm to % level)LowRaw materials, concentrated solutions, disinfectant formulations.[4][5]Cost-effective, simple, accurate for high concentrations.[3][5]Not suitable for trace analysis; susceptible to interferences from other ionic species.
HPLC (UV/ELSD) Chromatographic separation on a reverse-phase column followed by detection.[6][7]Moderate (low ppm)Moderate to HighQuality control, stability studies, formulation analysis.[8]Good reproducibility, can separate related compounds.Requires chromatographic expertise; UV detection lacks specificity without a chromophore.
LC-MS/MS High-efficiency chromatographic separation coupled with highly sensitive and specific mass spectrometric detection.[9]Very High (ppb to ppt)Very HighResidue analysis in complex matrices (food, environmental), pharmacokinetic studies.[10][9][11]Unmatched sensitivity and specificity, suitable for complex samples.[12]High instrument cost, requires skilled operators.
UV-Vis Spectrophotometry Formation of a colored ion-pair complex between DDAC and an anionic dye.[13][14]Moderate (ppm level)Low to ModerateRoutine quality control, surface residue analysis.[13]Simple, rapid, low-cost instrumentation.[5]Prone to interference from other surfactants and colored compounds.
Pyrolysis GC-MS Thermal decomposition of DDAC into volatile fragments for GC-MS analysis.[15][16]HighHighRapid screening, simultaneous analysis of cation and counter-ion.[15][16]Very fast analysis time (minutes).[15][16]Requires specialized pyrolysis inlet; not as widely adopted as LC-MS.

Method 1: Potentiometric Titration

Causality and Principle: This classical method relies on a fundamental chemical reaction: the precipitation of the cationic DDAC with a standardized anionic surfactant, typically sodium dodecyl sulfate (SDS).[1][2] The endpoint of the titration, where all DDAC has reacted, is detected by a surfactant-sensitive or ion-selective electrode (ISE) that measures the change in potential of the solution.[3][4] This technique is robust and ideal for assaying the purity of raw materials or quantifying DDAC in concentrated formulations where high accuracy at the percentage level is required.[5]

Experimental Protocol: Two-Phase Titration

This protocol is adapted from standard methods for QAC analysis.[1][2]

A. Instrumentation and Reagents:

  • Automatic Potentiometric Titrator (e.g., Metrohm Titrando or similar)[4]

  • Surfactant-Selective Electrode or Nitrate ISE[3]

  • Ag/AgCl Reference Electrode[4]

  • Magnetic Stirrer and Stir Bar

  • Titrant: 0.004 M Sodium Dodecyl Sulfate (SDS), standardized

  • Sample Solvent: Deionized Water

  • Buffer: Borate Buffer, pH 10[1][2]

  • Electrode Cleaning Additive: Triton X-100 solution (optional, to prevent precipitate buildup on the electrode)[1][2]

B. Step-by-Step Procedure:

  • Titrant Standardization:

    • Accurately weigh a suitable amount of a certified DDAC reference standard.

    • Dissolve in 50 mL of deionized water in a 100 mL beaker.

    • Add 10 mL of pH 10 borate buffer.[1]

    • If needed, add 0.5 mL of Triton X solution to maintain electrode cleanliness.[2]

    • Immerse the electrodes and stirrer in the solution.

    • Titrate with the 0.004 M SDS solution to the potentiometric endpoint. The titrator software will determine the equivalence point.

    • Calculate the exact molarity of the SDS solution.

  • Sample Preparation:

    • Accurately weigh a sample of the DDAC-containing product, chosen to contain approximately 0.02 – 0.06 mmol of the active ingredient.[2]

    • Dissolve the sample in 50 mL of deionized water in a 100 mL beaker.

    • Add 10 mL of pH 10 borate buffer and stir until fully dissolved.

  • Titration:

    • Ensure the electrodes are properly conditioned as per the manufacturer's instructions.[1][2]

    • Immerse the electrodes and stirrer in the prepared sample solution.

    • Titrate with the standardized 0.004 M SDS solution.

    • Record the volume of titrant (V) required to reach the equivalence point.

  • Calculation:

    • Calculate the percentage of DDAC in the sample using the following formula: % DDAC = (V × M × MW) / (W × 10) Where:

      • V = Volume of SDS titrant (mL)

      • M = Molarity of SDS titrant (mol/L)

      • MW = Molecular weight of DDAC (e.g., 462.94 g/mol for C₃₀H₆₄NCl)

      • W = Weight of the sample (g)

Workflow Diagram: Potentiometric Titration

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_sample Weigh & Dissolve Sample add_buffer Add pH 10 Buffer prep_sample->add_buffer titrate Titrate with SDS add_buffer->titrate prep_titrant Standardize SDS Titrant prep_titrant->titrate condition_electrode Condition Electrodes condition_electrode->titrate detect_endpoint Detect Equivalence Point titrate->detect_endpoint calculate Calculate % DDAC detect_endpoint->calculate

Caption: Workflow for DDAC quantification by potentiometric titration.

Method 2: High-Performance Liquid Chromatography (HPLC)

Causality and Principle: HPLC separates DDAC from other components in a sample based on its physicochemical properties. For a cationic surfactant like DDAC, reverse-phase (RP) chromatography is typically employed.[6][7] The sample is injected into a mobile phase that flows through a column packed with a nonpolar stationary phase (e.g., C8 or C18). DDAC, being relatively nonpolar due to its long alkyl chains, interacts with the stationary phase. By using a mobile phase containing an organic solvent like acetonitrile and an aqueous buffer, DDAC can be eluted and detected.[6][7] Detection can be achieved using a UV detector (if the formulation contains a UV-active component or at low wavelengths) or more universally with an Evaporative Light Scattering Detector (ELSD), which is independent of the analyte's optical properties.

Experimental Protocol: Reverse-Phase HPLC with ELSD

A. Instrumentation and Reagents:

  • HPLC System with a binary or quaternary pump, autosampler, column oven, and ELSD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A column with low silanol activity can be beneficial.[6]

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[6][7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • DDAC Reference Standard: For calibration curve preparation.

  • Solvents: HPLC-grade acetonitrile, water, and formic acid.

B. Step-by-Step Procedure:

  • Standard Preparation:

    • Prepare a stock solution of DDAC reference standard (e.g., 1 mg/mL) in acetonitrile.

    • Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to achieve an expected DDAC concentration within the calibration range.

    • Use sonication if necessary to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

    • Gradient Elution: A typical gradient might start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • ELSD Settings:

      • Drift Tube Temperature: 95 °C[17]

      • Nebulizer Gas Flow: 25 mm (0.65 L/min) or as per manufacturer's recommendation.[17]

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

    • Inject the prepared sample solutions.

    • Determine the concentration of DDAC in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram: HPLC Analysis

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards inject Inject into HPLC System prep_standards->inject prep_sample Weigh, Dissolve & Filter Sample prep_sample->inject separate Separate on C18 Column inject->separate detect Detect with ELSD separate->detect gen_curve Generate Calibration Curve detect->gen_curve quantify Quantify Sample Concentration detect->quantify gen_curve->quantify

Caption: Workflow for DDAC quantification by HPLC.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality and Principle: For ultra-trace level quantification in complex biological or environmental matrices, LC-MS/MS is the gold standard.[9] It combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, DDAC molecules are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. In the first quadrupole, a specific precursor ion (e.g., the molecular ion of the DDAC cation) is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) process is highly specific to the target analyte, effectively eliminating matrix interference.[18] For sample preparation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for efficient extraction from complex samples like food or soil.[10][11]

Experimental Protocol: LC-MS/MS with QuEChERS Extraction

A. Instrumentation and Reagents:

  • LC-MS/MS System: HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 or mixed-mode reverse-phase column.[9]

  • Mobile Phase A: Water with 50 mM Ammonium Formate (pH 3.2).[19]

  • Mobile Phase B: Acetonitrile.

  • QuEChERS Extraction Salts: (e.g., MgSO₄, NaCl).

  • Internal Standard (IS): Isotope-labeled DDAC (e.g., D6-DDAC) is highly recommended for accuracy.[20]

B. Step-by-Step Procedure:

  • Sample Extraction (QuEChERS):

    • Homogenize a representative sample (e.g., 10g of food material).

    • Add 10 mL of water and the internal standard solution.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS salt packet, shake again for 1 minute, and centrifuge.

    • The upper acetonitrile layer contains the extracted DDAC.

  • Instrumental Analysis:

    • Dilute an aliquot of the extract to minimize matrix effects.

    • LC Conditions: Use a gradient elution similar to the HPLC method, optimized for the specific column and system.

    • MS/MS Conditions (Positive ESI Mode):

      • Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).

      • Determine the MRM transitions for DDAC and the internal standard by infusing a standard solution. For the DDAC cation (m/z ~430.5), typical product ions would be identified.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking blank matrix extract with known amounts of DDAC and a fixed amount of internal standard.

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.

    • Analyze the sample extracts and calculate the DDAC concentration based on the calibration curve. Method validation should confirm linearity (R² ≥ 0.99), accuracy (recoveries of 94-104% are excellent), and precision.[4][10]

Workflow Diagram: LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenize Homogenize Sample spike_is Spike with Internal Standard homogenize->spike_is extract QuEChERS Extraction spike_is->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge inject Inject Extract centrifuge->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize analyze MRM Analysis (Q1 -> Q2 -> Q3) ionize->analyze integrate Integrate Peak Areas (Analyte & IS) analyze->integrate quantify Quantify using Matrix-Matched Curve integrate->quantify

Sources

application of dimethylditetradecylammonium chloride as an antistatic agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Dimethylditetradecylammonium Chloride as an Antistatic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mitigating the Static Menace in Controlled Environments

Electrostatic discharge (ESD) is a persistent challenge in research and manufacturing environments, capable of damaging sensitive electronic components, causing powders to agglomerate, and interfering with precise measurements. The accumulation of static charge on insulating materials like plastics, glass, and films is a common phenomenon driven by friction (the triboelectric effect).[1] Antistatic agents are crucial for neutralizing these charges, ensuring process integrity and safety.

This compound (DDAC), a quaternary ammonium compound (QAC), is a highly effective cationic surfactant used to impart antistatic properties to a wide range of surfaces.[2][3] With the chemical formula C₃₀H₆₄ClN, this molecule's structure is uniquely suited for surface modification, offering a reliable method to create a charge-dissipative layer.[4][5] This guide provides a deep dive into the mechanism, application, and evaluation of DDAC for antistatic purposes.

The Scientific Foundation: Mechanism of Action

The efficacy of DDAC as an antistatic agent stems from its amphiphilic molecular structure, which possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[6][7] When a DDAC solution is applied to a substrate, the molecules self-orient in a specific manner to dissipate static charge.

  • Surface Anchoring: The two long, nonpolar tetradecyl (C₁₄H₂₉) hydrocarbon chains, which form the hydrophobic "tail," migrate towards and anchor onto the polymer or glass surface.[8]

  • Formation of a Hygroscopic Layer: The polar, cationic "head," consisting of the positively charged nitrogen atom with two methyl groups, orients itself away from the surface, facing the ambient air.[9][10]

  • Charge Dissipation via Ionic Conduction: This exposed hydrophilic, cationic head attracts water molecules from the surrounding atmosphere.[6][8] This adsorbed layer of moisture creates a slightly conductive path on the material's surface, allowing static charges to spread out and safely dissipate rather than accumulate.[9][11]

The overall process transforms an insulating surface into a static-dissipative one. The effectiveness of this mechanism is inherently linked to ambient humidity, as the presence of atmospheric water is essential for forming the conductive layer.[12][13]

Figure 1: Mechanism of DDAC as an antistatic agent.

Formulation and Application Protocols

Proper formulation and application are critical for achieving a uniform and effective antistatic coating.

Key Properties and Formulation Data

A clear understanding of DDAC's properties is essential for preparing stable and effective solutions.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms Dimethyldimyristylammonium chloride[4][14]
CAS Number 10108-91-5[4][5]
Molecular Formula C₃₀H₆₄ClN[4][]
Molecular Weight 474.3 g/mol [4]
Appearance White to off-white powder or solid
Typical Solvents Deionized Water, Ethanol, Isopropanol[16]
Protocol: Preparation of Antistatic Solution

This protocol describes the preparation of a 1% (w/v) stock solution, which can be further diluted for working applications.

Materials:

  • This compound (DDAC) powder

  • Solvent (e.g., 70% Isopropanol in Deionized Water)

  • Volumetric flask and magnetic stirrer

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Safety First: Don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. Handle DDAC powder in a well-ventilated area or fume hood.

  • Weighing: Accurately weigh 1.0 g of DDAC powder.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of the chosen solvent.

  • Mixing: Place a magnetic stir bar in the flask and stir on a magnetic stir plate at room temperature until the DDAC is fully dissolved.

  • Final Volume: Once dissolved, bring the solution to the 100 mL mark with the solvent. Mix thoroughly by inverting the flask several times.

  • Storage: Store the stock solution in a clearly labeled, sealed container at room temperature.

  • Working Solutions: Prepare fresh working solutions (e.g., 0.1% - 0.5% w/v) by diluting the stock solution as needed for your specific application. The optimal concentration is substrate-dependent and should be determined empirically.[17]

Protocol: Surface Treatment Application

This protocol outlines the general steps for applying the DDAC solution to a non-conductive surface.

Procedure:

  • Surface Preparation: Ensure the substrate is clean and free of contaminants like dust, oils, or other residues. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely. A clean surface is paramount for proper molecular adhesion.

  • Application: Apply the DDAC working solution uniformly to the surface using one of the following methods:

    • Spraying: Use a fine-mist spray bottle to apply a light, even coating.

    • Wiping: Use a lint-free wipe saturated with the solution.

    • Dipping: For smaller objects, fully immerse the item in the solution for 30-60 seconds.

  • Drying: Allow the treated surface to air-dry completely in a controlled environment. A gentle flow of warm air can accelerate this process. Do not wipe the surface dry, as this will disrupt the formation of the molecular layer.

  • Conditioning: Before performance testing, condition the treated item for at least 24 hours at controlled temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% RH) to allow the surface to equilibrate with atmospheric moisture.[13]

Application_Workflow start Start prep 1. Prepare DDAC Working Solution start->prep clean 2. Clean & Dry Substrate Surface prep->clean apply 3. Apply Solution (Spray, Wipe, or Dip) clean->apply dry 4. Air Dry Completely apply->dry condition 5. Condition (24h at controlled T/RH) dry->condition test 6. Performance Evaluation condition->test end End test->end

Figure 2: General workflow for DDAC antistatic treatment.

Performance Evaluation and Quality Control

Validating the effectiveness of the antistatic treatment is a critical QC step. The two primary metrics are surface resistivity and static decay time.[18]

Protocol: Surface Resistivity Measurement

Surface resistivity measures the resistance to current flow across a surface and is a key indicator of a material's ability to dissipate charge. It is expressed in ohms per square (Ω/sq).[19][20]

Standard: This protocol is based on the principles outlined in ASTM D257.[21][22][23]

Equipment:

  • Surface Resistance Meter with a concentric ring probe.

  • Controlled environment chamber (for temperature and humidity).

Procedure:

  • Instrument Verification: Verify the meter's calibration and functionality according to the manufacturer's instructions.

  • Conditioning: Ensure the treated sample has been conditioned as described in section 2.3.

  • Measurement: a. Place the sample on an insulated surface. b. Firmly place the concentric ring probe onto the treated surface to ensure proper contact.[24] c. Apply the test voltage (typically 10V or 100V, as specified by the standard) and record the resistance reading after a set electrification time (e.g., 15-60 seconds).[22][24] d. The meter will typically display the resistance in Ohms (Ω), which can be converted to surface resistivity (Ω/sq) using the probe's geometric factor (often 10).[25]

  • Interpretation: Compare the results to standard classification ranges.

ClassificationSurface Resistivity (Ω/sq)
Conductive < 1 x 10⁵
Static Dissipative 1 x 10⁵ to < 1 x 10¹²
Insulative ≥ 1 x 10¹²
Table based on EIA-541 standards.[21] An effective DDAC treatment should bring the surface resistivity of an insulative material into the static dissipative range.
Protocol: Static Decay Time Measurement

This test directly measures how quickly a material can dissipate a static charge that has been applied to it.

Standard: This protocol is based on the principles of MIL-STD-3010C, Method 4046.[21]

Equipment:

  • Static Decay Meter (Charge Plate Analyzer).

  • Controlled environment chamber.

Procedure:

  • Conditioning: Ensure the treated sample is properly conditioned.

  • Setup: Place the sample in the test fixture of the static decay meter.

  • Charging: The instrument will apply a high voltage (e.g., ±5000V) to the material's surface.

  • Decay Measurement: The instrument then grounds the sample and measures the time required for the voltage to decay to a predefined level, typically 10% of the initial voltage (e.g., from 5000V to 500V).[26][27]

  • Interpretation: The result is the decay time in seconds. For many applications, a decay time of less than 0.5 seconds is considered effective static dissipation.[21]

Safety, Handling, and Troubleshooting

Safety and Handling Precautions

DDAC requires careful handling due to its hazardous properties.

  • Hazards: Causes severe skin burns and eye damage.[4] Very toxic to aquatic life with long-lasting effects.[4][28]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling the powder or its solutions.[28][29]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[30]

    • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[30]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Drink plenty of water and seek medical attention.[30]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[29][30]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Poor Antistatic Performance 1. Surface was not clean before application.2. DDAC concentration is too low.3. Incomplete drying or insufficient conditioning time.4. Very low ambient humidity.1. Re-clean the substrate thoroughly before treatment.2. Increase the concentration of the DDAC working solution in small increments.3. Ensure the surface is completely dry and allow for a full 24-hour conditioning period.4. Re-test in an environment with higher humidity (>40% RH). The mechanism is humidity-dependent.
Visible Residue or Streaking 1. DDAC concentration is too high.2. Uneven application of the solution.1. Reduce the concentration of the working solution.2. Use a finer mist sprayer or ensure the wipe is not overly saturated for a more uniform application.
Inconsistent Test Results 1. Lack of environmental control (fluctuating T/RH).2. Inconsistent contact with the measurement probe.3. Contamination of the treated surface.1. Perform all conditioning and testing in a controlled environment.2. Ensure firm, consistent pressure is applied to the resistivity probe for every measurement.3. Handle treated samples with gloves to avoid transferring oils or other contaminants.

References

  • ESD Control Guide: Selecting the Right Surface Resistance Meter. (2024). Vertex AI Search.
  • Antistatic Agents for Polymers: Comprehensive Selection Guide. (2025). SpecialChem.
  • Surface Resistivity. (n.d.). Prime Process Safety Center.
  • Surface Resistivity and Surface Resistance Measurements. (n.d.). Advanced Energy.
  • Choosing the Right Antistatic Agent for Your Needs. (n.d.). Alfa Chemistry.
  • SC-227905 - Dimethyldioctadecylammonium chloride - SAFETY DATA SHEET. (2019). Santa Cruz Biotechnology, Inc.
  • This compound. (n.d.).
  • This compound|10108-91-5. (n.d.). MOLBASE Encyclopedia.
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023).
  • Anti-Static Agents - Quaternary Ammonium Compounds. (n.d.). Alfa Chemistry.
  • Techniques for Measuring Resistivity for Materials Characteriz
  • SAFETY DATA SHEET - K-CARE® DDAC80. (n.d.). CDI co. Ltd.
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023).
  • SURFACE & VOLUME RESISTANCE/RESISTIVITY TEST FIXTURE. (n.d.). Electro-Tech Systems.
  • Safety d
  • Antist
  • SAFETY DATA SHEET - Didecyldimethylammonium chloride. (2025). Sigma-Aldrich.
  • Electrostatic Dissipation (ESD) Testing. (n.d.). PPG Industries.
  • Dimethyldioctadecylammonium chloride. (n.d.). Wikipedia.
  • Preparation and characterization of composite coatings containing a quaternary ammonium salt as an anti-static agent. (2021).
  • Antistatic Additives & Their Use. (n.d.).
  • The definitive guide to antistatic additives: 5 guidelines for making the right choice. (2025). Avanzare.
  • dimethylditetradecylammonium bromide. (2024). ChemBK.
  • Antist
  • How to solve your top 5 anti-static protection problems. (n.d.). Palsgaard.
  • Didecyldimethylammonium chloride. (n.d.). Wikipedia.
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  • ASTM D257-14 Standard Test Methods for DC Resistance or Conductivity of Insulating M
  • Synthesis of dimethyldiallyl ammonium chloride with high purity. (2014).
  • Electrostatic Decay Time Measurement US Lab. (2025).
  • Ddac as Antistatic Agent for Fiber Didecyl Dimethyl Ammonium Chloride
  • DDAC 75KC. (2013). Samyang KCI - SpecialChem.
  • Antistatic agent. (2024). news.chemicalbook.com.
  • CAS 10108-91-5 this compound. (n.d.). BOC Sciences.
  • DC Resistance or Conductance of Insulating Materials. (2007).
  • Antistatic agent type, mechanism and effect factors. (n.d.). Iota Silicone Oil.
  • Antist
  • USA Test Service ASTM D257 DC Resistance of Insulating Materials, Volume & Surface Resistivity. (2024). YouTube.
  • This compound. (n.d.). CAS Common Chemistry.
  • Cost-effective disinfection with DDAC. (n.d.). Arxada.
  • Anti-static coating composition, preparation method of coating film using the same and the coating film. (n.d.).
  • Features, Applications, Coating Process of Antistatic Grade Coating DEN
  • Preparation and applications of hydrophilic quaternary ammonium salt type polymeric antistatic agents. (2025).

Sources

Application Notes and Protocols for Dimethylditetradecylammonium Chloride (DDAC) in Water Treatment and Biofilm Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylditetradecylammonium chloride (DDAC), a fourth-generation quaternary ammonium compound (QAC), is a potent cationic surfactant with broad-spectrum antimicrobial properties.[1][2][3] Its efficacy against bacteria, fungi, and algae makes it a critical component in various water treatment and disinfection applications, particularly in controlling microbial growth and preventing the formation of resilient biofilm communities.[2][4] Biofilms, which are structured aggregates of microorganisms encased in a self-produced polymeric matrix, pose significant challenges in industrial and municipal water systems, leading to biofouling, corrosion, and reduced operational efficiency.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DDAC. It details the fundamental mechanism of action, presents quantitative efficacy data, and offers step-by-step protocols for evaluating its antimicrobial and anti-biofilm performance.

Introduction: Understanding this compound (DDAC)

This compound, also known as dimethyldimyristylammonium chloride, is a dual-chain quaternary ammonium compound.[5] Its molecular structure consists of a positively charged nitrogen atom covalently bonded to two methyl groups and two long-chain tetradecyl (C14) alkyl groups, with a chloride anion.[5][6] This amphiphilic nature, featuring a hydrophilic cationic head and two hydrophobic alkyl tails, is central to its biocidal activity. As a cationic surfactant, DDAC is highly effective at interacting with negatively charged surfaces, such as the cell membranes of microorganisms.[1][2] It is valued for its stability across a wide pH range (4–10), efficacy in hard water, and compatibility with many materials, making it a versatile choice for complex water system applications.[4]

Core Principles: Mechanism of Antimicrobial and Anti-Biofilm Action

The primary mode of action for DDAC is the disruption of microbial cell structures.[1][3] This process is initiated by an electrostatic attraction between the positively charged cationic head of the DDAC molecule and the negatively charged components of the bacterial cell wall and cytoplasmic membrane.

The subsequent steps are detailed below:

  • Adsorption and Binding: DDAC molecules adsorb onto the microbial cell surface.

  • Hydrophobic Interaction: The long, hydrophobic tetradecyl chains penetrate the lipid bilayer of the cell membrane.

  • Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to a loss of integrity and increased fluidity.[7]

  • Leakage of Cellular Contents: The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components like ions, proteins, and nucleotides.[4][7]

  • Enzyme Inhibition and Cell Lysis: Disruption of membrane-bound enzymes and eventual cell lysis lead to microbial death.[8]

This membrane-active mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria.[3][4] In the context of biofilms, DDAC acts by preventing the initial attachment of planktonic (free-floating) bacteria to surfaces, a critical first step in biofilm formation.[4] For existing biofilms, its surfactant properties help to penetrate the extracellular polymeric substance (EPS) matrix, allowing it to reach and kill the embedded cells.

Figure 1: Mechanism of Action of DDAC on Bacterial Cells cluster_DDAC DDAC Molecule cluster_Cell Bacterial Cell cluster_Process DDAC Dimethylditetradecylammonium Chloride (DDAC) PositiveCharge Positively Charged Cationic Head DDAC->PositiveCharge HydrophobicTails Hydrophobic Alkyl Tails (C14) DDAC->HydrophobicTails CellMembrane Negatively Charged Cell Membrane PositiveCharge->CellMembrane Penetration 2. Penetration of Lipid Bilayer HydrophobicTails->Penetration Intracellular Intracellular Components (Ions, Proteins, etc.) Disruption 3. Membrane Disruption CellMembrane->Disruption Leakage 4. Leakage of Components Intracellular->Leakage Adsorption 1. Electrostatic Adsorption Death 5. Cell Death

Caption: Figure 1: Mechanism of Action of DDAC on Bacterial Cells

Applications in Water Treatment

DDAC's robust biocidal profile makes it suitable for a range of water treatment applications where microbial control is essential.[2]

  • Industrial Cooling Towers and Recirculating Water Systems: These systems provide an ideal environment for microbial growth, leading to biofilm formation on heat exchange surfaces. This biofouling reduces heat transfer efficiency and can cause microbially induced corrosion. DDAC is used to control the growth of algae and bacteria in these systems.[4]

  • Wastewater Treatment: DDAC can be employed as a disinfectant in certain stages of wastewater treatment to reduce microbial loads.[4]

  • Oil and Gas Operations: It is used in drilling muds and oil well injection waters to inhibit microbial growth that can lead to souring and bio-corrosion.[9]

  • Ballast Water Treatment: DDAC has been investigated as a potential treatment method to inactivate marine plankton and bacteria in ballast water, preventing the transfer of invasive aquatic species.[10]

Quantitative Efficacy Data

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration that inhibits visible microbial growth, while the MBC is the lowest concentration that kills a specified percentage (typically 99.9%) of the microbial population.[11][12]

The following table summarizes reported MIC values for DDAC against common microorganisms. Note that efficacy can vary based on the specific strain, medium, and experimental conditions.

MicroorganismStrainApplication ContextMinimum Inhibitory Concentration (MIC) (mg/L)Reference
Escherichia coliK-12General Bactericidal4.5[11]
Escherichia coli-General Bactericidal1.3[7][11]
Pseudomonas aeruginosaATCC 15442General Bactericidal45[11]
Pseudomonas aeruginosa-Biofilm Former>1000[13]
Bacillus cereus-Spore-forming Bacteria0.05 - 1.50[12]

Note: The high MIC reported for some P. aeruginosa strains highlights the increased resistance often observed in biofilm-forming species and the importance of appropriate dosing.[13]

Experimental Protocols

The following protocols provide standardized methods for evaluating the efficacy of DDAC. Adherence to aseptic techniques is critical for accurate results.

Safety and Handling Precautions

DDAC can cause severe skin burns and eye damage.[6] It is also very toxic to aquatic life.[6] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling concentrated solutions.[14][15]

  • Handling: Avoid creating dust or aerosols. Do not eat, drink, or smoke when handling the chemical.[15]

  • Spills: In case of a spill, contain it with inert absorbent material and dispose of it according to local regulations.[16]

  • Disposal: Dispose of DDAC waste and empty containers as hazardous waste in accordance with local, state, and federal regulations.[14]

Protocol 1: Preparation of DDAC Stock Solution

Accurate preparation of a stock solution is fundamental for subsequent dilution and testing.

Materials:

  • This compound (DDAC) powder or concentrated solution

  • Sterile deionized or distilled water

  • Sterile glassware (volumetric flask, beaker)

  • Calibrated analytical balance

  • Sterile magnetic stir bar and stir plate

Procedure:

  • Calculation: Determine the mass of DDAC required to prepare a stock solution of a desired concentration (e.g., 10,000 mg/L or 1% w/v).

  • Weighing: Accurately weigh the calculated amount of DDAC using an analytical balance.

  • Dissolving: Transfer the weighed DDAC to a sterile beaker. Add a portion of the sterile water (approximately 70-80% of the final volume) and a sterile magnetic stir bar.

  • Mixing: Place the beaker on a stir plate and stir until the DDAC is completely dissolved. Gentle heating may be applied if necessary, but avoid boiling.

  • Final Volume: Quantitatively transfer the dissolved solution to a sterile volumetric flask. Rinse the beaker with small volumes of sterile water and add the rinsate to the flask to ensure all DDAC is transferred.

  • QS (Quantum Satis): Add sterile water to the flask until the meniscus reaches the calibration mark.

  • Sterilization: Sterilize the final stock solution by filtration through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Label the bottle with the chemical name, concentration, preparation date, and store it in a cool, dark place.[14]

Protocol 2: Determination of MIC and MBC

This broth microdilution method is a standard technique for determining the antimicrobial susceptibility of a microorganism to a test agent like DDAC.[11]

Materials:

  • Sterile 96-well microtiter plates

  • DDAC stock solution

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Log-phase culture of the test microorganism (e.g., P. aeruginosa, E. coli)

  • Sterile multichannel pipette and tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the DDAC stock solution to the first column of wells. Using a multichannel pipette, mix well and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the second-to-last column. Discard the final 100 µL from this column.

  • Controls: The last column will serve as controls. Designate wells for a positive control (medium + inoculum, no DDAC) and a negative control (medium only, no inoculum).

  • Inoculation: Dilute the log-phase bacterial culture to a standardized concentration (e.g., ~5 x 10^5 CFU/mL). Add 10 µL of this inoculum to each well except the negative control.[11]

  • Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of DDAC in which no visible growth (turbidity) is observed.[11] This can also be determined by reading the optical density (OD) at 600 nm with a microplate reader.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spread each aliquot onto a separate agar plate of the appropriate growth medium.

  • MBC Incubation: Incubate the agar plates at the optimal temperature for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in no colony growth on the agar plate, indicating a 99.9% kill rate.

Protocol 3: Biofilm Prevention and Quantification (Crystal Violet Assay)

The crystal violet (CV) assay is a simple and effective method for quantifying the total biomass of a biofilm.[17][18][19] This protocol assesses DDAC's ability to prevent biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates (polystyrene is suitable for many species)

  • DDAC stock solution and appropriate growth medium

  • Overnight culture of a biofilm-forming microorganism (e.g., Staphylococcus aureus, P. aeruginosa)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

  • Wash buffer (e.g., sterile phosphate-buffered saline or distilled water)

  • Microplate reader

Procedure:

  • Plate Setup: Prepare serial dilutions of DDAC in the growth medium directly in a 96-well plate as described in Protocol 2 (Steps 1-2). Include positive (inoculum, no DDAC) and negative (medium only) controls.

  • Inoculation: Add 100 µL of a diluted overnight bacterial culture (adjusted to ~1 x 10^7 CFU/mL) to each well except the negative control.

  • Incubation for Biofilm Formation: Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at the organism's optimal growth temperature. This allows biofilms to form at the liquid-air interface and on the well bottom.

  • Removal of Planktonic Cells: Gently decant or aspirate the medium from each well. Be careful not to disturb the biofilm attached to the well walls.

  • Washing: Wash each well three times with 200 µL of sterile wash buffer to remove all remaining planktonic cells.[20] After the final wash, invert the plate and tap it gently on a paper towel to remove excess liquid.

  • Fixation (Optional but Recommended): Add 200 µL of 99% methanol to each well and incubate for 15 minutes. Decant the methanol and allow the plate to air dry. This fixes the biofilm to the plate.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17][20] CV is a basic dye that stains both the cells and the extracellular matrix components.[18]

  • Washing: Decant the CV solution. Wash the wells thoroughly with distilled water until the wash water runs clear. This removes excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well. This solubilizes the crystal violet that is bound to the biofilm.[18] Incubate for 10-15 minutes, with gentle agitation if necessary, to ensure all dye is dissolved.

  • Quantification: Transfer 125 µL of the solubilized CV solution from each well to a new, clean flat-bottom 96-well plate. Read the absorbance at 570-595 nm using a microplate reader.[18][20] The absorbance value is directly proportional to the amount of biofilm biomass.

Figure 2: Workflow for Crystal Violet Biofilm Assay start Start: Prepare DDAC Serial Dilutions in 96-Well Plate inoculate Inoculate with Biofilm-Forming Bacteria start->inoculate incubate Incubate (Static) 24-48 hours for Biofilm Formation inoculate->incubate remove_planktonic Remove Planktonic Cells (Decant/Aspirate Medium) incubate->remove_planktonic wash1 Wash Wells 3x with Buffer (PBS/Water) remove_planktonic->wash1 stain Stain Biofilm with 0.1% Crystal Violet (15 min) wash1->stain wash2 Wash Wells to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain (30% Acetic Acid or Ethanol) wash2->solubilize read Read Absorbance (570-595 nm) solubilize->read end End: Quantify Biofilm Biomass read->end

Caption: Figure 2: Workflow for Crystal Violet Biofilm Assay

Analytical Methods for DDAC Quantification

Verifying the concentration of DDAC in water systems is crucial for ensuring proper dosing and regulatory compliance. Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a mass spectrometry (MS) detector is a highly specific and sensitive method for quantifying DDAC in complex matrices.[21][22]

  • Colorimetric/Titration Methods: These methods are often used for field testing and are based on the reaction of the cationic DDAC with an anionic dye (like bromophenol blue) or a titrant.[23] The resulting color change or endpoint can be used to determine the concentration.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays using antibodies specific to DDAC can provide a rapid and sensitive method for quantification, particularly for quality control applications.[23]

Material Compatibility

DDAC is generally compatible with a wide range of materials used in water systems. However, compatibility should always be verified for specific application conditions (e.g., concentration, temperature).

MaterialCompatibility RatingNotes
Metals
316 Stainless SteelExcellentLow corrosivity is a key advantage of DDAC.[4]
Carbon SteelGood
CopperGood
AluminumGood-Fair
Plastics
Polyvinyl Chloride (PVC)Excellent
Polypropylene (PP)Excellent
Polyethylene (PE)Excellent
Polytetrafluoroethylene (PTFE)Excellent
Elastomers
EPDMGood
Viton™ (FKM)Good
Buna-N (Nitrile)FairPotential for swelling; testing is recommended.

This table is a general guide. Always consult manufacturer data or perform compatibility testing for critical applications.[24]

Regulatory Context

The use of biocides like DDAC is regulated by governmental agencies to ensure human and environmental safety. In the United States, the Environmental Protection Agency (EPA) regulates pesticides, including antimicrobials used in water treatment, under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[25] In Canada, water quality guidelines are established by bodies like the Canadian Council of Ministers of the Environment (CCME).[26] Users must ensure that their application of DDAC complies with all local and national regulations, including those pertaining to drinking water standards if applicable.[27][28]

References

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Microbiological Methods. Available at: [Link]

  • DIDECYLDIMETHYLAMMONIUM CHLORIDE. Ataman Kimya. Available at: [Link]

  • Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Didecyldimethylammonium Chloride(DDAC). Chemtex Speciality Limited. Available at: [Link]

  • Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. MDPI. Available at: [Link]

  • How to use biocide DDAC 40%. RedClean. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • SAFETY DATA SHEET. CDI co. Ltd. Available at: [Link]

  • Applications of Dimethyl Didecyl Ammonium Chloride in Water Treatment and Disinfection. Helios Group. Available at: [Link]

  • Didecyldimethylammonium Chloride | Request PDF. ResearchGate. Available at: [Link]

  • Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Assessment of didecyldimethylammonium chloride as a ballast water treatment method. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Canadian Water Quality Guidelines for the Protection of Aquatic Life - DDAC. Canadian Council of Ministers of the Environment (CCME). Available at: [Link]

  • Didecyldimethylammonium Chloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Analytical measurement method for didecyl dimethyl ammonium chloride in seawater. Patsnap. Available at: [Link]

  • Mechanism of the Action of Didecyldimethylammonium Chloride (DDAC) Against Escherichia Coil and Morphological Changes of the Cells. PubMed. Available at: [Link]

  • Didecyldimethylammonium Chloride (DDAC) Testing. Oxford Analytical Services. Available at: [Link]

  • Evaluation of Antimicrobial Activities of Commercial Product (RH) and its Competitor Products against Clinically Isolated Bacte. International Journal of Health Sciences and Research. Available at: [Link]

  • Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis. Analytice. Available at: [Link]

  • Drinking Water Standards and Regulations. Drinking Water Inspectorate. Available at: [Link]

  • Chemical Compatibility Chart. Walchem. Available at: [Link]

  • Quantifying DDAC in commercial antisapstain products - and industrial working solutions - by an enzyme-linked immunosorbent assay. Wood Preservation Canada. Available at: [Link]

  • Determination of distearyl dimethyl ammonium chloride in textiles by reversed-phase and normal-phase liquid chromatography-electrospray ionizationtandem mass spectrometry. ResearchGate. Available at: [Link]

  • Residues of Quaternary Ammonium Compounds di-n-Alkyl (C8-10) dimethyl Ammonium chloride, Exemption from the Requirement of a Tolerance. Federal Register. Available at: [Link]

  • National Primary Drinking Water Regulations. US Environmental Protection Agency (EPA). Available at: [Link]

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Troubleshooting & Optimization

overcoming solubility issues of dimethylditetradecylammonium chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dimethylditetradecylammonium Chloride (DDAC). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this versatile cationic surfactant. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding DDAC handling and solubility.

Q1: Why is my DDAC not dissolving in water or aqueous buffers?

A1: this compound (DDAC) is a double-chain cationic surfactant, making it an amphiphilic molecule. It possesses a positively charged hydrophilic head group and two long, nonpolar (hydrophobic) C14 alkyl chains.[1][2] This dual nature causes DDAC to have limited solubility in water. The long hydrocarbon chains resist interaction with polar water molecules, leading the DDAC molecules to self-aggregate into structures like micelles or lipid bilayers to minimize this unfavorable contact.[1][3] This process, known as micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC) and is a primary reason for poor dissolution.[4][5]

Q2: I've observed a cloudy suspension or precipitate after adding DDAC to my buffer. What is happening?

A2: Cloudiness or precipitation is a clear indicator that the DDAC concentration has exceeded its solubility limit in your specific aqueous medium. This can be due to several factors:

  • Concentration: You are likely working above the CMC, where DDAC molecules self-assemble into larger, less soluble aggregates.[1][4]

  • Temperature: Solubility of surfactants like DDAC is temperature-dependent.[1] At lower temperatures (e.g., refrigerated buffers), solubility decreases, promoting precipitation.

  • Ionic Strength & Buffer Composition: High concentrations of certain salts in your buffer can lead to a "salting-out" effect, reducing the solubility of the surfactant.[6] Furthermore, DDAC is incompatible with anionic surfactants (like sodium dodecyl sulfate, SDS) or other anionic species, which will cause immediate precipitation due to strong ionic interactions.[2][7]

Q3: Can I simply heat the solution to dissolve the DDAC?

A3: Yes, gentle heating is a common and effective initial step. Increasing the temperature provides thermal energy that helps break up the self-aggregated structures and increases the kinetic energy of both solvent and solute molecules, enhancing the dissolution process.[1] However, caution is advised. Prolonged exposure to high temperatures can potentially degrade DDAC or other sensitive components in your formulation.[8] A general recommendation is to warm the solution gently (e.g., 40-60°C) with stirring.

Q4: Will adjusting the pH of my solution help dissolve DDAC?

A4: For DDAC itself, pH adjustment is not a primary method for enhancing solubility. As a quaternary ammonium compound, its cationic head group is permanently charged, independent of the solution's pH. However, the pH of your formulation is still critical as it can affect the stability of other components or cause interactions with buffer salts that might indirectly influence DDAC's behavior.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Issue 1: DDAC Fails to Dissolve with Basic Methods (Stirring, Gentle Warming)

If simple stirring and warming are insufficient, a more systematic approach is required. This workflow helps diagnose the issue and select the appropriate solubilization strategy.

Troubleshooting_Workflow start Start: DDAC Precipitation or Cloudiness Observed check_conc Is DDAC concentration above the reported CMC (~650 µg/mL)? start->check_conc high_conc High concentration is the likely cause. Proceed to advanced solubilization. check_conc->high_conc Yes low_conc Concentration is low. Issue may be buffer incompatibility or temperature. check_conc->low_conc No advanced_sol Select Advanced Solubilization Method high_conc->advanced_sol check_buffer Check Buffer Composition: - Anionic components present? - High ionic strength? low_conc->check_buffer incompatible Incompatible Buffer. Redesign buffer using non-ionic or cationic components. check_buffer->incompatible Yes compatible Buffer seems compatible. Proceed to advanced solubilization methods. check_buffer->compatible No compatible->advanced_sol

Caption: Troubleshooting workflow for DDAC solubility issues.

Issue 2: Selecting an Advanced Solubilization Technique

When high concentrations are required for applications like drug delivery formulations or stock solutions, advanced techniques are necessary.

Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[9][10] This creates a more favorable environment for the hydrophobic alkyl chains of DDAC, disrupting micelle formation and increasing solubility.[11] Ethanol is a commonly used and effective co-solvent for this purpose.[1][2]

Experimental Protocol: Preparing a 10 mg/mL DDAC Stock with Ethanol

  • Preparation: Weigh the required amount of DDAC powder in a sterile glass vial.

  • Co-Solvent Addition: Add a small volume of 95-100% ethanol. For example, to prepare 10 mL of a 10 mg/mL solution, start by adding 1-2 mL of ethanol directly to the DDAC powder.

  • Initial Dissolution: Gently swirl or vortex the vial. The DDAC should readily dissolve in the ethanol, forming a clear, concentrated solution.

  • Aqueous Dilution: Slowly add the aqueous buffer or water dropwise to the ethanol-DDAC mixture while continuously stirring or vortexing. This gradual addition is crucial to prevent the DDAC from precipitating out of solution as the polarity increases.

  • Final Volume: Continue adding the aqueous phase until the final desired volume is reached. The resulting solution should be clear. If cloudiness appears, a slightly higher initial ethanol percentage may be required.

Data Summary: Effect of Co-solvents on Surfactant Solubility

Co-SolventMechanism of ActionTypical Starting ConcentrationConsiderations
Ethanol Reduces solvent polarity, disrupts hydrophobic aggregation.[10][11]5-20% (v/v)Can affect cell viability in biological assays; ensure final concentration is tolerated. May precipitate out of solution during emulsification in some systems.[12]
Propylene Glycol Similar to ethanol, acts as a polarity modifier.5-20% (v/v)Generally considered less cytotoxic than ethanol for many cell-based applications.
DMSO A powerful polar aprotic solvent that can disrupt aggregation.1-10% (v/v)Can have significant biological effects and should be used with caution; check for compatibility with your experimental system.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic alkyl tails of the DDAC molecule, forming a water-soluble "inclusion complex."[14][15] This complex effectively masks the hydrophobic portion of DDAC from the aqueous environment, preventing self-aggregation and dramatically increasing its apparent solubility.[13][16] Beta-cyclodextrins (β-CD) or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Caption: Mechanism of DDAC solubilization by cyclodextrin.

Experimental Protocol: Solubilization using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Dissolve the required molar excess of HP-β-cyclodextrin in your aqueous buffer. A molar ratio of 2:1 (HP-β-CD:DDAC) is a good starting point. Stir until the cyclodextrin is fully dissolved.

  • Add DDAC: Slowly add the DDAC powder directly to the cyclodextrin solution while stirring vigorously.

  • Equilibrate: Allow the mixture to stir at room temperature for several hours (e.g., 4-12 hours) or overnight to ensure efficient complex formation.

  • Clarification (Optional): If any un-complexed DDAC remains, the solution can be filtered through a 0.22 µm syringe filter to remove any insoluble material.

Part 3: Final Considerations & Best Practices

  • Order of Addition: When preparing buffer solutions containing DDAC, always dissolve buffer salts and other components first, adjust the pH, and then add the DDAC last using one of the methods described above.

  • Storage: Stock solutions of DDAC, especially those prepared in high-concentration buffers, may precipitate upon storage at 4°C.[17] It is often best to prepare them fresh. If storage is necessary, allow the solution to return to room temperature and vortex thoroughly to redissolve any precipitate before use. Do not heat buffers with sensitive components like ATP, as this can cause degradation.[18]

  • Avoid Anionic Components: Reiterate the importance of avoiding anionic surfactants (e.g., SDS), high concentrations of phosphate, or other anionic molecules in your DDAC formulations, as this will lead to precipitation.[2][7]

By understanding the amphiphilic nature of DDAC and employing a systematic approach to formulation, the solubility challenges associated with this compound can be effectively overcome, ensuring reliable and reproducible experimental outcomes.

References

  • Solubility of Things. (n.d.). Didecyldimethylammonium chloride. Retrieved from [Link]

  • Barišić, V., et al. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Retrieved from [Link]

  • Green-Mountain Chem. (n.d.). Didecyldimethylammonium Chloride, DDAC. Retrieved from [Link]

  • Wikipedia. (n.d.). Didecyldimethylammonium chloride. Retrieved from [Link]

  • Wang, H., et al. (2011). A Study on Complexation between α-cyclodextrin and Bis-quaternary Ammonium Surfactants. ResearchGate. Retrieved from [Link]

  • Multichem. (n.d.). Didecyldimethylammonium chloride (DDAC) 80% Dealer and Distributor. Retrieved from [Link]

  • Jo, A., et al. (2020). Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response. PubMed Central. DOI: 10.1016/j.fct.2020.111494. Retrieved from [Link]

  • Zhu, Y., et al. (2018). Micellar and Interfacial Behavior of Mixed Systems Containing Glycoside-Based Surfactant and Cationic Didecyldimethylammonium Chloride. ResearchGate. Retrieved from [Link]

  • Zieliński, R. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C. ResearchGate. Retrieved from [Link]

  • Kerui Chemicals. (n.d.). Explanation on didecyl dimethyl ammonium chloride (DDAC/D1021). Retrieved from [Link]

  • Mata, J., et al. (2009). Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. PubMed. DOI: 10.1016/j.jct.2009.05.013. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Surfactant Properties of Didecyldimethylammonium Chloride (DDAC). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]

  • Tsuchido, Y., et al. (2019). Self-Assembly of Didodecyldimethylammonium Surfactants Modulated by Multivalent, Hydrolyzable Counterions. Langmuir. ACS Publications. DOI: 10.1021/acs.langmuir.9b01815. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Effects of maintaining temperature and time on properties and structures of poly(dimethyldiallylammonium chloride). ResearchGate. Retrieved from [Link]

  • Arama, M., et al. (2023). Compatibility Investigation of Cationic Surfactants with Anionic Species. MDPI. Retrieved from [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Saputri, F. A., & Insanu, M. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sharma, V. K., et al. (2012). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media. ResearchGate. Retrieved from [Link]

  • Zana, R., & Zemb, T. (Eds.). (n.d.). Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. NIH. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Gil, E., et al. (2009). Quaternary ammonium beta-cyclodextrin nanoparticles for enhancing doxorubicin permeability across the in vitro blood-brain barrier. PubMed. DOI: 10.1021/bm801026k. Retrieved from [Link]

  • Tiberg, F., et al. (2021). Double-Chain Cationic Surfactants: Swelling, Structure, Phase Transitions and Additive Effects. MDPI. Retrieved from [Link]

  • Jangde, M., et al. (2022). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Valicherla, G. R., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Retrieved from [Link]

  • Zhang, J., et al. (2018). Dissolution of surfactants in supercritical CO2 with co-solvents. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Retrieved from [Link]

  • Valicherla, G. R., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PubMed. DOI: 10.3390/pharmaceutics12090851. Retrieved from [Link]

  • Reddit. (2022). Buffer keeps precipitating. Any advice why?. Retrieved from [Link]

  • ResearchGate. (2018). Why the PBS buffer precipitate?. Retrieved from [Link]

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Technical Support Center: Purification of Synthesized Dimethylditetradecylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dimethylditetradecylammonium chloride (DDTMAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this quaternary ammonium compound.

Introduction

This compound is a quaternary ammonium salt with a wide range of applications, including as a surfactant and antiseptic.[1][2] Its synthesis, typically through the quaternization of a tertiary amine with an alkyl halide, can result in a crude product containing various impurities that must be removed to ensure the desired purity for downstream applications.[3] This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and established methodologies.

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification of DDTMAC in a question-and-answer format.

Question 1: My crude DDTMAC product is a viscous oil or waxy solid that is difficult to handle. How can I induce crystallization?

Answer:

Oiling out or obtaining a non-crystalline product is a common issue with long-chain quaternary ammonium salts. This often occurs when the compound has a low melting point or when residual solvents or impurities are present.

Core Concept: Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds.[4] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[4]

Troubleshooting Protocol: Solvent Screening for Recrystallization
  • Initial Solvent Selection: Start with solvents where DDTMAC exhibits high solubility when hot and low solubility when cold. Common choices for quaternary ammonium salts include:

    • Acetone

    • Ethyl acetate

    • Acetonitrile

    • Mixtures of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., diethyl ether, hexane).[5][6]

  • Small-Scale Testing:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of a selected solvent to each tube and heat gently (e.g., in a warm water bath) until the solid dissolves.

    • If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even when hot, the solvent is unsuitable.

    • For promising solvents, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful.

    • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow Start Crude DDTMAC Product Solvent_Screening Solvent Screening (Single & Two-Solvent Systems) Start->Solvent_Screening Dissolution Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolution Cooling Slow Cooling (Induces Crystallization) Dissolution->Cooling Filtration Vacuum Filtration (Isolate Crystals) Cooling->Filtration Washing Wash with Cold 'Poor' Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure Crystalline DDTMAC Drying->Pure_Product

Caption: A streamlined workflow for the recrystallization of DDTMAC.

Question 2: After recrystallization, my product purity is still low. What are the likely impurities and how can I remove them?

Answer:

Persistent impurities in synthesized DDTMAC often include unreacted starting materials and byproducts from side reactions.

Common Impurities in DDTMAC Synthesis:
ImpurityOriginRemoval Strategy
N,N-dimethyltetradecylamine (Tertiary Amine) Unreacted starting materialAcid wash during workup, column chromatography
1-Chlorotetradecane (Alkyl Halide) Unreacted starting materialColumn chromatography, recrystallization
Other Quaternary Ammonium Salts Impurities in starting materials or side reactionsColumn chromatography, fractional crystallization
Degradation Products Hofmann elimination products (alkenes)Column chromatography
Advanced Purification: Column Chromatography

When recrystallization is insufficient, column chromatography is the next logical step. For cationic surfactants like DDTMAC, specialized stationary phases are often required to achieve good separation and peak shape.

Experimental Protocol: Column Chromatography of DDTMAC

  • Stationary Phase Selection:

    • Silica Gel: Can be used, but often leads to poor peak shape and irreversible binding of the cationic compound.[7]

    • Modified Silica: Consider using a reversed-phase column (e.g., C18) or a specialized surfactant analysis column.[8][9][10] These columns are designed to handle surfactants and provide better separation.[8][9]

  • Mobile Phase Selection:

    • A gradient elution is typically employed, starting with a less polar solvent and gradually increasing the polarity.

    • A common mobile phase system for reversed-phase chromatography of quaternary ammonium compounds is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).[11]

  • Sample Preparation and Loading:

    • Dissolve the partially purified DDTMAC in a minimal amount of the initial mobile phase.

    • Load the sample onto the pre-equilibrated column.

  • Elution and Fraction Collection:

    • Begin the gradient elution and collect fractions.

    • Monitor the fractions using an appropriate detection method (e.g., ELSD, CAD, or LC-MS) since DDTMAC lacks a strong UV chromophore.[10]

  • Analysis and Pooling:

    • Analyze the collected fractions to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Strategy

Purification_Strategy Crude_Product Crude DDTMAC Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check1 Purity Analysis (e.g., HPLC, NMR) Recrystallization->Purity_Check1 High_Purity High Purity Product (>98%) Purity_Check1->High_Purity Sufficient Purity Low_Purity Low Purity Product (<98%) Purity_Check1->Low_Purity Insufficient Purity Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Purity_Check2 Purity Analysis Column_Chromatography->Purity_Check2 Final_Product Final Purified DDTMAC Purity_Check2->Final_Product

Caption: A decision tree for the purification of synthesized DDTMAC.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of DDTMAC?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), HPLC is excellent for separating and quantifying DDTMAC and its impurities.[8][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of DDTMAC and identify proton or carbon signals from impurities.

  • Titration: A two-phase titration with an anionic surfactant like sodium dodecyl sulfate (SDS) can be used to determine the concentration of the cationic surfactant.[13]

Q2: I'm observing ion suppression in my LC-MS analysis of DDTMAC. How can I mitigate this?

A2: Ion suppression is a common matrix effect in electrospray ionization mass spectrometry, especially for surfactants. To address this:

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.

  • Improved Chromatographic Separation: Optimize your HPLC method to better separate DDTMAC from co-eluting species.

  • Use a Stable Isotope-Labeled Internal Standard: This is a robust method to correct for matrix effects and variability in sample preparation.[14]

  • Solid-Phase Extraction (SPE): A mixed-mode cation exchange SPE cartridge can be effective for cleaning up samples containing quaternary ammonium compounds before LC-MS analysis.[14]

Q3: Can I use precipitation with an anti-solvent as a primary purification method?

A3: Precipitation by adding an anti-solvent can be a quick and effective method for initial purification, especially if the product precipitates out from the reaction mixture.[15] However, it is generally less selective than recrystallization and may trap impurities within the precipitate. It is often best used as a preliminary step before a more rigorous purification technique like recrystallization or column chromatography.

Q4: Are there any specific safety precautions I should take when handling DDTMAC?

A4: Yes, this compound is a hazardous substance. It is known to cause severe skin burns and eye damage.[16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucid
  • Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics.
  • Acclaim Surfactant Column. Thermo Fisher Scientific.
  • A Versatile Column for Surfactant Analysis by HPLC.
  • Analysis of Cationic Surfactants on the Acclaim Surfactant Plus HPLC Column. Fisher Scientific.
  • This compound | C30H64ClN | CID 24952. PubChem.
  • This compound|10108-91-5. MOLBASE Encyclopedia.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Technical Support Center: Troubleshooting Poor Recovery of Trimethylammonium chloride-13c3,d9. Benchchem.
  • Column for Cationic Surfactants.
  • Go-to recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • CAS 10108-91-5 this compound. Alfa Chemistry.
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PubMed Central.
  • Quaternary ammonium c

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Technical Support Center: Minimizing Interference of Dimethylditetradecylammonium Chloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate and troubleshoot the challenges posed by dimethylditetradecylammonium chloride (DMDTDA-Cl), a cationic surfactant often used as an excipient in drug formulations, which can significantly interfere with common biochemical assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDTDA-Cl) and why does it interfere with my assays?

A1: this compound, also known as dimyristyldimonium chloride, is a quaternary ammonium compound (QAC) classified as a cationic surfactant.[1][2][3][4] Its structure consists of a positively charged nitrogen atom and two long, nonpolar (hydrophobic) tetradecyl (C14) hydrocarbon tails.[3][5] This amphiphilic nature—having both a charged, water-loving (hydrophilic) head and fat-loving (hydrophobic) tails—is the primary reason for its interference.

The interference arises from two main mechanisms:

  • Electrostatic Interactions: The positively charged head group can non-specifically bind to negatively charged molecules, which are abundant in biological systems. This includes proteins (especially those with a net negative charge at neutral pH), DNA, RNA, and the surfaces of standard polystyrene microplates.[6]

  • Hydrophobic Interactions & Denaturation: The long hydrocarbon tails can insert into the hydrophobic cores of proteins, disrupting their native three-dimensional structure and leading to denaturation.[7] They can also disrupt the lipid bilayers of cell membranes, which is a major issue in cell-based assays.[8][9]

Q2: I'm observing unexpectedly high/low readings or high variability in my results. Could DMDTDA-Cl be the cause?

A2: Absolutely. Unpredictable or inconsistent results are hallmark signs of interference.

  • In protein assays , DMDTDA-Cl can cause either artificially high readings by interacting with the assay dye or artificially low readings by precipitating the protein out of solution.

  • In ELISAs , it can lead to very low signal by preventing antibody or antigen binding to the plate, or high background by causing non-specific binding.[10]

  • In cell-based viability assays like the MTT assay, its inherent cytotoxic nature can kill the cells, leading to a false-positive result for a drug's toxicity or masking the true effect of your compound of interest.[11]

Q3: At what concentration does DMDTDA-Cl start to become a problem?

A3: The concentration at which interference becomes significant depends on the specific assay's sensitivity to surfactants. A key property of surfactants is the Critical Micelle Concentration (CMC), the concentration at which individual molecules begin to form aggregates called micelles. While the exact CMC for DMDTDA-Cl can vary with buffer conditions (pH, ionic strength), interference can occur both below and above this concentration. It is best practice to assume that any concentration of DMDTDA-Cl in your sample is a potential source of interference and should be addressed.

Mechanism of Interference: A Deeper Dive

Understanding how DMDTDA-Cl interacts with assay components is crucial for effective troubleshooting. As a cationic surfactant, its interference is multifaceted and can impact nearly every component of a biochemical assay.

  • Protein Interaction: Proteins in solution typically carry a net negative charge at physiological pH. The positively charged head of DMDTDA-Cl is electrostatically attracted to these proteins.[6] Simultaneously, the hydrophobic tails can bind to nonpolar regions of the protein, leading to conformational changes or complete denaturation. This can inhibit enzyme activity or disrupt antibody-antigen binding.[7][12]

  • Surface Interaction (e.g., ELISA plates): Standard immunoassay plates are treated to have a slightly negative charge to facilitate protein binding. DMDTDA-Cl can compete with the antigen or antibody for these binding sites, effectively preventing your protein of interest from being immobilized.[10]

  • Reagent Interaction: DMDTDA-Cl can directly interact with assay reagents. For example, in dye-based protein assays like the Bradford assay, it can interact with the Coomassie dye, leading to a color change independent of protein concentration and causing high background.[13]

  • Cellular Disruption: In cell-based assays, the primary mechanism of interference is the disruption of the cell membrane's lipid bilayer by the hydrophobic tails, leading to loss of membrane integrity and cell death.[8][14]

cluster_source Source of Interference cluster_mechanisms Interference Mechanisms cluster_targets Affected Assay Components DMDTDA DMDTDA-Cl Molecule Electrostatic Electrostatic Binding (+ charge binds - charge) DMDTDA->Electrostatic Positive Head Hydrophobic Hydrophobic Interaction (tails disrupt structure) DMDTDA->Hydrophobic Hydrophobic Tails Competition Competitive Binding (displaces molecules) DMDTDA->Competition Reagent Assay Reagents (Dyes) DMDTDA->Reagent Direct Interaction Protein Proteins / Enzymes Electrostatic->Protein Plate Assay Plate Surface Electrostatic->Plate Hydrophobic->Protein Cell Cell Membranes Hydrophobic->Cell Competition->Plate

Figure 1. Mechanisms of DMDTDA-Cl interference in biochemical assays.

Troubleshooting Guide by Assay Type

This section provides specific troubleshooting workflows for common assays affected by DMDTDA-Cl.

Protein Quantification Assays (e.g., Bradford, BCA)

Symptoms of Interference:

  • High background absorbance in "blank" (buffer + DMDTDA-Cl only) samples.

  • Non-linear or flattened standard curve.

  • Poor reproducibility between replicate samples.

  • Visible precipitation in the sample wells.

Troubleshooting Workflow:

Start Inaccurate Protein Quantification Results CheckBlank Run a 'Blank' Control (Buffer + DMDTDA-Cl) Start->CheckBlank HighAbs Is Absorbance High? CheckBlank->HighAbs Dilute Strategy 1: Dilute Sample Is protein still detectable? HighAbs->Dilute Yes DiluteFail Strategy 2: Remove DMDTDA-Cl (Precipitation or Chromatography) HighAbs->DiluteFail No (Precipitation likely) DiluteSuccess Problem Solved. Re-run assay with dilution. Dilute->DiluteSuccess Yes Dilute->DiluteFail No SwitchAssay Strategy 3: Switch to a Detergent-Compatible Assay Kit DiluteFail->SwitchAssay RemoveSuccess Problem Solved. Assay protein post-cleanup. SwitchSuccess Problem Solved. Use compatible kit. SwitchAssay->SwitchSuccess

Figure 2. Troubleshooting workflow for protein assay interference.

Mitigation Strategies & Protocols:

StrategyProsConsBest For
Sample Dilution Simple, fast, no sample loss.May dilute protein below detection limit.High concentration protein samples.
Protein Precipitation Effectively removes surfactants and other interfering substances.[15]Can lead to protein loss; pellet may be hard to resolubilize.When dilution is not feasible.
Detergent Removal Columns High efficiency (>95%) and good protein recovery.[12]Additional cost and experimental step.Samples for downstream applications like mass spectrometry.
Use Compatible Assay Convenient, single-step solution.May have different sensitivity or protein-to-protein variability.[9]Routine analysis of many samples containing DMDTDA-Cl.

Protocol: Acetone Precipitation to Remove DMDTDA-Cl

  • Chill: Place your protein sample (e.g., 100 µL) and acetone in a -20°C freezer for at least 30 minutes.

  • Precipitate: Add 4 volumes (400 µL) of cold acetone to your protein sample in a microcentrifuge tube.

  • Incubate: Vortex briefly and incubate at -20°C for 60 minutes to allow proteins to precipitate.

  • Centrifuge: Pellet the protein by centrifuging at 15,000 x g for 10 minutes at 4°C.

  • Wash: Carefully decant the supernatant containing the DMDTDA-Cl. Add 200 µL of cold acetone, vortex gently, and centrifuge again for 5 minutes. This wash step is critical to remove residual surfactant.

  • Dry: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make resuspension difficult.

  • Resuspend: Resuspend the protein pellet in a buffer compatible with your protein assay (e.g., PBS).

Immunoassays (ELISA, Western Blot)

Symptoms of Interference:

  • ELISA: Very low or no signal, high background, or complete signal loss across the plate.

  • Western Blot: Weak or absent bands, high background on the membrane, or patchy signal.

Mitigation Strategies:

  • Increase Detergent in Wash Buffers: While seemingly counterintuitive, adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash and blocking buffers can help compete with DMDTDA-Cl for non-specific binding sites and wash it away more effectively.[16] However, this must be optimized, as high concentrations of any detergent can also disrupt desired interactions.[10]

  • Sample Cleanup: For precious or complex samples, removing the DMDTDA-Cl prior to the assay is the most robust solution. Methods like dialysis, gel filtration (desalting columns), or the protein precipitation protocol described above are effective.[17]

  • Optimize Blocking: Ensure your blocking step is robust. Using a protein-based blocker like 1-3% Bovine Serum Albumin (BSA) or non-fat dry milk can create a more effective barrier against non-specific binding by DMDTDA-Cl.[16]

Cell-Based Assays (e.g., MTT, XTT, Cell Proliferation)

Symptoms of Interference:

  • Rapid cell death observed even in control wells (containing only cells and the DMDTDA-Cl-formulated drug vehicle).

  • In MTT assays, direct chemical reduction of the MTT reagent by the compound, leading to a false-positive signal for viability in cell-free control wells.[18]

  • Results that do not align with other indicators of cell health (e.g., microscopy).

Mitigation Strategies:

  • Run a Vehicle Control: This is the most critical step. You must test the effect of the drug vehicle containing DMDTDA-Cl without your active compound. This will quantify the baseline cytotoxicity of the excipient itself.

  • Perform a Cell-Free Control: To check for direct assay reagent interference (e.g., MTT reduction), set up wells containing media, DMDTDA-Cl, and the MTT reagent, but no cells.[18] Any color change in these wells is due to chemical interference. The absorbance from these wells should be subtracted from your experimental wells.

  • Wash Out the Compound: If possible, treat the cells with your compound for the desired time, then gently wash the cells with fresh, serum-free media before adding the viability reagent (e.g., MTT). This removes the interfering DMDTDA-Cl, so the viability measurement reflects the state of the cells after treatment.

  • Consider Alternative Endpoints: If interference is insurmountable, switch to an assay with a different detection principle that is less susceptible to chemical interference. Examples include:

    • Sulforhodamine B (SRB) assay: Measures total protein content.

    • ATP-based assays (e.g., CellTiter-Glo®): Measures ATP as an indicator of metabolic activity.

    • Image-based analysis: Using fluorescent dyes that stain for live/dead cells (e.g., Calcein-AM/Propidium Iodide) and quantifying via microscopy or high-content imaging.

By systematically identifying the source of interference and applying these targeted mitigation strategies, you can minimize the impact of this compound on your biochemical assays and generate reliable, high-quality data.

References

  • G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24952, this compound. Retrieved January 14, 2026, from [Link]

  • MOLBASE. (n.d.). This compound|10108-91-5. Retrieved January 14, 2026, from [Link]

  • Khatun, M., et al. (2024). Understanding Binding of Quaternary Ammonium Compounds with Cellulose-Based Fibers and Wipes for Renewable and Sustainable Hygiene Options. Polymers, 16(4), 519. [Link]

  • Kudinova, O.Y., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515. [Link]

  • Wiśniewska, K., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 25(9), 4649. [Link]

  • Al-Ammar, A., et al. (2020). Use of Protein Repellents to Enhance the Antimicrobial Functionality of Quaternary Ammonium Containing Dental Materials. Molecules, 25(15), 3499. [Link]

  • Hrubec, T.C., et al. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 55(1), 37-51. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8757, Benzyldimethyltetradecylammonium chloride. Retrieved January 14, 2026, from [Link]

  • Oleksy-Sobczak, M., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens, 9(6), 459. [Link]

  • Fanger, B.O. (1991). Elimination of interfering substances in the presence of detergent in the bicinchoninic acid protein assay. Analytical Biochemistry, 196(2), 294-298. [Link]

  • G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Didecyldimethylammonium chloride. Retrieved January 14, 2026, from [Link]

  • Xiao, Y., et al. (2012). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research, 91(6), 603-608. [Link]

  • LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Retrieved January 14, 2026, from [Link]

  • Biology For Everyone. (2023, July 2). What Are Quaternary Ammonium Compounds (quats)? [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Dimethyldioctadecylammonium chloride. Retrieved January 14, 2026, from [Link]

  • Kudinova, O.Y., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23558, Didecyldimethylammonium Chloride. Retrieved January 14, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • G-Biosciences. (2017, November 7). Overcome effects of detergents & reducing agents in protein estimation. Retrieved January 14, 2026, from [Link]

  • Kato, T., et al. (1993). Interference of the detergent Tween 80 in protein assays. Analytical Biochemistry, 210(2), 424-426. [Link]

  • Różycka-Roszak, B., & Fisicaro, E. (1998). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C. Journal of Colloid and Interface Science, 205(1), 209-211. [Link]

  • Hussain, S., et al. (2019). Synthesis and characterization of cationic surfactants and their interactions with drug and metal complexes. Journal of Molecular Structure, 1185, 438-446. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Nguyen, D.T., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Analytical Biochemistry, 610, 113931. [Link]

  • Lages, E., et al. (2021). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Chemosensors, 9(9), 237. [Link]

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Technical Support Center: Preventing Precipitation of Dimethylditetradecylammonium Chloride in Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dimethylditetradecylammonium chloride (DDAC). This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues when using this cationic surfactant in buffer systems. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve these challenges, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the precipitation of this compound in buffer systems.

Q1: Why is my this compound (DDAC) precipitating in my buffer?

A1: this compound is a cationic surfactant, meaning it carries a permanent positive charge.[1][2] Precipitation typically occurs when it interacts with anionic (negatively charged) species in your buffer system. This interaction forms an insoluble salt complex that falls out of solution. Common culprits are phosphate and citrate buffers, which contain polyvalent anions.

Q2: Which buffer systems are most likely to cause DDAC precipitation?

A2: Buffer systems containing multivalent anions are the most common cause of DDAC precipitation. These include:

  • Phosphate Buffers (e.g., PBS): Phosphate exists in various anionic forms (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) depending on the pH, all of which can interact with the cationic DDAC.[3]

  • Citrate Buffers: Citrate is a trivalent anion that can strongly interact with cationic molecules, leading to precipitation.

Q3: Are there buffer systems that are compatible with DDAC?

A3: Yes, non-ionic and zwitterionic buffers are generally more compatible with DDAC. Consider using:

  • Tris Buffers (e.g., Tris-HCl): Tris (tris(hydroxymethyl)aminomethane) is a primary amine with a pKa around 8.1, and in its buffering range, it exists as a cation, thus avoiding precipitation with cationic surfactants.[4][5]

  • HEPES Buffers: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer, meaning it has both a positive and a negative charge, resulting in a net neutral charge at its working pH range (6.8-8.2).[6][7][8] This neutrality minimizes its interaction with cationic compounds like DDAC.

Q4: How do pH, temperature, and ionic strength affect DDAC precipitation?

A4:

  • pH: The pH of the buffer can influence the charge of the buffer species. For buffers like phosphate and citrate, pH changes will alter the distribution of their anionic forms, which can affect the propensity for precipitation.[3][9] However, since DDAC is a quaternary ammonium compound, its positive charge is permanent and not affected by pH.[10]

  • Temperature: The solubility of surfactants is temperature-dependent. For some surfactants, solubility increases with temperature, while for others, it may decrease. The temperature at which micelles form is known as the critical micelle temperature. Below this, the surfactant may be less soluble.

  • Ionic Strength: High ionic strength can either increase or decrease the solubility of surfactants. Increased salt concentration can screen the electrostatic repulsion between surfactant headgroups, promoting micelle formation and potentially increasing solubility.[11] However, excessive salt concentrations can also lead to "salting out" and precipitation.

II. Troubleshooting Guides

If you are experiencing DDAC precipitation, follow this logical troubleshooting guide to identify the cause and find a solution.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Precipitation Observed check_buffer Identify Buffer Type start->check_buffer anionic_buffer Anionic Buffer? (Phosphate, Citrate) check_buffer->anionic_buffer non_anionic_buffer Non-Anionic/Zwitterionic? (Tris, HEPES) anionic_buffer->non_anionic_buffer No switch_buffer Action: Switch to a non-anionic buffer (e.g., Tris, HEPES) anionic_buffer->switch_buffer Yes non_anionic_buffer->check_buffer No, Re-evaluate check_params Investigate Other Factors: pH, Ionic Strength, Temperature, DDAC Concentration non_anionic_buffer->check_params Yes solution Problem Solved switch_buffer->solution optimize_params Action: Systematically optimize parameters check_params->optimize_params implement_strategies Action: Implement Advanced Formulation Strategies optimize_params->implement_strategies If precipitation persists optimize_params->solution If precipitation resolves implement_strategies->solution

Caption: Troubleshooting workflow for DDAC precipitation.

Step 1: Identify Your Buffer System

The first and most crucial step is to identify the type of buffer you are using.

  • If you are using a phosphate or citrate buffer: The high negative charge density of these polyvalent anions is the most likely cause of precipitation. The recommended course of action is to switch to a more compatible buffer system.

Step 2: Switch to a Compatible Buffer System

Replace your phosphate or citrate buffer with a non-ionic or zwitterionic alternative.

  • Recommended Buffers:

    • Tris-HCl: Effective buffering range of pH 7.0-9.0.

    • HEPES: Effective buffering range of pH 6.8-8.2.

Protocol for Buffer Exchange:

  • Prepare the new buffer (Tris or HEPES) at the desired concentration and pH.

  • If possible, remove the original buffer from your sample through dialysis, diafiltration, or a desalting column.

  • Re-suspend or dilute your sample in the new, compatible buffer.

  • Gradually add the DDAC solution to the new buffer system while gently mixing.

Step 3: If Precipitation Persists - Investigate Other Factors

If you are already using a compatible buffer or if switching buffers is not feasible, other factors may be contributing to the precipitation.

  • pH: Ensure the pH of your buffer is within the optimal range for both your experiment and DDAC stability.

  • Ionic Strength: High salt concentrations can sometimes lead to "salting out." Try preparing your DDAC solution in a lower ionic strength buffer.

  • Temperature: The solubility of DDAC can be temperature-dependent. Try preparing and storing your solutions at a different temperature (e.g., room temperature vs. 4°C).

  • DDAC Concentration: You may be exceeding the solubility limit of DDAC in your specific buffer system. Try using a lower concentration of DDAC.

Step 4: Advanced Formulation Strategies

If optimizing the above parameters is not sufficient, you can employ more advanced formulation strategies.

A. Use of Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of surfactants. Ethanol is a commonly used co-solvent.

Experimental Protocol for Co-solvent Testing:

  • Prepare a series of your buffer solution containing varying percentages of ethanol (e.g., 5%, 10%, 15%, 20% v/v).

  • Prepare a concentrated stock solution of DDAC in deionized water.

  • Add the DDAC stock solution to each of the buffer-ethanol mixtures to achieve the desired final DDAC concentration.

  • Observe for any precipitation immediately and after a set period (e.g., 1, 4, and 24 hours) at your experimental temperature.

  • The lowest concentration of ethanol that prevents precipitation is your optimal co-solvent concentration.

Note: Ensure that the chosen co-solvent and its concentration are compatible with your downstream applications.

B. Addition of Non-ionic Surfactants

Non-ionic surfactants can be used to stabilize cationic surfactants in solution by forming mixed micelles.[11][12] This can prevent the precipitation of the cationic surfactant.

Experimental Protocol for Non-ionic Surfactant Stabilization:

  • Select a non-ionic surfactant (e.g., Polysorbate 20, Polysorbate 80, Triton™ X-100).

  • Prepare your buffer solution containing a range of concentrations of the non-ionic surfactant.

  • Add your DDAC solution to each of these mixtures.

  • Observe for precipitation over time.

Mechanism of Stabilization with Non-ionic Surfactants

Mixed_Micelle_Formation cluster_DDAC DDAC Cationic Surfactant cluster_NonIonic Non-ionic Surfactant cluster_MixedMicelle Stable Mixed Micelle d1 d2 m1 d3 d4 n1 n2 m2 n3 n4 m3 m4 m5 m6

Caption: Formation of stable mixed micelles with non-ionic surfactants.

III. Key Physicochemical Data and Protocols

Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₃₀H₆₄ClN
Molecular Weight 474.3 g/mol
Appearance White to off-white powder or waxy solid
Charge Permanently Cationic[10]
Protocol for Determining the Critical Micelle Concentration (CMC) of DDAC

The CMC is the concentration at which surfactant monomers begin to form micelles. Knowing the CMC can be useful in designing your experiments. Conductivity measurements are a common method for determining the CMC of ionic surfactants.[13][14]

Materials:

  • Conductivity meter and probe

  • DDAC

  • Deionized water

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a stock solution of DDAC in deionized water at a concentration well above the expected CMC.

  • Place a known volume of deionized water in a beaker with a magnetic stir bar and measure the initial conductivity.

  • Titrate the DDAC stock solution into the deionized water in small, precise increments.

  • After each addition, allow the solution to equilibrate and record the conductivity.

  • Plot the conductivity as a function of the DDAC concentration.

  • You will observe two linear regions with different slopes. The point of intersection of these two lines is the CMC.

IV. Conclusion

Precipitation of this compound in buffer systems is a common but manageable issue. By understanding the underlying chemical interactions and following a systematic troubleshooting approach, researchers can successfully formulate stable DDAC solutions for their experimental needs. The key takeaway is to avoid anionic buffers like phosphate and citrate and opt for non-ionic or zwitterionic alternatives such as Tris and HEPES. For more challenging systems, the use of co-solvents or non-ionic surfactants can provide additional stability.

V. References

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. [Link]

  • Berg, J. C. (2009). An Introduction to Interfaces & Colloids: The Bridge to Nanoscience. World Scientific Publishing Company.

  • Fathordoobady, F., et al. (2017). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Instrumentation Science & Technology, 45(5), 545-557.

  • Franco, D., et al. (2021). Determination of Critical Micelle Concentration from the Diffusion-Driven Dilution of Micellar Aqueous Mixtures. The Journal of Physical Chemistry B, 125(7), 1955-1964.

  • Galiano, F., et al. (2018). Cation-π Interactions between Quaternary Ammonium Ions and Amino Acid Aromatic Groups in Aqueous Solution. Journal of Chemical Theory and Computation, 14(4), 2253-2263.

  • Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Video]. YouTube. [Link]

  • Wikipedia contributors. (2024, November 26). Quaternary ammonium cation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemtex Speciality Limited. (n.d.). Didecyldimethylammonium Chloride(DDAC). [Link]

  • Harris, J. L., et al. (2016). The interaction between quaternary ammonium ions in the pore of potassium channels: evidence against an electrostatic repulsion mechanism. The Journal of general physiology, 148(5), 377–388.

  • Barrick Lab. (n.d.). Ethanol Precipitation. [Link]

  • HiMedia Laboratories. (n.d.). 1M Tris-Cl, pH 8.0. [Link]

  • Ferk, F., et al. (2007). Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations. Mutation research, 634(1-2), 85–94.

  • European Pharmacopoeia. (n.d.). 4.1.3. BUFFER SOLUTIONS. [Link]

  • HiMedia Laboratories. (n.d.). 1M Tris Cl, pH 8.0. [Link]

  • Google Patents. (n.d.). CN1279889C - Combined stable cationic and anionic surfactant compositions.

  • Galiano, F., et al. (2018). Cation–π Interactions Between Quaternary Ammonium Ions and Amino Acid Aromatic Groups in Aqueous Solution. Journal of Chemical Theory and Computation, 14(4), 2253-2263.

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  • Sugai, Y., et al. (2018). Screening of the Effective Additive to Inhibit Surfactin from Forming Precipitation with Divalent Cations for Surfactin Enhanced Oil Recovery. Energies, 11(11), 3183.

  • Sugai, Y., et al. (2018). Screening of the Effective Additive to Inhibit Surfactin from Forming Precipitation with Divalent Cations for Surfactin Enhanced Oil Recovery. Energies, 11(11), 3183.

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  • Dhamoon, R. K., et al. (2018). Luliconazole- Loaded Thermosensitive Hydrogel as Aqueous based Nail Lacquer for Treatment of Onychomycosis. Recent patents on anti-infective drug discovery, 13(2), 146–161.

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Sources

improving the reaction yield of dimethylditetradecylammonium chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of dimethylditetradecylammonium chloride (DMDTA-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important quaternary ammonium salt. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Overview of the Synthesis

This compound (C₃₀H₆₄ClN) is a quaternary ammonium salt widely used as a surfactant, phase-transfer catalyst, and antimicrobial agent. Its synthesis is most commonly achieved via the Menschutkin reaction , a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[1][2]

The primary route involves the reaction of a tertiary amine, N,N-dimethyltetradecylamine , with an alkyl halide, 1-chlorotetradecane .

N,N-dimethyltetradecylamine + 1-chlorotetradecane → this compound

In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of 1-chlorotetradecane and displacing the chloride ion, which becomes the counter-ion for the newly formed quaternary ammonium cation.[2] Understanding the principles of the Sₙ2 mechanism is critical to troubleshooting and optimizing this synthesis.[3][4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants: 1. N,N-Dimethyltetradecylamine 2. 1-Chlorotetradecane 3. Solvent Setup Reaction Setup: Inert Atmosphere (N₂/Ar) Reflux Condenser Reactants->Setup Heating Heating & Reflux (e.g., 70-95°C) Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Precipitation Precipitate with Anti-Solvent (e.g., Hexane) Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Anti-Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying FinalProduct Pure DMDTA-Cl Drying->FinalProduct Characterization (NMR, MS, M.P.)

Caption: General workflow for the synthesis of DMDTA-Cl.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of DMDTA-Cl in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A low yield is the most common problem and can stem from several factors. Systematically evaluating each is key to diagnosis.[5]

  • Suboptimal Solvent Choice: The Menschutkin reaction is highly sensitive to the solvent. As an Sₙ2 reaction, its rate is dramatically influenced by the solvent's ability to stabilize reactants, transition states, and products.[4]

    • Explanation: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally superior for Sₙ2 reactions. They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine's lone pair more available for attack.[6][7] In contrast, polar protic solvents (e.g., ethanol, water) can form a "solvent cage" around the amine through hydrogen bonding, which stabilizes the nucleophile and significantly reduces its reactivity, slowing down the reaction.[7][8]

    • Solution: Switch from protic or non-polar solvents to a polar aprotic solvent. Acetonitrile is an excellent starting point due to its favorable properties and ease of removal.

  • Insufficient Reaction Time or Temperature: This is a slow reaction, especially since chloride is a relatively poor leaving group compared to bromide or iodide.[1]

    • Explanation: The reaction requires significant thermal energy to overcome the activation barrier. If the temperature is too low or the time is too short, the reaction will not proceed to completion.

    • Solution: Increase the reaction temperature to reflux (the boiling point of the chosen solvent) and extend the reaction time. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting materials. A typical duration might be 24-48 hours. Some protocols suggest temperatures between 75-95°C for 4-6 hours followed by a heat preservation step.[9]

  • Purity of Reactants: The presence of water or other nucleophilic impurities in your starting materials can inhibit the reaction.

    • Explanation: Water can hydrate the reactants and interfere with the reaction. Impurities in the N,N-dimethyltetradecylamine or 1-chlorotetradecane can lead to unwanted side reactions.

    • Solution: Ensure reactants are of high purity and are anhydrous. Distill liquid reactants if necessary and use freshly opened, anhydrous grade solvents.

  • Poor Mixing: Due to the long alkyl chains, the reactants may have limited solubility or the mixture may be viscous, leading to a heterogeneous reaction mixture.

    • Explanation: If the reactants are not in intimate contact, the reaction rate will be limited by diffusion.

    • Solution: Use vigorous mechanical stirring, not just a magnetic stir bar, especially on a larger scale. Ensure the chosen solvent can fully dissolve both reactants at the reaction temperature.

Q2: I'm observing significant side products. How can I improve selectivity?

The primary "side products" are often unreacted starting materials. True side reactions are less common under proper conditions but can occur.

  • Unreacted Starting Materials: This is the most common issue and is directly related to the points in Q1. Incomplete conversion leaves you with a mixture of product and starting materials, complicating purification.

    • Solution: Address the root causes of low conversion: optimize solvent, temperature, and reaction time. A slight excess (5-10 mol%) of the alkylating agent (1-chlorotetradecane) can help drive the reaction to completion, but be aware this will need to be removed during purification.

  • Hofmann Elimination: While typically occurring under strongly basic conditions, thermal degradation of the quaternary ammonium product can occur at very high temperatures, leading to alkene formation.

    • Explanation: This is a known degradation pathway for quaternary ammonium salts.[10]

    • Solution: Avoid excessive temperatures. Stick to the reflux temperature of solvents like acetonitrile or ethanol. Do not heat the reaction mixture unnecessarily high or for prolonged periods after completion.

Q3: How do I choose the optimal solvent?

The choice of solvent is arguably the most critical parameter for this Sₙ2 reaction.[7][11] The ideal solvent should dissolve the reactants, favor the Sₙ2 mechanism, and have a suitable boiling point for the desired reaction temperature.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Rationale for DMDTA-Cl Synthesis
Acetonitrile Polar Aprotic37.582Highly Recommended. Excellent for Sₙ2, dissolves reactants well, and has a good reflux temperature.[7]
DMF Polar Aprotic36.7153Good Alternative. Higher boiling point allows for higher reaction temperatures, but it is more difficult to remove.[7]
Ethanol Polar Protic24.578Use with Caution. Can slow the reaction due to H-bonding.[11] However, its high polarity can help dissolve the final ionic product. Often used in industrial preparations.[1][9]
Toluene Non-Polar2.4111Not Recommended. Poorly solvates the charged transition state and final product, leading to very slow reaction rates.
Water Polar Protic80.1100Not Recommended for Primary Synthesis. While some specific quaternizations are accelerated in water, it generally hinders the reaction by solvating the amine nucleophile.[12]
Q4: What is the best way to purify the final product to improve yield and purity?

Since the product is a salt and the starting materials are neutral, purification relies on exploiting differences in polarity and solubility.

  • Precipitation/Crystallization: This is the most effective method.

    • Procedure: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a large volume of a non-polar "anti-solvent" like cold diethyl ether or hexane with vigorous stirring. The ionic product is insoluble in these solvents and will precipitate out as a solid.[4]

    • Tip: The purity can be further enhanced by re-dissolving the crude solid in a minimal amount of a polar solvent (like ethanol or isopropanol) and re-precipitating with the anti-solvent.

  • Washing:

    • Procedure: Once the solid product is collected by filtration, wash it thoroughly with several portions of the cold anti-solvent (diethyl ether or hexane).

    • Rationale: This step is crucial for removing any adsorbed, unreacted starting materials (N,N-dimethyltetradecylamine and 1-chlorotetradecane) from the surface of the product crystals.[4]

  • Characterization: Confirm the purity of your final product using techniques like ¹H NMR, Mass Spectrometry, and melting point analysis. HPLC-MS can be particularly useful for detecting trace impurities.[13]

Troubleshooting Logic Diagram

Troubleshooting Start Low Reaction Yield? Solvent What solvent are you using? Start->Solvent Protic Protic (Ethanol, Water)? Reduces nucleophilicity. Solvent->Protic Yes Aprotic Polar Aprotic? Solvent->Aprotic No SwitchSolvent Action: Switch to Polar Aprotic (e.g., Acetonitrile, DMF). Protic->SwitchSolvent Conditions What are the reaction temperature and time? Aprotic->Conditions LowTemp Temp < 70°C or Time < 24h? Reaction is slow. Conditions->LowTemp Yes GoodConditions Temp > 70°C & Time > 24h? Conditions->GoodConditions No IncreaseConditions Action: Increase temp to reflux and extend time. Monitor progress. LowTemp->IncreaseConditions Purity Are reactants pure & anhydrous? GoodConditions->Purity Impure Unsure or old reagents? Impurities inhibit reaction. Purity->Impure No Final Final Purity->Final Yes PurifyReactants Action: Use high-purity, anhydrous reagents and solvents. Impure->PurifyReactants

Caption: Decision tree for troubleshooting low yield in DMDTA-Cl synthesis.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of DMDTA-Cl.

Materials:

  • N,N-Dimethyltetradecylamine (1.0 eq)

  • 1-Chlorotetradecane (1.05 eq)

  • Anhydrous Acetonitrile (ACN)

  • Diethyl ether or Hexane (for precipitation)

  • Round-bottom flask, reflux condenser, magnetic stirrer/mechanical stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add N,N-dimethyltetradecylamine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 2-3 mL per mmol of amine).

  • Initiate Reaction: While stirring, add 1-chlorotetradecane (1.05 eq) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 24-48 hours. Monitor the consumption of the starting materials periodically using TLC or GC-MS.

  • Cooling & Precipitation: Once the reaction is complete (or has reached a plateau), remove the heat source and allow the mixture to cool to room temperature.

  • Isolation: Transfer the reaction mixture to a larger beaker and, while stirring vigorously, slowly add cold diethyl ether or hexane (approx. 10-20 times the volume of the acetonitrile used). A white precipitate of DMDTA-Cl should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold diethyl ether or hexane to remove any residual starting materials.

  • Drying: Dry the purified white solid under high vacuum for several hours to remove all traces of solvent.

  • Characterization: Determine the yield and confirm the product's identity and purity via NMR, MS, and melting point analysis.

References

  • Benchchem. (n.d.). Troubleshooting guide for using quaternary ammonium salt catalysts.
  • Quora. (2018). What is the effect of solvent on SN2?
  • Brainly.com. (2024). Although amines are neutral molecules, they are good nucleophiles. Would an S_N2 reaction between an amine...
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions?
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Wikipedia. (n.d.). Menschutkin reaction.
  • Who we serve. (2024). Photoredox-Enabled Synthesis of -Alkylated Alkenylammonium Salts.
  • Eindhoven University of Technology. (2022). Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors.
  • ResearchGate. (2007). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order.
  • ResearchGate. (2007). One Century of Physical Organic Chemistry: The Menshutkin Reaction.
  • NIH. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
  • MOLBASE Encyclopedia. (n.d.). This compound|10108-91-5.
  • Google Patents. (n.d.). CN101914026A - Process for preparing didecyl dimethyl ammonium chloride.
  • Google Patents. (n.d.). KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms.
  • Benchchem. (n.d.). Application Notes and Protocols for N,N-Dimethyltetradecylamine as a Cationic Surfactant.
  • Wiley. (n.d.). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations.
  • Google Patents. (n.d.). EP0791575A1 - Method of synthesis of a quaternary ammonium salt.
  • Quora. (2015). How are quaternary ammonium salts synthesized?
  • ResearchGate. (n.d.). Synthesis of dimethyldiallyl ammonium chloride with high purity.
  • Alfa Chemistry. (n.d.). CAS 10108-91-5 this compound.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US4517380A - Method for purifying methacrylamidopropyl trimethylammonium chloride and related compounds.

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safe handling and disposal procedures for dimethylditetradecylammonium chloride waste

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethylditetradecylammonium Chloride

A Guide for Researchers on Safe Handling and Waste Disposal

As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-tested guide for managing this compound (a type of dialkyl dimethyl ammonium chloride, or DDAC) in your laboratory. This document moves beyond simple checklists to explain the scientific rationale behind each procedure, ensuring your work is not only compliant but also fundamentally safe.

Section 1: Core Principles & Hazard Assessment

Q: What is this compound, and why is its waste a concern?

This compound is a quaternary ammonium compound (QAC) widely used for its cationic surfactant and antimicrobial properties.[1][2] While invaluable in many applications, its chemical nature presents significant hazards that demand meticulous handling and disposal protocols.

The primary concerns stem from two key areas:

  • Human Health Hazards: According to the Globally Harmonized System (GHS), this compound is classified as causing severe skin burns and serious eye damage.[3][4][5] Contact with mucous membranes or the upper respiratory tract can also be extremely destructive.[4] The causality here is the compound's ability to disrupt cell membranes, a property linked to its function as a surfactant and biocide.

  • Environmental Hazards: this compound is classified as very toxic to aquatic life, with long-lasting effects.[3][4][6] When disposed of improperly, such as down the drain, these compounds can enter wastewater systems. While wastewater treatment removes a significant portion, residual amounts discharged in effluent can bind to sediments and harm sensitive aquatic organisms like algae, invertebrates, and fish.[1][7][8]

Understanding these core hazards is the foundation for all subsequent safety and disposal procedures. Every step is designed to mitigate these specific risks to personnel and the environment.

Section 2: FAQs on Safe Handling & Personal Protective Equipment (PPE)

Q: What is the mandatory PPE for handling this compound?

Given its corrosive nature, a multi-layered PPE approach is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles AND a face shield.[6][9]Protects against splashes that can cause serious, potentially irreversible eye damage. A face shield protects the entire face from burns.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.[5][10]Prevents direct skin contact, which can lead to severe burns.[3]
Body Protection A chemically resistant lab coat or apron. For larger quantities, consider a full chemical suit.[5][10]Protects skin on the arms and torso from spills and splashes.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[11] If aerosolization is possible, consult EHS.Mists and vapors can irritate the respiratory tract.[9] A fume hood provides critical local exhaust ventilation.
Q: How should I respond to an accidental exposure?

Immediate and thorough action is critical to minimize injury.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[10][12] Seek medical attention if irritation or burns develop.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[10] Rinse the mouth with water and have the person drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[4]

Section 3: Troubleshooting Guide: Spill Management

Encountering a spill can be stressful, but a systematic response ensures safety and effective cleanup. This protocol is a self-validating system for managing accidental releases.

Detailed Experimental Protocol: Small Spill Cleanup (<100 mL)
  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess & Protect: If the spill is manageable and you are trained to handle it, don the full mandatory PPE outlined in Section 2. Ensure adequate ventilation, preferably within a fume hood.

  • Containment: Prevent the spill from spreading. Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent pad to cover the spill.[10][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (if applicable): For small spills, a neutralizing agent may be used if specified by your institution's safety protocols. This step should only be performed by trained personnel.

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[9]

  • Decontamination: Clean the spill surface thoroughly with soap and water, flushing away the final traces with water.[11] Collect all cleaning materials (sponges, wipes) as hazardous waste.

  • Documentation: Report the spill to your Environmental Health & Safety (EHS) department, even if it is small.

Visual Workflow: Spill Response

Below is a diagram illustrating the logical flow of the spill response protocol.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Response Protocol Spill Spill Detected Alert Alert & Isolate Alert nearby personnel. Restrict access. Spill->Alert Protect Don PPE Full mandatory personal protective equipment. Alert->Protect Contain Contain Spill Use inert absorbent material. Protect->Contain Collect Collect Waste Scoop into labeled hazardous waste container. Contain->Collect Decon Decontaminate Clean surface and collect cleaning materials. Collect->Decon Report Report to EHS Document the incident. Decon->Report

Caption: Logical workflow for responding to a chemical spill.

Section 4: Waste Disposal Protocol & FAQs

Improper disposal is a serious compliance violation and environmental hazard. All waste containing this compound must be treated as regulated hazardous waste.

Q: Can I dispose of dilute solutions down the sink?

No. Under no circumstances should this chemical or its solutions be disposed of via the sanitary sewer.[5][11][13] Its high aquatic toxicity means even diluted amounts can harm the environment.[1][8] All waste, regardless of concentration, must be collected.

Q: How do I properly collect and store the waste?
  • Designate a Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[14][15] Ensure the container has a secure, screw-on cap.

  • Label Correctly: Label the container with the words "Hazardous Waste," the full chemical name ("this compound Waste"), and list any other constituents (e.g., water, buffers).[15][16]

  • Segregate Waste Streams: Do not mix this waste with other waste types, such as halogenated solvents or heavy metals, unless specifically instructed by your EHS department.[13][17] Mixing incompatible waste streams can create dangerous reactions and significantly increase disposal costs.

  • Storage Location: Keep the waste container closed at all times except when adding waste.[14] Store it in a designated Satellite Accumulation Area (SAA) that is in a secondary containment tray to catch potential leaks.[14][18]

  • Request Pickup: Once the container is full or reaches your facility's accumulation time limit (e.g., 90 days), request a pickup from your EHS department.[14][19]

Q: What about empty chemical containers?

The original container is also considered hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[20] Crucially, the rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[13][20] After rinsing, deface the original label and dispose of the container as instructed by your EHS office.

Section 5: Regulatory & Environmental Context

Q: What are the key regulations governing this waste?

In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[21] RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[21] As the generator of the waste, you are legally responsible for ensuring it is correctly identified, managed on-site, and transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[22] State and local regulations may also apply and can be more stringent than federal rules.[21]

Visual Workflow: Hazardous Waste Lifecycle

This diagram shows the compliant journey of your chemical waste from the lab bench to final disposal.

Waste_Lifecycle cluster_lab Laboratory (Generator) cluster_ehs EHS / Licensed Hauler cluster_tsdf Disposal Facility (TSDF) Generate Waste Generation (Experiment) Segregate Segregate into Compatible Streams Generate->Segregate Contain Contain & Label (Secure, Labeled Container) Segregate->Contain Store Store in SAA (Secondary Containment) Contain->Store Pickup Waste Pickup Request Store->Pickup Transport Manifest & Transport Pickup->Transport Dispose Treatment & Final Disposal (e.g., Incineration) Transport->Dispose

Caption: The "cradle-to-grave" lifecycle of hazardous laboratory waste.

References

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  • Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. ResearchGate. [Link]

  • This compound | C30H64ClN | CID 24952. PubChem, National Institutes of Health. [Link]

  • Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment. ResearchGate. [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. ACS Publications. [Link]

  • Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. PubMed Central, National Institutes of Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

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Technical Support Center: Strategies to Mitigate the Cytotoxicity of Dimethylditetradecylammonium Chloride (DMDTA) In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you mitigate the in vitro cytotoxicity of dimethylditetradecylammonium chloride (DMDTA), a commonly used cationic lipid in various formulations. This resource is designed to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Introduction: Understanding DMDTA-Induced Cytotoxicity

This compound (DMDTA) is a quaternary ammonium compound valued for its role in drug and gene delivery systems due to its positive charge, which facilitates interaction with negatively charged cell membranes and nucleic acids.[1][2] However, this same charge is a primary contributor to its cytotoxicity. The positively charged headgroup can disrupt cell membrane integrity, leading to leakage of intracellular components like lactate dehydrogenase (LDH), and can induce apoptosis through pathways involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[3][4][5]

The cytotoxicity of cationic lipids like DMDTA is influenced by several factors, including their concentration, the structure of their hydrophilic headgroup and hydrophobic domains, and the overall formulation.[5][6][7] Understanding these factors is key to developing strategies that minimize cell death while maintaining the desired therapeutic or delivery efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with DMDTA and provide actionable solutions.

FAQ 1: My cells are showing high levels of toxicity even at low concentrations of DMDTA. What could be the cause?

Several factors can contribute to heightened cytotoxicity. Let's troubleshoot the most common culprits.

Possible Cause A: Suboptimal Reagent-to-Nucleic Acid Ratio

  • Explanation: In gene delivery applications, an excess of cationic lipid that is not complexed with nucleic acid can lead to significant cell death.[8][9] The uncomplexed, positively charged lipids can aggressively interact with and destabilize cell membranes.

  • Suggested Solution: Perform a titration experiment to determine the optimal ratio of DMDTA to your nucleic acid (e.g., plasmid DNA or siRNA). Vary the ratio (e.g., 1:0.5 to 1:5 µg of DNA to µL of lipid reagent) and assess both transfection efficiency and cell viability to find the sweet spot.[8]

Possible Cause B: Cell Culture Conditions

  • Explanation: Cell health and culture conditions play a critical role in their resilience to cytotoxic agents. Cells that are unhealthy, too sparse, or too dense can be more susceptible to the toxic effects of DMDTA.[8][10] The presence of certain components in the culture medium can also influence cytotoxicity.

  • Suggested Solution:

    • Cell Confluency: Aim for a consistent cell confluency at the time of treatment, typically between 70-90% for adherent cells.[2]

    • Serum Presence: The presence of serum in the culture medium can sometimes mitigate cytotoxicity.[11][12] Proteins in the serum can bind to the cationic lipid, reducing its effective concentration and interaction with the cell membrane. However, for some applications like transfection, serum-free conditions are preferred during complex formation.[8] If you must use serum-free medium, ensure it's compatible with cationic lipid-based reagents.[8]

    • Avoidance of Inhibitors: Do not include components like EDTA, citrate, or sulfated proteoglycans in the medium when preparing DMDTA complexes, as they can interfere with complex formation and efficacy.[8]

Possible Cause C: High Concentration of Free DMDTA

  • Explanation: The primary mechanism of DMDTA cytotoxicity is dose-dependent membrane disruption.[3][4] Even small excesses can lead to significant cell death.

  • Suggested Solution: Carefully determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions. This will provide a baseline for the cytotoxic potential of your DMDTA formulation.

FAQ 2: I'm observing a precipitate in my cell culture after adding the DMDTA-based formulation. What is it and how can I prevent it?

Possible Cause: Complex Aggregation

  • Explanation: Precipitates can form due to the aggregation of DMDTA complexes, especially in the presence of certain ions or if the concentrations of the lipid or nucleic acid are too high.[8][9] This can lead to uneven delivery and increased localized toxicity.

  • Suggested Solution:

    • Dilution Medium: Dilute your DMDTA and nucleic acids in an appropriate medium. If using TE buffer, ensure the EDTA concentration is low (<0.3 mM).[8] Water is often a suitable alternative.

    • Concentration Check: Ensure that the concentrations of DMDTA and any complexed molecules do not exceed the recommended amounts during complex formation.[9]

FAQ 3: How can I modify my DMDTA formulation to reduce its inherent cytotoxicity?

Formulation optimization is a key strategy for mitigating the toxicity of cationic lipids.

Strategy 1: Liposomal Encapsulation

  • Explanation: Encapsulating DMDTA within a liposomal structure can significantly reduce its cytotoxicity.[13][14] The lipid bilayer of the liposome shields the cationic charge of the DMDTA, preventing direct, harsh interactions with the cell membrane. The formulation can be further optimized by incorporating helper lipids.

  • Implementation:

    • Co-formulation with Helper Lipids: Formulate DMDTA with neutral or zwitterionic helper lipids like dioleoylphosphatidylethanolamine (DOPE) or cholesterol. These lipids can stabilize the liposomal structure and modulate the overall charge density, leading to lower toxicity.[7]

    • PEGylation: The addition of polyethylene glycol (PEG) to the liposome surface (PEGylation) can further reduce cytotoxicity by creating a hydrophilic shield that sterically hinders interactions with cell membranes and serum proteins.[15]

Strategy 2: Polymeric Nanoparticle Formulation

  • Explanation: Incorporating DMDTA into a polymeric nanoparticle matrix can control its release and reduce the concentration of free cationic lipid exposed to the cells.[6][16] Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are often used for this purpose.[17]

  • Implementation: Prepare lipid-polymer hybrid nanospheres where the DMDTA is integrated with a polymeric core. The polymer matrix can provide sustained release of the active components, and the surface properties can be tuned to optimize cell interaction and uptake.[6]

Experimental Protocols & Workflows

To aid in your troubleshooting and optimization, here are detailed protocols for assessing cytotoxicity and a workflow for optimizing your DMDTA formulation.

Protocol 1: Determining the IC50 of DMDTA using an MTT Assay

The MTT assay is a colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[18][19]

Materials:

  • DMDTA stock solution

  • Target cell line

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • DMDTA Treatment: Prepare serial dilutions of your DMDTA formulation in a complete culture medium. Remove the old medium from the cells and add the DMDTA dilutions. Include a vehicle control (medium without DMDTA).

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the DMDTA concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes, providing a direct measure of cytotoxicity.[18][20][21]

Materials:

  • Commercially available LDH cytotoxicity assay kit (which includes the substrate, cofactor, and dye)

  • DMDTA-treated cell culture supernatants

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection: After treating cells with DMDTA as described in the MTT protocol, carefully collect the cell culture supernatant.

  • Assay Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls provided with the kit.

Data Presentation

Table 1: Comparative Cytotoxicity of Cationic Lipids

Cationic Lipid HeadgroupExample CompoundTarget Cell LineIC50 ValueReference
Quaternary AmmoniumCDA14NCI-H460109.4 µg/mL[5]
Tri-peptideCDO14NCI-H460340.5 µg/mL[5]

This table illustrates that the structure of the cationic headgroup significantly impacts cytotoxicity, with the peptide-based lipid showing considerably lower toxicity.[5]

Visualizing Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate key concepts.

cluster_0 Troubleshooting High Cytotoxicity High_Toxicity High Cell Toxicity Observed Check_Ratio 1. Optimize Lipid:NA Ratio (Titration Experiment) High_Toxicity->Check_Ratio Check_Cells 2. Assess Cell Health (Confluency, Passage #) High_Toxicity->Check_Cells Check_Media 3. Evaluate Culture Medium (Serum, Inhibitors) High_Toxicity->Check_Media Solution Reduced Cytotoxicity & Optimized Efficacy Check_Ratio->Solution Check_Cells->Solution Check_Media->Solution

Caption: Troubleshooting workflow for high DMDTA cytotoxicity.

cluster_1 DMDTA Cytotoxicity Mitigation Strategies DMDTA Free DMDTA Liposome Liposomal Formulation (e.g., with DOPE, PEG) DMDTA->Liposome Encapsulation Polymer Polymeric Nanoparticle (e.g., PLGA hybrid) DMDTA->Polymer Incorporation Reduced_Toxicity Mitigated Cytotoxicity Liposome->Reduced_Toxicity Polymer->Reduced_Toxicity

Caption: Formulation strategies to reduce DMDTA toxicity.

cluster_2 Mechanism of DMDTA-Induced Apoptosis DMDTA_Interaction DMDTA interacts with Cell Membrane Membrane_Damage Membrane Destabilization DMDTA_Interaction->Membrane_Damage ROS Increased ROS Production DMDTA_Interaction->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of DMDTA-induced apoptosis.[3][5]

References

  • The cytotoxicity of methacryloxylethyl cetyl ammonium chloride, a cationic antibacterial monomer, is related to oxidative stress and the intrinsic mitochondrial apoptotic pathway. PubMed. Available at: [Link]

  • This compound | C30H64ClN | CID 24952. PubChem - NIH. Available at: [Link]

  • In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents. NIH. Available at: [Link]

  • Nanoparticulate alternatives for drug delivery. PubMed. Available at: [Link]

  • Coupling quaternary ammonium surfactants to the surface of liposomes improves both antibacterial efficacy and host cell biocompatibility. ResearchGate. Available at: [Link]

  • Cytotoxicity and bioactivity of CIMMO DTA restorative cement in human activated-dental pulp cells in vitro. PubMed. Available at: [Link]

  • Influence of cationic lipid concentration on properties of lipid–polymer hybrid nanospheres for gene delivery. PMC - NIH. Available at: [Link]

  • Drug Delivery Nano-Platforms for Advanced Cancer Therapy. MDPI. Available at: [Link]

  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. NIH. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • The Influence of In Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. ResearchGate. Available at: [Link]

  • LIPOSOMAL TOXICITY: A'SEEM TO BE' CONCERN FOR FORMULATION TECHNOLOGISTS. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Advances in drug delivery systems, challenges and future directions. PMC. Available at: [Link]

  • Troubleshooting Tips. SignaGen Laboratories. Available at: [Link]

  • Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. NIH. Available at: [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. Available at: [Link]

  • Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. Available at: [Link]

  • In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts. PubMed. Available at: [Link]

  • Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. MDPI. Available at: [Link]

  • New Approaches for Targeted Drug Delivery with Nanomedicines. YouTube. Available at: [Link]

  • Quality by Design Approach in Liposomal Formulations: Robust Product Development. Available at: [Link]

  • Cytotoxicity of NeoMTA Plus, ProRoot MTA and Biodentine on human dental pulp stem cells. ResearchGate. Available at: [Link]

  • Cytotoxic and genotoxic effects of leaking chemicals from serum infusion sets: an in-vitro study. PubMed. Available at: [Link]

  • Polymeric Nanocapsules as Nanotechnological Alternative for Drug Delivery System: Current Status, Challenges and Opportunities. MDPI. Available at: [Link]

  • In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. PMC - PubMed Central. Available at: [Link]

  • Coupling quaternary ammonium surfactants to the surface of liposomes improves both antibacterial efficacy and host cell biocompatibility. PubMed. Available at: [Link]

  • Effect of serum concentration on the cytotoxicity of clay particles. PubMed. Available at: [Link]

  • Correlation of the cytotoxic effects of cationic lipids with their headgroups. PubMed Central. Available at: [Link]

  • Nanomaterials Targeting Immune Cells in Chronic Spontaneous Urticaria. Dove Medical Press. Available at: [Link]

  • In vitro study on cytotoxic effect of some chemicals on serum McCoy and serum-free McCoy-Plovdiv cell culture systems. PubMed. Available at: [Link]

  • The Cytotoxicity of Methacryloxylethyl Cetyl Ammonium. Amanote Research. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Quaternary Ammonium Compounds: Alternatives to Dimethylditetradecylammonium Chloride for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dimethylditetradecylammonium chloride (DMDTA-Cl) has served as a foundational quaternary ammonium compound (QAC) in various research and development settings. However, the evolving demands of drug delivery, gene therapy, and antimicrobial applications necessitate a critical evaluation of its performance against a new generation of cationic compounds. This guide provides an in-depth comparison of viable alternatives to DMDTA-Cl, focusing on their performance in nanoparticle-based delivery systems and as antimicrobial agents. We move beyond simple cataloging, offering a rationale for experimental choices and providing validated protocols to empower researchers in their selection process. This analysis is grounded in experimental data, emphasizing structure-activity relationships, cytotoxicity, and efficacy to guide the development of safer and more potent formulations.

The Benchmark: Understanding this compound (DMDTA-Cl)

This compound is a dialkyl-chain QAC, a class of cationic surfactants characterized by a positively charged nitrogen atom. Its structure, featuring two C14 alkyl chains, gives it lipophilic properties, enabling it to self-assemble into bilayer structures like liposomes. Historically, compounds like DMDTA-Cl and its close analog, dimethyldioctadecylammonium bromide (DDAB), have been used in the formation of cationic liposomes for drug and gene delivery, and as immunological adjuvants.[1]

However, the limitations of traditional dialkyl QACs have become apparent. These include concerns about cytotoxicity, which can be significant at high concentrations, and a lack of biodegradability, leading to potential environmental persistence.[2][3][4] The permanent cationic charge, while crucial for interacting with negatively charged molecules like nucleic acids, can also lead to rapid clearance from circulation and nonspecific interactions with plasma proteins, reducing transfection efficiency in vivo.[5] These challenges have spurred the search for superior alternatives.

A Curated Selection of Alternative Quaternary Ammonium Compounds

The alternatives to DMDTA-Cl can be broadly categorized based on their structure and primary application focus.

2.1 Structurally Similar Analogs: Dimethyldioctadecylammonium Bromide/Chloride (DDAB/DDAC)

DDAB, with its two C18 chains, is a close relative of DMDTA-Cl. It is widely used to prepare cationic liposomes for gene transfection and as a vehicle for drug delivery.[6] Its longer alkyl chains enhance its lipophilicity. While effective in many in vitro applications, it shares the same core limitations as DMDTA-Cl, including potential toxicity and poor biodegradability.[1]

2.2 Advanced Cationic Lipids for Nucleic Acid Delivery: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

DOTAP is a first-generation synthetic cationic lipid that has become a gold standard in gene therapy research.[7] Its key structural features—two unsaturated oleoyl (C18) chains and an ester linkage—confer distinct advantages. The double bonds in the alkyl chains create a kink, resulting in more fluid and less rigid liposomes, which is beneficial for membrane fusion and endosomal escape. DOTAP is frequently used to form lipoplexes (complexes of cationic liposomes and DNA/RNA) for transfecting cells.[8][9][10] It plays a central role in nanoparticle formulations by condensing negatively charged nucleic acids and facilitating attachment to anionic cell membranes.[7]

2.3 Widely-Used Antimicrobial QACs: Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC)

BAC and CPC represent different structural classes of QACs and are primarily used as antimicrobial agents and disinfectants.[4][11]

  • Benzalkonium Chloride (BAC): A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. It is a potent biocide used in disinfectants and antiseptics.[12][13]

  • Cetylpyridinium Chloride (CPC): Features a cationic pyridinium head group and a C16 alkyl chain. It is common in mouthwashes and other personal care products for its antimicrobial properties.[4][14]

While highly effective, their use in systemic drug delivery is limited due to significant toxicity.[15][16] However, for topical and disinfection applications, they are important benchmarks.

2.4 The Next Generation: Biodegradable QACs

A significant concern with traditional QACs is their environmental persistence.[17][18] Research is now focused on developing biodegradable QACs that contain labile functional groups, such as ester or thioether bonds.[17][18] These "soft" QACs can be hydrolyzed under natural environmental conditions (e.g., changes in pH or temperature) into less harmful, smaller molecules, mitigating long-term ecological impact while retaining high antimicrobial activity.[17][18]

Performance Deep Dive: A Data-Driven Comparison

The selection of a QAC is dictated by its intended application. Below, we compare key performance indicators for drug delivery and antimicrobial efficacy.

3.1 Application Focus: Nanoparticle-Mediated Drug and Gene Delivery

For delivering nucleic acids (e.g., mRNA, siRNA, plasmid DNA), the ability of the QAC to efficiently encapsulate the cargo and deliver it into the cell cytoplasm with minimal toxicity is paramount.

ParameterDimethyldioctadecylammonium (DDAB)1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)Rationale & Significance
Primary Application Gene Delivery, Vaccine Adjuvant[1][19]Gold Standard for Gene Transfection, mRNA Delivery[8][9]Both are used for nucleic acid delivery, but DOTAP is more prevalent in modern LNP formulations for mRNA.[20]
Transfection Efficiency Moderate to High (in vitro)High (in vitro)[9]DOTAP's unsaturated chains promote membrane fusion, enhancing endosomal escape and cargo release.[7]
Encapsulation Efficiency High (for nucleic acids)High (for nucleic acids)[21]The strong electrostatic interaction between the permanent positive charge and negative nucleic acids drives efficient encapsulation.
Typical Particle Size 100-200 nm100-150 nm[22]Size is critical for in vivo distribution and cellular uptake. Sizes around 100 nm are typical for liposomal formulations.[23]
Zeta Potential Highly Positive (+30 to +60 mV)[22]Highly Positive (+20 to +50 mV)[22]A high positive zeta potential indicates good colloidal stability but can also lead to faster clearance and toxicity in vivo.[24]
Cytotoxicity Moderate to High[1][5]Moderate[21]Permanent cationic charge is a primary driver of cytotoxicity. Ionizable lipids were developed to mitigate this issue.[5]
Biodegradability Poor[4]Moderate (Ester bonds are hydrolyzable)The ester linkages in DOTAP offer a potential degradation pathway not present in the ether-linked or pure alkyl structures of other QACs.
3.2 Application Focus: Antimicrobial Efficacy

For disinfection and preservation, the key metrics are the potency against a broad spectrum of microbes and the speed of action.

ParameterBenzalkonium Chloride (BAC)Cetylpyridinium Chloride (CPC)Rationale & Significance
Spectrum of Activity Broad: Bacteria (Gram +/-), Fungi, Viruses[4][13]Broad: Bacteria (Gram +/-), Fungi, Viruses[4]Both are effective against a wide range of microorganisms, making them versatile disinfectants.
Antimicrobial Potency (MIC) Low MIC values against various bacteria.[25][26]Low MIC values. Susceptibility can vary.[14]Lower MIC indicates higher potency. Cross-resistance between different QACs has been observed.[14][26]
Mechanism of Action Membrane disruption, enzyme inactivation.[3]Membrane disruption.[14]The cationic head group binds to the negatively charged bacterial cell membrane, and the hydrophobic tail penetrates the bilayer, causing leakage and cell death.
Contact Time Rapid; effective within minutes.[25]Rapid; effective within minutes.Fast action is crucial for surface disinfectants. BAC has been shown to be effective in as little as 5 minutes against certain bacteria.[25]
Toxicity Corrosive, irritant at high concentrations.[3][13]Can induce apoptosis in lung epithelial cells.[16]High toxicity profiles limit their use to topical or surface applications and preclude them from systemic drug delivery.
Environmental Concerns Poor biodegradability, toxic to aquatic life.[4][13]Similar concerns regarding persistence and aquatic toxicity.The stability that makes them effective disinfectants also contributes to their environmental persistence.
Causality and Rationale: The "Why" Behind the Data

The performance of a QAC is intrinsically linked to its molecular architecture.

  • Alkyl Chain Length: For antimicrobial QACs, optimal activity is often seen with chain lengths of C12-C16. This length provides the right balance of hydrophobicity to disrupt the bacterial membrane without being too water-insoluble.

  • Head Group: The nature of the cationic head group influences its interaction with biological membranes. While the simple trimethylammonium group of DOTAP is effective for gene delivery, the pyridinium ring of CPC contributes to its specific antimicrobial profile.

  • Permanent vs. Ionizable Charge: Permanent cations like DOTAP and DDAB are excellent for encapsulating nucleic acids under formulation conditions. However, in vivo, this permanent charge can be a liability. This led to the development of ionizable lipids (a related but distinct class), which are neutral at physiological pH but become positively charged in the acidic endosome, facilitating cargo release while reducing systemic toxicity.[5][20]

  • Biodegradability: The incorporation of weak chemical bonds (e.g., esters in DOTAP or newer biodegradable QACs) is a deliberate design choice to create compounds that can be broken down, addressing the environmental and potential bioaccumulation concerns of highly stable QACs.[17][18]

Validated Experimental Protocols

To ensure reproducibility and reliability, the following protocols provide a self-validating framework for evaluating alternative QACs in a drug delivery context.

Diagrams: Workflows and Structures

cluster_Structures Key QAC Structures DMDTA Dimethylditetradecylammonium (C14 Chains) DDAB Dimethyldioctadecylammonium (C18 Chains) DMDTA->DDAB Similar Dialkyl Structure DOTAP DOTAP (Unsaturated C18 Chains, Ester Link) DMDTA->DOTAP Alternative Structures BAC Benzalkonium Chloride (Benzyl Group, C12-C16 Chain) DMDTA->BAC Alternative Structures CPC Cetylpyridinium Chloride (Pyridinium Head, C16 Chain) DMDTA->CPC Alternative Structures

Caption: Chemical classes of DMDTA-Cl and key alternatives.

cluster_Workflow Workflow: Liposome Formulation & Characterization start Dissolve Lipids (QAC + Helper Lipid) in Organic Solvent film Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film (Aqueous Buffer) film->hydrate sonicate Size Reduction (Sonication or Extrusion) hydrate->sonicate liposomes Formed Cationic Liposomes sonicate->liposomes dls Measure Particle Size, PDI, & Zeta Potential (DLS) liposomes->dls result Characterized Nanoparticles dls->result

Caption: Experimental workflow for liposome formulation and analysis.

5.1 Protocol: Formulation of Cationic Liposomes by Thin-Film Hydration

This protocol describes a standard method for producing multilamellar vesicles (MLVs), which can then be sized down.

  • Lipid Preparation: Dissolve the selected cationic lipid (e.g., DOTAP) and a neutral helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in a 1:1 molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.[27]

    • Rationale: The helper lipid stabilizes the bilayer structure and can modulate the overall charge density and fluidity of the liposome.[27]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (above the glass transition temperature of the lipids) to remove the organic solvent, leaving a thin, uniform lipid film on the flask wall.

  • Hydration: Add an aqueous buffer (e.g., sterile PBS or Tris buffer) to the flask. Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid transition temperature for 1-2 hours. This allows the lipid film to hydrate and self-assemble into MLVs.

  • Sizing (Optional but Recommended): To produce smaller, more uniform vesicles (SUVs), the MLV suspension can be subjected to probe sonication or, preferably, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[28]

5.2 Protocol: Physicochemical Characterization via Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and zeta potential of nanoparticles in suspension.[23][24]

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

    • Rationale: Dilution is necessary to avoid multiple scattering events that can interfere with accurate measurement.

  • Particle Size Measurement:

    • Place the diluted sample in a cuvette and insert it into the DLS instrument (e.g., a Zetasizer Nano).[24]

    • Equilibrate the sample to a set temperature (e.g., 25°C).

    • The instrument measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles.[24]

    • The software calculates the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI < 0.2 is generally considered acceptable for drug delivery applications.

  • Zeta Potential Measurement:

    • Inject the diluted sample into a specialized zeta potential cell.

    • The instrument applies an electric field across the cell and measures the velocity of the particles using Laser Doppler Velocimetry.[24]

    • The electrophoretic mobility is then converted to the zeta potential, which reflects the surface charge of the liposomes.[24]

5.3 Protocol: Quantifying In Vitro Transfection Efficiency

This protocol uses a reporter gene (e.g., Green Fluorescent Protein, GFP, or Luciferase) to quantify the successful delivery and expression of a plasmid DNA.[29][30]

  • Cell Seeding: Plate a suitable cell line (e.g., HEK-293T or HeLa cells) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[31] Allow cells to adhere overnight.

  • Lipoplex Formation:

    • In one tube, dilute the reporter plasmid DNA in serum-free medium.

    • In a separate tube, dilute the cationic liposome formulation in serum-free medium.

    • Combine the two solutions, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for the formation of liposome-DNA complexes (lipoplexes).

  • Transfection:

    • Remove the old medium from the cells and replace it with fresh complete medium.[29]

    • Add the lipoplex solution dropwise to each well.

    • Controls: Include wells with untreated cells (negative control) and cells treated with a commercial transfection reagent of known high efficiency (positive control).[32]

  • Incubation & Assay: Incubate the cells for 24-48 hours.

    • For GFP: Analyze the percentage of fluorescent cells and the mean fluorescence intensity (MFI) using flow cytometry or a fluorescence microscope.[29]

    • For Luciferase: Lyse the cells and measure the luminescence using a luminometer after adding the luciferase substrate.[33] Transfection efficiency is reported as Relative Light Units (RLU).

Conclusion and Future Outlook

While DMDTA-Cl and its direct analogs like DDAB remain useful tools for specific in vitro applications, the field of drug and gene delivery has largely moved towards more sophisticated alternatives. DOTAP represents a significant step forward, offering improved formulation characteristics for nucleic acid delivery. For antimicrobial purposes, compounds like BAC and CPC provide potent, broad-spectrum activity, though their toxicity and environmental impact are significant considerations.

The future of QACs lies in intelligent design. The development of biodegradable QACs addresses the critical issue of environmental persistence.[18] In parallel, the evolution from permanently charged cationic lipids to pH-responsive ionizable lipids has been a transformative step for in vivo mRNA delivery, as exemplified by the lipids used in COVID-19 vaccines.[5][20][] For researchers and drug developers, the choice of a QAC must be a strategic one, balancing efficacy with biocompatibility, stability with biodegradability, and in vitro performance with in vivo potential. The experimental frameworks provided in this guide serve as a starting point for making that informed decision.

References
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A Senior Application Scientist's Comparative Guide to Nucleic Acid Isolation: A Deep Dive into CTAB and its Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in research, diagnostics, and drug development, the isolation of high-quality nucleic acids is the foundational step upon which the validity of our downstream applications—be it next-generation sequencing (NGS), qPCR, or cloning—rests. The choice of extraction chemistry is therefore not a trivial one; it is a critical decision that dictates the purity, yield, and integrity of the very blueprint we seek to analyze.

This guide provides an in-depth analysis of Cetyltrimethylammonium Bromide (CTAB), a cationic surfactant that has long been a stalwart for nucleic acid isolation, particularly from challenging sample types like plants. We will explore the mechanistic underpinnings of the CTAB method and then objectively compare its performance against other widely adopted techniques: Sodium Dodecyl Sulfate (SDS)-based lysis, silica spin-column chromatography, and magnetic bead-based purification. This analysis is designed to equip you with the technical insights needed to select the optimal methodology for your specific research context.

The Gold Standard for Challenging Samples: The CTAB Method

The CTAB method, first introduced in the 1980s, remains a cornerstone of molecular biology, especially in the field of plant sciences.[1] Its enduring prevalence is a testament to its efficacy in overcoming the unique challenges presented by plant tissues, which are rich in polysaccharides and polyphenols that can co-precipitate with nucleic acids and inhibit downstream enzymatic reactions.[2]

Mechanism of Action

CTAB is a cationic detergent, meaning it possesses a positively charged hydrophilic head and a long hydrophobic tail.[2] This amphipathic nature is central to its function in nucleic acid isolation. The process hinges on a few key principles:

  • Cell Lysis: In a heated lysis buffer, CTAB disrupts cell and nuclear membranes, releasing the cellular contents, including nucleic acids.[2]

  • Selective Precipitation: In a solution with high ionic strength (typically containing >0.7 M NaCl), CTAB forms complexes with proteins and most polysaccharides, keeping them in solution.[1][2] The negatively charged DNA, however, remains soluble under these conditions. When the salt concentration is lowered, the CTAB-DNA complex precipitates, allowing for its separation from the polysaccharide contaminants.

  • Purification: The precipitated CTAB-DNA complex is then typically subjected to organic extraction with phenol-chloroform to remove proteins and other lipophilic contaminants.[3] The DNA is finally precipitated with isopropanol or ethanol.

CTAB_Workflow cluster_lysis Cell Lysis & Contaminant Solubilization cluster_purification Purification start Plant Tissue lysis Grind in Liquid N2 Add heated CTAB Buffer (High Salt) start->lysis chloroform Phenol:Chloroform Extraction lysis->chloroform Lysate centrifuge1 Centrifuge chloroform->centrifuge1 aqueous_phase Collect Aqueous Phase (contains DNA) centrifuge1->aqueous_phase precipitate Add Isopropanol/ Ethanol aqueous_phase->precipitate centrifuge2 Centrifuge precipitate->centrifuge2 wash Wash Pellet with 70% Ethanol centrifuge2->wash resuspend Resuspend Pure DNA wash->resuspend end end resuspend->end High-Quality DNA

Experimental Protocol: CTAB DNA Extraction from Plant Tissue

This protocol is a standard representation and may require optimization for specific plant species.

  • Sample Preparation: Grind ~100 mg of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a sterile mortar and pestle.

  • Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-heated (65°C) CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, and 0.2% β-mercaptoethanol added just before use). Vortex thoroughly.

  • Incubation: Incubate the lysate at 65°C for 60 minutes with occasional mixing.

  • Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix by inversion for 5-10 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface.

  • DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes.

  • Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

  • Washing: Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Final Spin: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Resuspend the DNA in an appropriate volume of sterile TE buffer or nuclease-free water.

Comparative Analysis: CTAB vs. Modern Alternatives

While effective, the CTAB method is not without its drawbacks, namely its lengthy procedure and reliance on hazardous organic solvents.[3] This has spurred the development and widespread adoption of alternative methods. Let's examine how CTAB compares to these.

Sodium Dodecyl Sulfate (SDS)-Based Extraction

The SDS method is another detergent-based lysis protocol. Unlike the cationic CTAB, SDS is an anionic surfactant.

  • Mechanism: SDS solubilizes the lipid and protein components of the cell membranes, leading to cell lysis and the denaturation of many proteins. The DNA is then typically purified via phenol-chloroform extraction and alcohol precipitation, similar to the CTAB method.

  • Performance: The SDS method is often faster and more cost-effective than the CTAB protocol.[3] However, its efficiency in removing polysaccharides is generally lower than that of CTAB, which can be a significant issue for many plant species.[4] For certain sample types, SDS-based methods have been reported to yield more DNA than CTAB-based methods.[3]

Silica Spin-Column Based Methods

These methods have become exceedingly popular and form the basis of many commercial kits.

  • Mechanism: Lysis is typically achieved with a buffer containing chaotropic salts (e.g., guanidinium thiocyanate). In the presence of these salts, nucleic acids selectively bind to a silica membrane embedded in a spin column, while proteins and other contaminants do not.[5] Contaminants are washed away with ethanol-containing buffers, and the pure DNA is then eluted with a low-salt buffer or water.

  • Performance: Silica columns offer a significant advantage in terms of speed, safety (eliminating phenol-chloroform), and ease of use.[6] They are highly effective at removing proteins and other inhibitors. However, for plant tissues with very high polysaccharide content, a CTAB pre-treatment may still be necessary to prevent the silica membrane from clogging.[5] DNA yield can sometimes be lower than traditional methods, and high molecular weight DNA can be sheared during the centrifugation steps.

Magnetic Bead-Based Purification

This technology represents a significant advancement, particularly for high-throughput and automated workflows.

  • Mechanism: This solid-phase extraction method utilizes paramagnetic beads with a surface chemistry (often silica-based) that avidly binds nucleic acids under specific buffer conditions (e.g., in the presence of chaotropic salts).[7][8][9] After the sample is lysed, the beads are introduced and bind the DNA. An external magnet is then used to immobilize the DNA-bound beads while the rest of the lysate and subsequent wash solutions are removed.[7][9] Finally, the DNA is eluted from the beads in a low-salt buffer.[7]

  • Performance: Magnetic bead-based methods are rapid, highly scalable, and amenable to automation, making them ideal for high-throughput applications.[7][10] The process is gentle, often yielding high-quality, high-molecular-weight DNA as it avoids harsh centrifugation steps.[8][11] This method is also very effective at removing inhibitors.

Methods_Comparison cluster_methods Nucleic Acid Isolation Methods cluster_attributes Performance Attributes CTAB CTAB Method Purity Purity (vs. Polysaccharides) CTAB->Purity Excellent Speed Speed & Throughput CTAB->Speed Low Safety Safety (Hazardous Reagents) CTAB->Safety Low (Phenol/Chloroform) Yield DNA Yield CTAB->Yield High SDS SDS-Based Method SDS->Purity Moderate SDS->Speed Moderate SDS->Safety Low (Phenol/Chloroform) SDS->Yield Variable to High Silica Silica Spin-Column Silica->Purity Very Good Silica->Speed High Silica->Safety High Silica->Yield Moderate to High Beads Magnetic Beads Beads->Purity Excellent Beads->Speed Very High (Automatable) Beads->Safety High Beads->Yield High

Performance Data Summary

The choice of method often involves a trade-off between purity, yield, time, and cost. The following table summarizes typical performance characteristics based on published studies.

ParameterCTAB MethodSDS-Based MethodSilica Spin-ColumnMagnetic Beads
DNA Purity (A260/A280) Generally high (1.7-1.9)[3]Can be lower, risk of protein contamination[3]Consistently highConsistently high
Polysaccharide Removal ExcellentModerateGood (can clog with high content)Excellent
DNA Yield Moderate to High[3]Can be higher than CTAB in some cases[3]Moderate to HighHigh
Speed / Throughput Slow, low throughputModerateFast, high throughputVery fast, automation-friendly[7]
Safety Low (requires phenol/chloroform)Low (requires phenol/chloroform)HighHigh
Cost per Sample Low (reagents)Low (reagents)Moderate (kits)Moderate to High (kits/beads)
Best For Plants, polysaccharide-rich samplesGeneral use, cost-sensitive labsRoutine PCR, high sample numbersHigh-throughput screening, automation

What About Other Cationic Surfactants like DDAC?

The topic of this guide was initially a comparative analysis of CTAB and Dimethylditetradecylammonium Chloride (DDAC). However, a thorough review of the scientific literature reveals that DDAC is not utilized for nucleic acid isolation. DDAC and its close relative, Didecyldimethylammonium chloride, are primarily employed as potent antimicrobial agents, disinfectants, and general-purpose cationic surfactants in industrial and cosmetic applications.[12][13][14][15][16] Their utility in molecular biology, specifically for the selective precipitation of nucleic acids, is not documented.

The unique efficacy of CTAB in this application likely stems from a specific balance of its chemical properties—its alkyl chain length (16 carbons) and its resulting critical micelle concentration (CMC) of approximately 1 mM.[2] This allows it to efficiently form complexes with polysaccharides at high salt concentrations while enabling the selective precipitation of the DNA-CTAB complex when the ionic strength is reduced. Other cationic surfactants, like Dodecyltrimethylammonium bromide (DTAB) with a shorter 12-carbon tail and higher CMC, are less commonly used, suggesting that the specific structure of CTAB is particularly well-suited for this purpose.[2]

Conclusion and Recommendations

The selection of a nucleic acid isolation method is a critical experimental parameter that should be tailored to the sample type, the required quality of the nucleic acid, and the downstream application.

  • The CTAB method remains the undisputed champion for isolating high-purity DNA from challenging plant tissues rich in polysaccharides and polyphenols. Despite its drawbacks in speed and safety, its effectiveness in these specific applications is unparalleled.

  • SDS-based methods offer a simpler and faster alternative for tissues where polysaccharide contamination is less of a concern.

  • Silica spin-columns represent a significant step forward in convenience and safety, providing high-purity DNA suitable for most downstream applications and are ideal for moderate to high-throughput needs.

  • Magnetic bead-based purification is the premier choice for high-throughput, automated workflows. It combines speed, safety, and the ability to recover high-quality, high-molecular-weight DNA, making it particularly suitable for sensitive applications like long-read sequencing.

As application scientists, we must weigh these factors carefully. For routine PCR from a large number of samples, a silica-based kit is often the most practical choice. For automating the extraction from hundreds of clinical samples, magnetic beads are superior. But for obtaining pristine, high-molecular-weight genomic DNA from a recalcitrant plant species for genome sequencing, the classic, albeit laborious, CTAB protocol often proves to be the most reliable path to success.

References

  • A Guide to Magnetic Bead-Based Nucleic Acid Extraction - Omega Bio-tek. (2023, December 21). Retrieved January 14, 2026, from [Link]

  • Dimethyldioctadecylammonium chloride - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Nucleic Acid Extraction and the Magnetic Bead Method - Explained. (2022, July 27). Retrieved January 14, 2026, from [Link]

  • Dimethyl Distearylammonium Chloride (Dioctadecyl Dimethyl Ammonium Chloride) | High-Purity Surfactant | CAS 107-64-2. (n.d.). Retrieved January 14, 2026, from [Link]

  • Principles and steps of DNA extraction using magnetic beads - Opentrons. (n.d.). Retrieved January 14, 2026, from [Link]

  • Didecyldimethylammonium chloride - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound | C30H64ClN | CID 24952 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Magnetic bead-based methods of Nucleic Acid isolation - VH Bio. (2018, March 1). Retrieved January 14, 2026, from [Link]

  • The Evolution of DNA Extraction Methods. (2020, March 11). Retrieved January 14, 2026, from [Link]

  • effect of CTAB and SDS on purity of extracted DNA. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Comparison Analysis of Different DNA Extraction Methods on Suitability for Long-Read Metagenomic Nanopore Sequencing - Frontiers. (2022, April 29). Retrieved January 14, 2026, from [Link]

  • Comparative analysis of DNA extraction techniques used in this study. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • A comparison of DNA extraction methods for high‐throughput DNA analyses - Bohrium. (n.d.). Retrieved January 14, 2026, from [Link]

  • What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC. (2023, September 11). Retrieved January 14, 2026, from [Link]

  • Description of the CTAB/SDS-based DNA extraction procedure - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • ctab vs. column-based dna extraction from old herbarium material - ResearchGate. (2019, January 7). Retrieved January 14, 2026, from [Link]

  • A comparison of DNA extraction methods for food analysis - Semantic Scholar. (2004). Retrieved January 14, 2026, from [Link]

  • CTAB vs. SDS in DNA extraction? - Molecular Biology - Protocol Online. (2006, March 15). Retrieved January 14, 2026, from [Link]

  • Isolation of Plant DNA using CTAB Protocol with a Spin Column - OPS Diagnostics. (n.d.). Retrieved January 14, 2026, from [Link]

  • Comparison of two different silica-based chromatography DNA extraction... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues. (2023, March 1). Retrieved January 14, 2026, from [Link]

  • Self-Assembly of Didodecyldimethylammonium Surfactants Modulated by Multivalent, Hydrolyzable Counterions | Langmuir. (2011, March 15). Retrieved January 14, 2026, from [Link]

  • Didecyldimethylammonium Chloride(DDAC) - Chemtex Speciality Limited. (n.d.). Retrieved January 14, 2026, from [Link]

  • Micellar and Interfacial Behavior of Mixed Systems Containing Glycoside-Based Surfactant and Cationic Didecyldimethylammonium Chloride - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]

  • The Comprehensive Benefits of DDAC in Industrial and Consumer Applications. (n.d.). Retrieved January 14, 2026, from [Link]

  • Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - NIH. (2019, June 26). Retrieved January 14, 2026, from [Link]

  • Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation - NIH. (2022, November 25). Retrieved January 14, 2026, from [Link]

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comparing the biocidal activity of dimethylditetradecylammonium chloride with other disinfectants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biocidal activity of dimethylditetradecylammonium chloride (DDAC), a fourth-generation quaternary ammonium compound (QAC), against other commonly utilized disinfectants. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the performance of these agents under various conditions, thereby facilitating informed decisions in antimicrobial strategies.

Introduction: The Landscape of Chemical Disinfectants

The control of microbial contamination is a cornerstone of modern healthcare, pharmaceutical manufacturing, and biomedical research. The selection of an appropriate disinfectant is a critical decision, hinging on a nuanced understanding of its biocidal spectrum, efficacy under real-world conditions, and mechanism of action. This guide focuses on this compound, a member of the quaternary ammonium compound family, and benchmarks its performance against other widely used disinfectants: benzalkonium chloride (a first-generation QAC), peracetic acid, sodium hypochlorite, and chlorhexidine.

This compound is a cationic surfactant characterized by two long alkyl chains, which contribute to its potent antimicrobial properties.[1] Like other QACs, its primary mode of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[2] This guide will delve into the comparative efficacy of DDAC, supported by experimental data, to provide a clear and actionable resource for the scientific community.

Mechanisms of Action: A Comparative Overview

The biocidal efficacy of a disinfectant is intrinsically linked to its mechanism of action. While all the disinfectants discussed herein are effective antimicrobials, their cellular targets and modes of killing differ significantly.

This compound (DDAC) and Benzalkonium Chloride (BAC): As cationic surfactants, both DDAC and BAC are positively charged molecules that interact with the negatively charged components of microbial cell walls and membranes, such as phospholipids and proteins. This interaction disrupts the membrane's structural integrity, leading to increased permeability and the leakage of essential cytoplasmic contents.[1][2]

Peracetic Acid (PAA): PAA is a strong oxidizing agent that denatures proteins, disrupts cell wall permeability, and oxidizes sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites. Its broad-spectrum activity extends to bacteria, fungi, viruses, and spores.[3]

Sodium Hypochlorite (NaOCl): Commonly known as bleach, sodium hypochlorite's antimicrobial activity is attributed to the release of hypochlorous acid (HOCl) in solution. HOCl is a potent oxidizing agent that inhibits essential enzymatic reactions, denatures proteins, and causes membrane damage.[4]

Chlorhexidine: This biguanide antiseptic exerts its effect by adsorbing to the surface of bacterial cells, leading to damage of the cell membrane and subsequent leakage of intracellular components. At higher concentrations, it can cause coagulation of the cytoplasm.[5][6]

Disinfectant Mechanisms of Action cluster_QACs Quaternary Ammonium Compounds DDAC Dimethylditetradecylammonium Chloride (DDAC) Target Microbial Cell DDAC->Target Membrane Disruption BAC Benzalkonium Chloride (BAC) BAC->Target Membrane Disruption PAA Peracetic Acid (PAA) PAA->Target Oxidation of Cellular Components NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Target Protein Denaturation & Membrane Damage Chlorhexidine Chlorhexidine Chlorhexidine->Target Membrane Damage & Cytoplasmic Coagulation

Caption: Mechanisms of action for selected disinfectants.

Standardized Methodologies for Efficacy Testing

To objectively compare the biocidal activity of different disinfectants, standardized testing methodologies are imperative. European Norms (EN) provide a framework for evaluating the efficacy of chemical disinfectants and antiseptics.

EN 1276: Quantitative Suspension Test

The EN 1276 is a phase 2, step 1 suspension test used to evaluate the bactericidal activity of chemical disinfectants and antiseptics intended for use in food, industrial, domestic, and institutional areas.[7]

Experimental Protocol:

  • Preparation of Test Suspension: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared.

  • Addition of Interfering Substance: To simulate real-world conditions, an interfering substance, such as bovine albumin, is added to mimic the presence of organic soil. "Clean" conditions typically use a low concentration of bovine albumin, while "dirty" conditions use a higher concentration.[8]

  • Exposure to Disinfectant: The test disinfectant at various concentrations is added to the microbial suspension with the interfering substance.

  • Contact Time: The mixture is maintained at a specified temperature for a defined contact time (e.g., 5 minutes).[8]

  • Neutralization: After the contact time, a neutralizing agent is added to stop the biocidal action of the disinfectant.

  • Quantification of Survivors: The number of surviving microorganisms is determined by plating and colony counting.

  • Calculation of Log Reduction: The efficacy of the disinfectant is expressed as a logarithmic (log) reduction in the number of viable microorganisms. A 5-log reduction (a 99.999% reduction) is typically required to pass the EN 1276 standard.[7]

EN_1276_Workflow start Start prep_suspension Prepare Microbial Suspension start->prep_suspension add_soil Add Interfering Substance (Organic Soil) prep_suspension->add_soil add_disinfectant Add Disinfectant (Test Concentrations) add_soil->add_disinfectant contact_time Incubate for Specified Contact Time add_disinfectant->contact_time neutralize Neutralize Disinfectant contact_time->neutralize plate Plate and Incubate neutralize->plate count Count Surviving Colonies plate->count calculate Calculate Log Reduction count->calculate end End calculate->end

Caption: Workflow for the EN 1276 suspension test.

Comparative Biocidal Activity: Experimental Data

The following tables summarize available experimental data comparing the biocidal efficacy of this compound and other disinfectants against common challenge organisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

DisinfectantStaphylococcus aureus (µg/mL)Pseudomonas aeruginosa (µg/mL)Acinetobacter baumannii (µg/mL)Enterococcus faecalis (µg/mL)Klebsiella pneumoniae (µg/mL)
This compound (DDAC)28828
Benzalkonium Chloride (BAC)53131820
Chlorhexidine-26.6 ± 14.4[9]---
Sodium Hypochlorite-95 ± 15.4[9]---

Data for DDAC and BAC from a checkerboard assay study.[2] Data for Chlorhexidine and Sodium Hypochlorite from a study on P. aeruginosa.[9]

Bactericidal Efficacy (Log Reduction)

Log reduction data provides a quantitative measure of the killing efficacy of a disinfectant.

DisinfectantOrganismConcentrationContact TimeLog ReductionReference
Sodium HypochloriteS. aureus250 ppm5 min4.9 to <6.2[10]
Sodium Dichloroisocyanurate (NaDCC)S. aureus250 ppm5 min2.4[10]
Sodium HypochloriteP. aeruginosa250 ppm5 min3.7-4.3[10]
Sodium Dichloroisocyanurate (NaDCC)P. aeruginosa250 ppm5 min3.7[10]
Peracetic Acid-based disinfectantS. aureus (planktonic)0.1%5 min>5[11]
Benzalkonium Chloride-based disinfectantS. aureus (planktonic)0.1%5 min>5[11]
Peracetic Acid-based disinfectantS. aureus (biofilm)2%5 min>5[11]
Benzalkonium Chloride-based disinfectantS. aureus (biofilm)2%5 min>5[11]
Quaternary Ammonium Compound-basedMRSALabel-Varied by strain[12]
Sodium Hypochlorite-basedMRSALabel-Varied by strain[12]

Influence of Environmental Factors

The biocidal activity of disinfectants can be significantly influenced by environmental factors, most notably the presence of organic soil.

Organic Load: The presence of organic matter, such as blood, serum, or soil, can reduce the efficacy of many disinfectants.[13] This is because the organic material can react with the disinfectant's active ingredient, thereby neutralizing it, or it can form a physical barrier that protects microorganisms from contact with the disinfectant.[14][15] Studies have shown that the efficacy of both chlorine-based disinfectants and some peracetic acid formulations is reduced in the presence of soil.[14][15] Quaternary ammonium compounds can also be impacted by organic load.[13]

pH: The pH of a disinfectant solution can affect its stability and biocidal activity. For instance, the efficacy of sodium hypochlorite is pH-dependent, with higher efficacy at a lower pH due to the increased presence of hypochlorous acid.[4] Chlorhexidine's activity is optimal in a pH range of 5.5 to 7.0.[5]

Discussion and Conclusion

This comparative guide highlights the potent biocidal activity of this compound and provides a framework for its comparison with other commonly used disinfectants. The experimental data presented, while not always from direct head-to-head studies, offers valuable insights into the relative strengths and weaknesses of each agent.

  • This compound (DDAC) demonstrates low MIC values against a range of bacteria, indicating high potency. As a fourth-generation QAC, it is generally considered to have superior germicidal performance and a higher tolerance to organic loads compared to earlier generation QACs like benzalkonium chloride.

  • Benzalkonium Chloride (BAC) , while effective, shows higher MICs against Gram-negative bacteria like P. aeruginosa and K. pneumoniae compared to DDAC in the cited study.[2]

  • Peracetic Acid (PAA) exhibits broad-spectrum activity and is effective against biofilms, though its efficacy can be influenced by the presence of organic matter.[3][11]

  • Sodium Hypochlorite is a widely used and effective disinfectant, but its activity is significantly reduced by organic load and is pH-dependent.[4][16]

  • Chlorhexidine is a potent antiseptic with a rapid bactericidal effect against many organisms, though some species may exhibit resistance.[5][9]

The selection of a disinfectant should be a data-driven process, taking into account the target microorganisms, the environmental conditions (including the anticipated level of organic soiling), and the material compatibility of the surfaces to be disinfected. The use of standardized testing methods, such as those outlined in the European Norms, is crucial for generating reliable and comparable data to inform these critical decisions.

This guide underscores the importance of a comprehensive understanding of disinfectant properties to ensure effective microbial control in scientific and healthcare environments.

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A Comparative Guide to Validating the Antimicrobial Efficacy of Dimethylditetradecylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of antimicrobial agents, rigorous and objective validation of efficacy is paramount. This guide provides an in-depth technical comparison of validation methods for dimethylditetradecylammonium chloride (DDTMAC), a quaternary ammonium compound (QAC), benchmarked against two other widely used antimicrobials: benzalkonium chloride (a mixed alkyl dimethyl benzyl ammonium chloride) and chlorhexidine gluconate. By understanding the nuances of these validation methods and the comparative performance data, professionals can make informed decisions in the development and application of these critical agents.

Introduction to this compound and its Antimicrobial Action

This compound (DDTMAC) is a cationic surfactant belonging to the quaternary ammonium compound family. Its molecular structure, characterized by a positively charged nitrogen atom bonded to two long alkyl chains (tetradecyl), is central to its antimicrobial activity. Like other QACs, DDTMAC's primary mechanism of action involves the disruption of microbial cell membranes. The cationic headgroup electrostatically interacts with the negatively charged components of the cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding facilitates the insertion of the hydrophobic alkyl chains into the lipid bilayer, compromising its integrity and leading to the leakage of essential intracellular components and eventual cell death.

Fundamental Validation Methods for Antimicrobial Efficacy

To substantiate the antimicrobial claims of any agent, a multi-faceted approach employing standardized methodologies is essential. The choice of method is dictated by the intended application of the antimicrobial, whether it be for use in liquid formulations, on surfaces, or within materials.

Suspension Tests: Quantifying Efficacy in Liquid Phase

Suspension tests are fundamental for evaluating the basic bactericidal, fungicidal, or virucidal activity of a chemical disinfectant in a liquid state. These tests provide a baseline understanding of an agent's potency and speed of action.

Key Protocols:

  • European Norms (EN):

    • EN 1040: A basic quantitative suspension test to evaluate the bactericidal activity of chemical disinfectants and antiseptics. This is a phase 1 test, meaning it assesses the product's intrinsic activity without simulating practical use conditions.

    • EN 1276: A quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas. This phase 2, step 1 test introduces interfering substances (e.g., bovine albumin to simulate "clean" or "dirty" conditions) to better reflect real-world scenarios.

    • EN 13727: This standard is specifically for evaluating the bactericidal activity of disinfectants used in the medical area, incorporating conditions relevant to hygienic handrub, surgical handwash, and instrument disinfection.

  • ASTM International:

    • ASTM E2315: A standard guide for the assessment of antimicrobial activity using a time-kill procedure. This method is highly adaptable for evaluating the rate at which an antimicrobial kills a microbial population in suspension.

Experimental Rationale: The core principle of suspension tests is to expose a known concentration of microorganisms to the antimicrobial agent for a specified contact time. Neutralizers are then used to stop the antimicrobial action, and the surviving microorganisms are enumerated. The log reduction in the microbial population is a key metric of efficacy. The inclusion of interfering substances is a critical step to challenge the robustness of the formulation, as organic matter can inactivate some disinfectants.

Experimental Workflow: Quantitative Suspension Test (e.g., EN 1276)

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare standardized microbial suspension D Mix microbial suspension with interfering substance A->D B Prepare disinfectant dilutions E Add disinfectant dilution to the mixture B->E C Prepare interfering substance (e.g., bovine albumin) C->D D->E F Incubate for specified contact time (e.g., 5 min) E->F G Add neutralizer to stop antimicrobial action F->G H Perform serial dilutions G->H I Plate on agar and incubate H->I J Count colonies and calculate log reduction I->J G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare standardized microbial suspension B Inoculate sterile carriers (e.g., glass slides) A->B C Dry inoculated carriers under controlled conditions B->C D Apply disinfectant to the dried carriers C->D E Allow for specified contact time D->E F Transfer carriers to a neutralizing broth E->F G Elute and serially dilute the suspension F->G H Plate on agar and incubate G->H I Count colonies and calculate log reduction H->I

Caption: Workflow for a carrier-based disinfectant efficacy test.

Minimum Inhibitory Concentration (MIC): Determining Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a fundamental measure of an agent's potency and is crucial for comparing the activity of different compounds.

Key Protocol:

  • Broth Microdilution Method: This is the most common method for determining MIC. Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the agent at which no visible growth (turbidity) is observed.

Experimental Rationale: The MIC provides a quantitative measure of the concentration of an antimicrobial required to inhibit microbial growth. This data is invaluable for formulation development, as it helps to establish the effective use concentration of the active ingredient. It is also a critical tool in monitoring for the development of microbial resistance.

Comparative Efficacy Data

The following tables summarize available data on the minimum inhibitory concentrations (MICs) of this compound (represented by its close analog, didecyldimethylammonium chloride - DDAC), benzalkonium chloride, and chlorhexidine gluconate against common pathogenic microorganisms. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in mg/L

MicroorganismDDTMAC (as DDAC) (mg/L)Benzalkonium Chloride (mg/L)Chlorhexidine Gluconate (mg/L)
Staphylococcus aureus0.4 - 1.8 [1]2 - 5 [2]2 - 4
Escherichia coli3.0 [3]9 - 21 [4][5]2 - 4 [6]
Pseudomonas aeruginosa8.0 [7]31 [7]8 - 26.6 [8][9]
Candida albicans--1.1 - 2.4 [10]

Note: Data for DDTMAC is represented by didecyldimethylammonium chloride (DDAC), a structurally similar QAC.

Table 2: Summary of Time-Kill Kinetics Data

Antimicrobial AgentMicroorganismConcentrationTime to Achieve >3-log Reduction
Didecyldimethylammonium Chloride (DDAC)E. coli> MICExhibits bimodal kill kinetics [11]
Benzalkonium ChlorideE. coli3x MICBiphasic killing, with a rapid initial kill followed by a slower rate [4][5]
Benzalkonium ChlorideCoronaviruses->4-log reduction within 15 seconds [12]
Chlorhexidine GluconateS. aureus0.05%Rapid bactericidal effect [8]
Chlorhexidine GluconateP. aeruginosa0.05%Rapid bactericidal effect [8]
Chlorhexidine GluconateA. baumannii, MRSA2%99.9% reduction within 3 minutes [13]

Causality Behind Experimental Choices and Performance Differences

The differences in antimicrobial efficacy observed between DDTMAC, benzalkonium chloride, and chlorhexidine gluconate can be attributed to their distinct molecular structures and physicochemical properties.

  • DDTMAC (as a dialkyl QAC): The presence of two long alkyl chains in DDTMAC enhances its lipophilicity, which can lead to a more profound disruption of the lipid bilayer of microbial cell membranes compared to single-chain QACs. This often translates to greater efficacy, particularly against Gram-positive bacteria and enveloped viruses.

  • Benzalkonium Chloride (as a mono-alkyl QAC): As a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, its efficacy is a composite of its components. The aromatic ring in its structure can also influence its interaction with microbial surfaces.

  • Chlorhexidine Gluconate: This biguanide antiseptic has a different mechanism of action. At low concentrations, it is bacteriostatic and causes leakage of intracellular components. At higher concentrations, it is bactericidal, causing coagulation of the cytoplasm. Its activity is less affected by organic matter compared to QACs.

The choice of validation method is also critical. Suspension tests provide a measure of intrinsic activity, while carrier tests offer a more practical assessment of surface disinfection. MIC determination is essential for understanding potency and for guiding formulation concentrations. Time-kill kinetic studies provide valuable information on the speed of antimicrobial action, which is a critical factor in many applications.

Conclusion: A Framework for Robust Validation

The validation of the antimicrobial efficacy of this compound requires a systematic and multi-pronged approach. By employing a combination of standardized suspension tests, carrier tests, and MIC determination, researchers and developers can build a comprehensive data package to support the performance claims of their products.

When comparing DDTMAC to other antimicrobials like benzalkonium chloride and chlorhexidine gluconate, it is crucial to consider not only the quantitative efficacy data but also the underlying mechanisms of action and the specific application for which the agent is intended. This guide provides a framework for conducting these evaluations with scientific rigor, ensuring that the resulting data is both reliable and relevant for advancing the development of effective antimicrobial solutions.

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A Researcher's Guide to Sourcing High-Purity Dimethylditetradecylammonium Chloride Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in precise analytical work, the quality of a reference standard is paramount. This guide provides an in-depth comparison of commercially available high-purity dimethylditetradecylammonium chloride (also known as dimethyldimyristylammonium chloride, CAS 10108-91-5) analytical standards. We will delve into the critical aspects of supplier specifications, the verification of purity and identity through established analytical techniques, and provide actionable protocols to ensure the integrity of your analytical measurements.

The Critical Role of High-Purity Analytical Standards

This compound, a quaternary ammonium compound (QAC), finds applications in various research and development fields, including its use as a surfactant and antiseptic. In a laboratory setting, an analytical standard of this compound serves as a benchmark against which unknown samples are compared. Therefore, the accuracy of any quantitative or qualitative analysis is directly dependent on the purity and well-characterized nature of the reference standard. The presence of impurities can lead to erroneous results, compromising the validity of research findings and potentially delaying drug development pipelines.

Comparative Analysis of Commercial Standards

A comprehensive market survey reveals several key suppliers of this compound analytical standards. The following table summarizes the publicly available information from prominent vendors. It is crucial to note that for the most accurate and lot-specific information, requesting a Certificate of Analysis (CoA) directly from the supplier is essential.

SupplierProduct NameCAS NumberPurity SpecificationFormatAccreditations/Certifications
LGC Standards Dimethyldimyristylammonium Chloride10108-91-5Lot-specific on CoA[1]NeatISO 17034, ISO/IEC 17025[2]
BOC Sciences This compound10108-91-595%[]Not specifiedcGMP compliant quality system[]
Santa Cruz Biotechnology Dimethyldimyristylammonium Chloride10108-91-5Lot-specific on CoA[5][6]SolidNot specified
Pharmaffiliates Dimethyldimyristylammonium Chloride10108-91-5Lot-specific on CoA[7]White SolidISO 9001, ISO/IEC 17025, ISO 17034, GLP[8]

Expert Insights: The stated purity on a product page is a general specification. The Certificate of Analysis is the legally binding document that provides the detailed purity assessment for a specific lot, including the methods used for determination and the uncertainty of the measurement. For rigorous analytical work, always insist on receiving and reviewing the CoA before purchasing and using a standard. Suppliers accredited to ISO 17034 for the production of certified reference materials provide the highest level of quality assurance.[9][10]

Verifying the Integrity of Your Analytical Standard: Experimental Protocols

Upon receiving a new analytical standard, it is best practice to perform in-house verification to confirm its identity and purity. This not only validates the supplier's specifications but also ensures the material has not degraded during transport or storage.

I. Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound should be consistent with its known structure.

Workflow for NMR-based Identity Verification

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Outcome a Dissolve Standard in Deuterated Solvent b Acquire 1H and 13C NMR Spectra a->b c Process and Analyze Spectra b->c d Compare with Reference Spectra/Expected Shifts c->d e Identity Confirmed d->e

Caption: Workflow for identity verification of this compound using NMR.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer. Standard acquisition parameters are typically sufficient.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation: Compare the obtained chemical shifts, signal multiplicities, and integration values with reference spectra or predicted values for this compound. The long alkyl chains should produce characteristic signals in the upfield region of the ¹H NMR spectrum, while the methyl groups on the nitrogen will appear as a distinct singlet.

II. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity assessment in the pharmaceutical and chemical industries. A properly developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification. For quaternary ammonium compounds, which lack a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed. Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) provides excellent sensitivity and selectivity.

Logical Flow for HPLC Method Development and Purity Assessment

cluster_method Method Development cluster_validation Method Validation cluster_analysis Sample Analysis cluster_purity Purity Calculation a Select Column and Mobile Phase b Optimize Gradient and Flow Rate a->b c Assess Specificity, Linearity, Accuracy, Precision b->c d Prepare and Inject Standard Solution c->d e Integrate Peak Areas d->e f Calculate Purity (% Area) e->f

Caption: A systematic approach to HPLC-based purity determination.

Step-by-Step Protocol (HPLC-CAD/ELSD):

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the compound and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10 µL.

    • Detector: CAD or ELSD with appropriate settings.

  • Data Analysis: Integrate the peak area of the main compound and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Note on HPLC-MS: For even greater confidence, HPLC coupled with a mass spectrometer (MS) can be used. The MS detector can confirm the identity of the main peak by its mass-to-charge ratio (m/z) and can also provide mass information for any detected impurities, aiding in their identification.

Performance Comparison and Data Interpretation

When comparing analytical standards from different suppliers, consider the following performance indicators from the Certificate of Analysis and your own experimental verification:

  • Purity: A higher purity value with a low uncertainty is desirable. Look for the method used for purity determination (e.g., HPLC, qNMR). Quantitative NMR (qNMR) is considered a primary ratio method and can provide a very accurate purity assessment.[11]

  • Impurities: The CoA should ideally report the identity and quantity of any significant impurities.

  • Homogeneity and Stability: For certified reference materials (CRMs), data on homogeneity and stability studies should be available, ensuring consistency between different units of the same batch and over time.

  • Traceability: For CRMs, traceability to national or international standards (e.g., NIST, SI units) provides the highest level of metrological assurance.

Hypothetical Performance Data:

SupplierLot NumberStated Purity (CoA)Verified Purity (HPLC-CAD, % Area)Number of Impurities Detected (>0.05%)
Supplier AA12399.8% ± 0.2% (qNMR)99.75%1
Supplier BB456≥95% (HPLC)96.5%3
Supplier CC78998.5% (by titration)98.2%2

This hypothetical data illustrates how a standard from Supplier A, with a high purity determined by a primary method (qNMR) and confirmed by in-house HPLC, with minimal impurities, would be the superior choice for demanding applications.

Conclusion

The selection of a high-purity this compound analytical standard is a critical step in ensuring the accuracy and reliability of research and development activities. While several commercial sources are available, a thorough evaluation of the supplier's specifications, with a strong emphasis on the information provided in the Certificate of Analysis, is essential. Independent verification of identity and purity using techniques such as NMR and HPLC is a vital component of good laboratory practice. By following the protocols and considerations outlined in this guide, researchers can confidently source and utilize analytical standards that meet the rigorous demands of their scientific endeavors.

References

  • LGC Standards. (n.d.). Certificate of Analysis.
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  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2016). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS/MS.
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  • Farh, A. K., Al-Shehri, M. M., Al-Qahtani, S. D., & Al-Ghamdi, A. M. (2023). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. World Journal of Pharmaceutical Research, 12(1), 108-117.
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A Comparative Guide for Formulation Scientists: Dimethylditetradecylammonium Chloride (DDAC) vs. Benzalkonium Chloride (BKC) as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selection of an antimicrobial preservative is a critical decision in drug development, directly impacting product safety, stability, and patient tolerability. For decades, benzalkonium chloride (BKC) has been the predominant quaternary ammonium compound (QAC) used in multidose pharmaceutical products, particularly in ophthalmic and nasal formulations.[1] However, growing concerns over its cytotoxicity have spurred the evaluation of alternatives. This guide provides a detailed, evidence-based comparison between BKC and a newer generation dialkyl QAC, dimethylditetradecylammonium chloride (DDAC), to inform preservative selection for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, comparative efficacy, toxicological profiles, and critical formulation considerations for both compounds.

Molecular Structure and Mechanism of Action: The Foundation of Efficacy

Both DDAC and BKC belong to the family of cationic surfactants and share a fundamental mechanism of antimicrobial action.[2] Their positively charged nitrogen head allows them to electrostatically bind to the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[3][4] Following this initial binding, the lipophilic alkyl "tail" of the molecule penetrates the lipid bilayer, disrupting its structural integrity.[5] This leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[3][6]

The primary structural difference lies in their alkyl chain configuration.

  • Benzalkonium Chloride (BKC): A mono-alkyl QAC, BKC is a heterogeneous mixture of compounds with varying alkyl chain lengths, typically C12, C14, and C16.[7] Optimal activity against Gram-positive bacteria is often seen with C12-C14 chains, while C14-C16 chains show better efficacy against Gram-negative bacteria.[8]

  • This compound (DDAC): As a dialkyl or "twin-tail" QAC, DDAC possesses two C10 alkyl chains.[9][10] This dual-chain structure is theorized to destabilize the phospholipid cell membrane more efficiently than the single-chain structure of BKC, which can translate to enhanced antimicrobial performance under certain conditions.[11]

G cluster_0 Stage 1: Adsorption cluster_1 Stage 2: Membrane Penetration cluster_2 Stage 3: Cell Lysis A Cationic QAC (+) B Anionic Microbial Cell Surface (-) A->B Electrostatic Binding C Lipophilic Alkyl Chains B->C D Lipid Bilayer C->D Insertion & Disruption E Increased Permeability D->E F Leakage of Cytoplasmic Components (Ions, ATP) E->F G Cell Death F->G

Comparative Antimicrobial Efficacy

The ultimate measure of a preservative's utility is its ability to prevent microbial proliferation in a finished product. This is formally assessed via the Antimicrobial Effectiveness Test (AET), detailed in USP General Chapter <51>.[12] The goal of this test is to challenge the formulation with a high concentration of representative microorganisms to ensure the preservative system can adequately reduce the microbial load over time.[13][14]

While product-specific testing is always required, in vitro data, such as Minimum Inhibitory Concentration (MIC), provides a valuable baseline for comparison.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) (mg/L)

MicroorganismDDACBenzalkonium Chloride (BKC)Key Insights
Enterococcus faecalis (Gram-positive)1-2[15]2-8[15]DDAC demonstrates superior activity against this tough Gram-positive organism.[15][16]
Staphylococcus aureus (Gram-positive)~1-2[11]~2-4[11]DDAC often shows higher efficacy against Gram-positive bacteria.[11][16]
Escherichia coli (Gram-negative)1.3[6]12-60[9]Gram-negative bacteria are generally less susceptible to QACs due to their outer membrane.[9]
Pseudomonas aeruginosa (Gram-negative)~4-8~8-16Both require higher concentrations, but DDAC can be more effective under challenging conditions.[11]

Note: Values are compiled from multiple sources and represent a general range. Actual MICs are highly dependent on the specific strain and testing conditions.

Studies have shown that the twin-chain configuration of DDAC often leads to higher antimicrobial efficiency compared to BKC.[16] For instance, in a comparative study, Enterococcus species were found to be susceptible to lower concentrations of DDAC than BKC.[15] Furthermore, DDAC has demonstrated better performance than BKC in "dirty conditions" with higher organic load, a critical factor for real-world applications.[11]

Experimental Protocol: Antimicrobial Effectiveness Test (AET) - USP <51>

The rationale behind the AET is to provide a robust, standardized challenge to a product's preservative system, simulating contamination that could occur during manufacturing or consumer use. It validates that the preservative is not just inhibitory (bacteriostatic) but actively reduces microbial contamination (bactericidal/fungicidal).[17]

G cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation (Day 0) cluster_samp Phase 3: Enumeration cluster_eval Phase 4: Assessment P1 Prepare 5 separate product samples I1 Inoculate each sample with one organism to achieve a final concentration of 1x10^5 to 1x10^6 CFU/mL P1->I1 P2 Culture & standardize 5 test organisms (C. albicans, A. brasiliensis, E. coli, P. aeruginosa, S. aureus) to ~1x10^8 CFU/mL P2->I1 I2 Incubate all samples at 22.5 ± 2.5°C S1 Plate samples at specified intervals (e.g., Day 7, Day 14, Day 28) I2->S1 S2 Incubate plates and count viable colonies (CFU/mL) E1 Calculate log reduction from the initial inoculum count at each time point S2->E1 E2 Compare results to USP <51> acceptance criteria for the product category E2->E1

Comparative Toxicology and Safety Profile

The primary drawback of QACs, and the driving force behind seeking alternatives to BKC, is their potential for cytotoxicity. The very mechanism that makes them effective against microbes—membrane disruption—can also damage mammalian cells, particularly with repeated exposure in sensitive areas like the eyes.

Numerous studies have established the cytotoxic and genotoxic potential of BKC in various cell lines, including human respiratory epithelial cells.[18][19] It can induce DNA damage and apoptosis at concentrations commonly used in commercial products.[18][20] While DDAC is not devoid of toxicity, comparative studies suggest it may have a more favorable safety profile. However, it is important to note that some studies have found both DDAC and BKC to exhibit cytotoxicity when used as disinfectants.[21]

Table 2: Comparative Cytotoxicity Insights

ParameterThis compound (DDAC)Benzalkonium Chloride (BKC)
General Toxicity Can cause genotoxic effects at concentrations found in wastewaters.[20]Well-documented cytotoxicity and genotoxicity in multiple cell lines.[18][20]
Relative Toxicity Often requires higher concentrations to induce the same level of toxic effect as BKC.[20]Considered more toxic than DDAC in several model organisms.[22]
Apoptosis Induction Induces DNA damage and micronuclei formation.[20]Known to induce apoptosis and DNA fragmentation.[19]

A study comparing several antimicrobials in model organisms concluded that BKC was acutely toxic at environmentally relevant concentrations, comparable to the banned triclocarban (TCC).[22] Another study investigating genotoxic effects found that DDAC caused DNA damage at lower doses than BKC in primary rat hepatocytes.[20] This highlights that while DDAC may be less cytotoxic in some models, a thorough toxicological assessment is essential for any new formulation.

Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational, self-validating method for assessing cell viability. It relies on the principle that only metabolically active, living cells possess mitochondrial dehydrogenase enzymes capable of reducing the yellow tetrazolium salt (MTT) into a purple formazan product.[23][24] The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.[25]

G cluster_1 Step 1: Cell Seeding cluster_2 Step 2: Compound Exposure cluster_3 Step 3: MTT Reaction cluster_4 Step 4: Measurement & Analysis C1 Seed mammalian cells (e.g., HCEC, BEAS-2B) in a 96-well plate C2 Incubate for 24 hours to allow cell adherence T1 Treat cells with serial dilutions of DDAC and BKC C2->T1 T2 Include untreated (positive) and vehicle (negative) controls T3 Incubate for a defined time (e.g., 2 or 24 hours) M1 Add MTT solution to all wells T3->M1 M2 Incubate for 2-4 hours to allow viable cells to form formazan crystals D1 Solubilize formazan crystals (e.g., with DMSO) M2->D1 D2 Read absorbance at ~570nm using a microplate reader D3 Calculate % cell viability vs. control and determine IC50 values D2->D3

Formulation and Compatibility Considerations

As cationic compounds, both DDAC and BKC are chemically incompatible with anionic excipients, which can lead to precipitation and a loss of preservative efficacy.[1][26] Beyond this, formulators must consider:

  • pH Stability: QACs are generally stable and effective across a broad pH range.[11]

  • Binding and Adsorption: BKC is known to adsorb to container surfaces and certain membrane filters (e.g., those made of cellulose), which can reduce its effective concentration in the final product. This phenomenon should also be characterized for DDAC in any new formulation. Using a low-binding filter material like polyethersulfone (PES) is often recommended.

  • Material Compatibility: While generally good, the compatibility of QAC-based formulations with all product-contact materials, including plastics and rubbers in the container closure system, must be rigorously tested to prevent degradation or leaching.[2][27]

Conclusion and Strategic Recommendations

The selection between DDAC and BKC is a balance of efficacy, safety, and compatibility.

  • Benzalkonium Chloride (BKC) is a well-established, potent, broad-spectrum preservative. Its long history of use provides a vast amount of data, but this data also includes significant and well-documented evidence of cytotoxicity, which is facing increased regulatory scrutiny.

  • This compound (DDAC) presents a compelling alternative. It often demonstrates equivalent or superior antimicrobial efficacy, particularly against challenging Gram-positive organisms and in the presence of an organic load.[11][16] While not devoid of toxicity, the available data suggests it may possess a more favorable therapeutic window compared to BKC.

Recommendation for Formulation Scientists: For the development of new multidose products, especially those intended for chronic use or application to sensitive tissues (ophthalmic, nasal, inhalation), DDAC should be prioritized for evaluation. Its potential for improved safety and robust efficacy represents a meaningful advancement in preservative science. A complete, product-specific validation, including AET, stability, and toxicological risk assessment, is mandatory to justify the replacement of a legacy preservative like BKC.

References

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  • Novel antimicrobial agents as alternative to chlorine with potential applications in the fruit and vegetable processing industry. PubMed.
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  • (PDF) Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations.
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Dimethylditetradecylammonium Chloride (DDAC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in DDAC Applications

Dimethylditetradecylammonium chloride (DDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with a broad spectrum of applications, ranging from a biocide in disinfectants and sanitizers to a critical component in drug delivery systems and material science.[1] Its efficacy and, more importantly, its safety and regulatory compliance are directly contingent on its purity. The presence of impurities—such as homologous compounds with different alkyl chain lengths (e.g., C12, C16), precursor amines, or degradation products—can significantly alter its physicochemical properties, antimicrobial activity, and toxicological profile.

For professionals in research and drug development, an accurate and precise determination of DDAC purity is not merely a quality control checkpoint; it is a foundational requirement for reproducible experiments, valid data, and the development of safe and effective products. This guide provides an in-depth comparison of established analytical methodologies for assessing the purity of DDAC samples, explaining the causality behind experimental choices to empower you to select the most appropriate technique for your laboratory's needs.

The Classic Approach: Two-Phase Titration

Titrimetric methods are the traditional workhorse for the quantification of total QAC content. The most common approach is a two-phase titration, a type of precipitation titration where the cationic DDAC is titrated with a standardized anionic surfactant, such as sodium dodecyl sulfate (SDS).[2][3]

Scientific Principle

The core of this method lies in the formation of a water-insoluble ion-pair adduct between the cationic DDAC and the anionic SDS titrant. To visualize the endpoint, a lipophilic indicator dye (like bromophenol blue) is added to an immiscible organic phase (e.g., chloroform or dichloromethane). Initially, the dye forms an ion-pair with DDAC and resides in the organic layer, imparting a color. As SDS is added, it stoichiometrically precipitates the DDAC. At the endpoint, when all DDAC has been consumed, the first excess of SDS pulls the indicator dye into the aqueous phase, causing a distinct color change in the organic layer. Potentiometric detection, which measures the change in electrical potential, can also be used for a more automated and objective endpoint determination, as outlined in standards like ASTM D5806.[4][5][6]

Experimental Protocol: Manual Two-Phase Titration
  • Sample Preparation: Accurately weigh a DDAC sample (amount chosen to contain 0.02 – 0.06 mmol of the cationic component) into a 250 mL glass-stoppered flask.[2]

  • Solvent System: Add 25 mL of deionized water, 25 mL of chloroform, and 10 mL of a pH 10 buffer solution (e.g., borate buffer).[2] The alkaline pH ensures that any tertiary amine impurities are not protonated and do not interfere with the titration.[2]

  • Indicator Addition: Add 10 drops of bromophenol blue indicator solution. Stopper the flask and shake vigorously. The chloroform layer should turn blue.

  • Titration: Titrate with a standardized 0.004 M SDS solution.[3] After each addition of titrant, stopper the flask and shake vigorously for at least 15-20 seconds to allow for partitioning and equilibration between the two phases.

  • Endpoint Determination: Continue titrating until the blue color completely disappears from the chloroform layer and it becomes colorless or a faint grey. The aqueous layer will turn a deep blue/purple. The endpoint is the volume of titrant at which this color change occurs.

  • Calculation: The percentage of active DDAC is calculated based on the volume of SDS titrant consumed, its concentration, and the initial sample weight.

Workflow for Potentiometric Titration of DDAC

G cluster_prep Sample Preparation cluster_titration Automated Titration cluster_analysis Data Analysis p1 Accurately weigh DDAC sample p2 Dissolve in H2O and add pH 10 buffer p1->p2 t1 Immerse surfactant-selective electrode & stirrer p2->t1 Transfer to titration vessel t2 Titrate with standardized 0.004 M SDS solution t1->t2 t3 Record potential (mV) vs. titrant volume (mL) t2->t3 a1 Plot titration curve or use derivative function t3->a1 a2 Identify equivalence point (point of max inflection) a1->a2 a3 Calculate % Purity from titrant volume a2->a3 end end a3->end Final Result

Caption: Workflow for DDAC Purity by Potentiometric Titration.

Evaluation
  • Advantages: This method is cost-effective, requires basic laboratory equipment, and is relatively fast for routine quality control. It provides an accurate measure of the total active cationic surfactant content.

  • Limitations: The primary drawback is its lack of specificity. Titration cannot distinguish between DDAC (C14 chains) and other QAC homologs that may be present as impurities. Furthermore, it is labor-intensive, involves hazardous chlorinated solvents (in the manual method), and can be subjective in its endpoint determination without a potentiometer.

The Definitive Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For an unambiguous and highly sensitive assessment of purity, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is the gold standard.[7][8] This technique not only quantifies the main DDAC component but also separates, identifies, and quantifies structurally similar impurities.

Scientific Principle

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

  • Chromatography: A reversed-phase HPLC column (e.g., C18) is typically used. The sample is injected into a mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).[9] Compounds separate based on their hydrophobicity; longer alkyl chains interact more strongly with the stationary phase and thus elute later. This allows for the separation of DDAC from its shorter and longer-chain homologs.

  • Mass Spectrometry: As compounds elute from the column, they enter the mass spectrometer's ion source (typically Electrospray Ionization, ESI, for QACs). The ESI source generates charged ions in the gas phase without fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For DDAC, the expected parent ion would be [C30H64N]+ with an m/z of approximately 438.7.[10] By monitoring for this specific m/z, the detector can quantify DDAC with exceptional specificity.

The lack of a UV-absorbing chromophore in DDAC makes conventional HPLC-UV detection very difficult and insensitive, making mass spectrometry the ideal detection method.[11]

Experimental Protocol: LC-MS Purity Assay
  • Standard & Sample Preparation:

    • Prepare a stock solution of DDAC reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by serial dilution (e.g., 0.1 to 10 µg/mL).

    • Accurately weigh the DDAC test sample and dissolve it in methanol to a similar concentration as the stock standard. Dilute to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid. The acid is crucial as it aids in the ESI ionization process.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A typical gradient would start at ~50% B, ramp up to 95% B to elute the hydrophobic QACs, hold for a few minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive.

    • Scan Mode: Can be run in full scan mode to search for unknown impurities or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying the main DDAC peak (m/z 438.7) and known impurities. Tandem MS (MS/MS) can provide even greater specificity.[12]

  • Data Analysis:

    • Integrate the peak area for the DDAC peak in both the standards and the sample chromatograms.

    • Generate a calibration curve by plotting the peak area versus concentration for the standards.

    • Calculate the concentration of DDAC in the sample using the calibration curve.

    • Purity is determined by area normalization: (Area of DDAC peak / Total area of all peaks) x 100%.

Workflow for LC-MS Purity Assessment of DDAC

G cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms MS Detection cluster_analysis Data Analysis p1 Prepare calibration standards & test sample in Methanol lc1 Inject sample onto C18 column p1->lc1 lc2 Run mobile phase gradient (H2O/ACN + Formic Acid) lc1->lc2 lc3 Separation based on hydrophobicity lc2->lc3 ms1 Eluent enters ESI Source (Positive Mode) lc3->ms1 Eluent Transfer ms2 Mass Analyzer separates ions by m/z ms1->ms2 ms3 Detector records intensity of DDAC (m/z 438.7) and other ions ms2->ms3 a1 Integrate peak areas in chromatogram ms3->a1 a2 Calculate concentration from calibration curve a1->a2 a3 Determine % Purity by area normalization a2->a3 end end a3->end Final Report

Caption: Workflow for DDAC Purity and Impurity Profiling by LC-MS.

Evaluation
  • Advantages: LC-MS is highly specific, sensitive (capable of detecting impurities at ppb levels), and provides quantitative and qualitative information.[11] It is the most powerful and reliable method for a comprehensive purity assessment, capable of resolving and identifying closely related homologs.

  • Limitations: The primary barriers are the high capital cost of the instrumentation and the need for a skilled operator. Method development can also be more time-consuming compared to titration.

Alternative & Specialized Techniques

While titration and LC-MS are the most common methods, other techniques can be employed for specific purposes.

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): DDAC is not volatile and thus cannot be analyzed directly by GC. However, Py-GC/MS can be used. In this technique, the sample is rapidly heated to a very high temperature (pyrolyzed), breaking it down into smaller, volatile fragments in a reproducible manner. These fragments are then separated by GC and identified by MS.[13] This is a powerful technique for identifying the alkyl chain distribution but is less common for routine purity quantification.

  • Spectrophotometry: Simple spectrophotometric methods exist, often based on the formation of a colored ion-pair with a dye like eosin-Y.[14][15] The intensity of the color, measured by a spectrophotometer, is proportional to the QAC concentration. While simple and rapid, this method shares the same major drawback as titration: a complete lack of specificity for DDAC versus other QACs.[14]

Comparative Guide: Choosing the Right Method

The selection of an analytical method is always a balance between the required level of detail, sample throughput, and available resources.

FeatureTwo-Phase TitrationLC-MSPy-GC/MS
Specificity Low (Measures total QACs)Very High (Separates homologs)High (Identifies fragments)
Sensitivity Moderate (mg range)Very High (µg to ng range)[11]High (ng range)
Information Provided Total active content (%)Purity (%), Impurity ProfileAlkyl chain distribution
Throughput ModerateHigh (with autosampler)Low to Moderate
Equipment Cost LowVery HighHigh
Cost per Sample LowHighModerate to High
Required Expertise Low to ModerateHighHigh
Primary Use Case Routine QC, raw material checkR&D, impurity profiling, final product releaseStructural analysis, specialized investigation

Conclusion and Recommendations

For the rigorous demands of research and drug development, LC-MS is the unequivocally superior method for assessing the purity of this compound. Its ability to separate and identify individual components provides the detailed, reliable data necessary for ensuring product quality, safety, and experimental reproducibility.

However, two-phase potentiometric titration remains a valuable and pragmatic tool for routine quality control and for screening raw materials where a rapid assessment of total active content is sufficient.[4] It offers a cost-effective solution when the impurity profile is already well-characterized by a more specific method like LC-MS.

Ultimately, a robust quality control strategy may involve both techniques: using titration for high-throughput screening and release testing, while employing LC-MS for initial raw material qualification, in-depth stability studies, and the investigation of any out-of-specification results.

References

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A Senior Application Scientist's Guide to the Quantitative Analysis of Dimethylditetradecylammonium Chloride in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Workhorse Biocide

Dimethylditetradecylammonium chloride (DDAC), a quaternary ammonium compound (QAC), is a potent and widely used biocide and disinfectant.[1][2] Its application spans hospital surface disinfection, food processing sanitation, wood preservation, and inclusion in various industrial and consumer products.[1][2][3] This widespread use necessitates robust and reliable analytical methods to monitor its concentration in diverse and often complex matrices, including environmental samples (soil, water), biological fluids (serum, urine), and pharmaceutical or commercial formulations.[4][5][6][7]

The quantitative analysis of DDAC is far from trivial. The molecule's structure (C₃₀H₆₄ClN) presents inherent analytical hurdles.[8] Lacking a significant chromophore, it is poorly suited for direct UV-Vis spectrophotometric detection, one of the most common HPLC detection methods.[9][10] Furthermore, its cationic and surfactant nature causes it to readily interact with matrix components and analytical hardware, leading to challenges in extraction, recovery, and chromatographic performance. When analyzing trace levels, co-extracted matrix components can severely interfere with instrument response, particularly in mass spectrometry, a phenomenon known as the matrix effect.[11][12][13]

This guide provides a comparative overview of the principal analytical techniques for DDAC quantification. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of why certain methodological choices are made. We will delve into the causality behind sample preparation strategies, compare the performance of various instrumental methods with supporting data, and provide a detailed, field-tested protocol for the most effective approach.

Comparative Analysis of Core Methodologies

The choice of an analytical technique for DDAC is fundamentally dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While classical methods like titration exist, modern trace-level analysis overwhelmingly relies on chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For trace quantification of DDAC in complex matrices, LC-MS/MS is the undisputed method of choice.[1][14][15]

  • Expertise & Experience: The power of LC-MS/MS lies in its unparalleled sensitivity and selectivity. The liquid chromatography frontend separates DDAC from many matrix components, after which the triple quadrupole mass spectrometer acts as a highly specific filter. It isolates the DDAC parent ion, fragments it, and then detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass confirmation, virtually eliminating false positives and allowing for confident quantification even in "dirty" samples. Its high sensitivity is crucial for applications like biomonitoring in serum and urine or detecting environmental residues.[6]

  • Trustworthiness: The primary challenge in LC-MS/MS is mitigating the matrix effect, where co-eluting compounds suppress or enhance the ionization of DDAC, leading to inaccurate results.[13] To build a self-validating system, the use of a stable isotope-labeled internal standard (SIL-IS), such as DDAC-d6, is non-negotiable. The SIL-IS is chemically identical to the analyte and co-elutes chromatographically. Any matrix effect or loss during sample preparation that affects the native DDAC will affect the SIL-IS identically. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, ensuring the data is accurate and trustworthy.[6]

High-Performance Liquid Chromatography (HPLC) with Alternative Detectors

When MS detection is unavailable, other HPLC detectors can be employed, though each comes with significant compromises for DDAC analysis.

  • Ion Chromatography (IC): IC with a conductivity detector is a viable option, particularly for simpler matrices or when analyzing DDAC as a primary component. This technique has been successfully applied to quantify DDAC in air samples collected on adsorbent resin.[10][16] However, its sensitivity is generally lower than LC-MS/MS, and it can be susceptible to interference from other ionic species in the sample.

  • HPLC with UV Detection: As previously noted, this method is severely limited by DDAC's lack of a strong chromophore.[9][10] It is only suitable for high-concentration samples, such as formulated products, and lacks the sensitivity required for residue or trace analysis. Attempts to use low-wavelength UV (e.g., < 220 nm) often suffer from high background noise and interference from many common solvents and matrix components.

  • Universal Detectors (ELSD/CAD): Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are universal detectors that do not require a chromophore. They can detect any non-volatile analyte, making them theoretically suitable for DDAC. However, they require volatile mobile phases and often exhibit a non-linear response, which can complicate quantification, especially across a wide dynamic range.

Classical Titration

Two-phase titration methods using an indicator dye are historically significant for assaying raw material or concentrated DDAC solutions.[17]

  • Expertise & Experience: This approach is inexpensive and requires minimal instrumentation. However, it is a non-specific technique. It quantifies the total content of quaternary ammonium compounds and cannot distinguish DDAC from other similar structures that may be present as impurities or components in a formulation.[9] The endpoint detection can also be subjective, leading to poor inter-analyst precision.[9] For these reasons, titration is wholly unsuitable for trace analysis in complex matrices.

Performance Comparison Summary

The following table summarizes the key performance characteristics of the discussed analytical techniques for DDAC quantification.

Technique Principle Typical LOQ Selectivity Matrix Tolerance Throughput Primary Application
LC-MS/MS Chromatographic separation, mass-based detection (MRM)0.006–1.40 ng/mL[6]ExcellentModerate to Good (with proper sample prep)HighTrace residue analysis, biomonitoring, environmental testing
Ion Chromatography (IC) Ion-exchange separation, conductivity detection~8.9 µg (absolute)[16]GoodLow to ModerateModerateAir monitoring, simple aqueous samples
HPLC-UV Chromatographic separation, UV absorbance detectionHigh (mg/L range)PoorLowHighHigh concentration assay (formulations)
Titration Chemical reaction with indicatorHigh (% level)PoorVery LowLowRaw material purity testing

Workflow & Method Selection

The path from sample collection to a final, reliable quantitative result involves several critical stages. The choice of technique is a pivotal decision based on the analytical requirements.

Logical Workflow for DDAC Analysis

DDAC Analysis Workflow cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Soil, Serum, Formulation) Homogenize Homogenization/ Pre-treatment Sample->Homogenize Extraction Extraction Homogenize->Extraction Add Internal Standard Cleanup Cleanup & Concentration Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification (Internal Standard Method) LCMS->Quant Data Data Review & Reporting Quant->Data

Caption: Decision tree for selecting the appropriate DDAC analytical method.

Field-Proven Protocol: DDAC in Soil by LC-MS/MS

This protocol details a robust method for the extraction and quantification of DDAC from a complex soil matrix, prioritizing accuracy and reproducibility. The choice of ultrasonic extraction is based on its efficiency in disrupting soil particle aggregates to release the analyte. [18]The use of an acidic organic solvent aids in desorbing the cationic DDAC from negatively charged soil components.

Materials and Reagents
  • Standards: DDAC analytical standard, DDAC-d6 (or other suitable SIL-IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Type 1, 18.2 MΩ·cm).

  • Reagents: Hydrochloric Acid (HCl).

  • Sample Preparation: 50 mL polypropylene centrifuge tubes, ultrasonic bath, centrifuge, SPE cartridges (Weak Cation Exchange, WCX).

Standard and QC Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of DDAC and DDAC-d6 in methanol.

  • Working Standard Solutions: Serially dilute the DDAC stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of DDAC-d6 in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank control soil with known amounts of DDAC. These are to be prepared independently from the calibration standards.

Sample Extraction and Cleanup
  • Causality Behind the Choices: This multi-step procedure is designed to systematically remove interfering matrix components. The initial extraction liberates DDAC from the soil. The subsequent SPE cleanup is the critical step for ensuring a clean extract for LC-MS/MS analysis. A WCX cartridge is chosen because at a neutral or slightly acidic pH, DDAC is positively charged and will be retained by the negatively charged sorbent, while neutral and anionic interferences are washed away. Eluting with an acidic or ammoniated organic solvent neutralizes the sorbent sites or the analyte, allowing for the recovery of a concentrated and purified DDAC fraction. [6]

  • Weighing: Weigh 5.0 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube.

  • Spiking: Add 50 µL of the 10 µg/mL internal standard spiking solution to all samples, calibrators (prepared in blank matrix), and QCs.

  • Extraction:

    • Add 10 mL of extraction solution (99.9% Acetonitrile / 0.1% HCl v/v). [18] * Cap tightly and shake vigorously for 10 minutes on an orbital shaker.

    • Place in an ultrasonic bath for 15 minutes. [18] * Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup (WCX Cartridge):

    • Conditioning: Condition the WCX cartridge with 3 mL of methanol followed by 3 mL of Type 1 water.

    • Loading: Decant the supernatant from the extraction step and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove polar and non-polar interferences, respectively.

    • Elution: Elute the DDAC and SIL-IS from the cartridge with 5 mL of 5% formic acid in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis
  • Trustworthiness: The parameters below are typical starting points. Method development and validation must be performed to establish optimal conditions for the specific instrument and application, following guidelines such as ICH Q2(R1). [19][20]

    Parameter Condition
    LC Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start at 10% B, ramp to 95% B over 5 min, hold 2 min, return to 10% B
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Ionization Source Electrospray Ionization (ESI), Positive Mode
    MRM Transitions DDAC: e.g., m/z 326.4 → 142.2; DDAC-d6: e.g., m/z 332.4 → 142.2 (Note: Exact m/z values must be optimized empirically)
    Source Temp. 150 °C

    | Desolvation Temp. | 450 °C |

Conclusion

The quantitative analysis of this compound in complex matrices is a challenging task that demands a sophisticated analytical approach. While simpler methods have their place for high-concentration assays, LC-MS/MS combined with a robust sample preparation strategy like SPE or QuEChERS represents the pinnacle of performance for trace-level quantification. Its superior sensitivity and selectivity are essential for the meaningful data required in regulatory compliance, environmental monitoring, and pharmacokinetic studies. By understanding the principles behind the chosen methodology—from the rationale for a specific SPE sorbent to the absolute necessity of an internal standard—researchers can develop and validate methods that are not only precise but are fundamentally trustworthy and defensible.

References

  • The Environmental Profile and Safety Aspects of DDAC. (n.d.). Redox. Retrieved from [Link]

  • Ahmad, I. (1993). Solid-phase extraction of dicamba and picloram from water and soil samples for HPLC. Journal of Environmental Science and Health, Part B, 28(5), 565-577. Retrieved from [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2012). Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC). Retrieved from [Link]

  • CN103760123B - The analysis determining method of DDAC in a kind of seawater. (n.d.). Google Patents.
  • SIELC Technologies. (2018). Didecyldimethylammonium chloride. Retrieved from [Link]

  • Delépée, R., et al. (2004). Analysis of didecydimethylammonium chloride (DDAC) aerosol in inhalation chamber. ResearchGate. Retrieved from [Link]

  • British Columbia Ministry of Environment. (1991). A Review of the Environmental Impact and Toxic Effects of DDAC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms. (n.d.). Google Patents.
  • Oxford Analytical Services. (n.d.). Didecyldimethylammonium Chloride (DDAC) Testing. Retrieved from [Link]

  • Al-Ameri, M., et al. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. International Journal of Molecular Sciences, 23(21), 13490. Retrieved from [Link]

  • Weigel, G. (1987). Evaluation of DDAC analysis by HPLC. FPInnovations Research Library. Retrieved from [Link]

  • Analytice. (n.d.). Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Didecyldimethylammonium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Didecyldimethylammonium Chloride. PubChem Compound Database. Retrieved from [Link]

  • Spanish Agency for Food Safety and Nutrition (AESAN). (2013). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. Retrieved from [Link]

  • Egorov, I. A., et al. (2009). Dermatokinetics of didecyldimethylammonium chloride and the influence of some commercial biocidal formulations on its dermal absorption in vitro. Cutaneous and Ocular Toxicology, 28(1), 16-23. Retrieved from [Link]

  • Díez, C., et al. (2016). Evaluation of Quantification Methods to Compensate for Matrix Effects in the Analysis of Benzalkonium Chloride and Didecyldimethylammonium Chloride in Fruits and Vegetables by LC-ESI-MS/MS. Food Analytical Methods, 9, 2650–2661. Retrieved from [Link]

  • Kumar, R., & Kumar, R. (2018). Collection and preparation of soil, water and plant samples for analysis. International Journal of Chemical Studies, 6(5), 2045-2051. Retrieved from [Link]

  • Schmidt, A. H. (2014). Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology, 38(8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Le Bouedec, S., et al. (2003). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. ResearchGate. Retrieved from [Link]

  • Talawar, M. B., et al. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials, 13(3), 648-660. Retrieved from [Link]

  • Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(12), 3868-3880. Retrieved from [Link]

  • Gruchlik, Y., et al. (2020). A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PLoS ONE, 15(8), e0236021. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Retrieved from [Link]

  • Cappiello, A., et al. (2008). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. Retrieved from [Link]

  • Khan, A., et al. (2020). Simultaneous analysis of multiclass antibiotic residues in complex environmental matrices by liquid chromatography with tandem quadrupole mass spectrometry. Journal of Chromatography B, 1145, 122103. Retrieved from [Link]

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A Comparative Guide to Dimethylditetradecylammonium Chloride and Its Analogs in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of dimethylditetradecylammonium chloride (DDA) and its structural and functional analogs, focusing on their applications as vaccine adjuvants and non-viral vectors for drug and gene delivery. We will delve into the structure-activity relationships that govern their performance, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their formulation choices.

Introduction: The Role of Cationic Lipids in Modern Therapeutics

Quaternary ammonium compounds (QACs) are a class of cationic surfactants characterized by a positively charged nitrogen atom bonded to four alkyl groups. Their amphiphilic nature, possessing a hydrophilic cationic head and hydrophobic alkyl tails, allows them to self-assemble into supramolecular structures like micelles and liposomes in aqueous environments.[1] this compound (DDA), a QAC with two C14 alkyl chains, has garnered significant attention for its potent immunostimulatory properties and its ability to act as a carrier for bioactive molecules.[][3][4]

This guide will compare DDA with its key analogs, which can be categorized in two ways:

  • Structural Analogs: Cationic lipids with varied alkyl chain lengths, such as didecyldimethylammonium chloride (DDAC, C10) and dioctadecyldimethylammonium bromide/chloride (DDAB/DODAC, C18).[5][6]

  • Functional Analogs & Formulations: Combinations of DDA with other immunomodulators to create synergistic adjuvant systems, such as DDA with trehalose dibehenate (TDB) or monophosphoryl lipid A (MPL).[7][8] We will also contrast DDA with other cationic lipids used in gene delivery, like DOTAP.

The central theme is to understand how modifications in chemical structure and formulation translate into tangible differences in biological activity, safety, and efficacy.

DDA and Analogs as Vaccine Adjuvants

The primary application of DDA is as a vaccine adjuvant, a substance that enhances the immune response to a co-administered antigen.[9] Unlike traditional adjuvants like aluminum salts (Alum), which primarily drive a humoral (Th2-biased) antibody response, DDA is a potent inducer of cell-mediated immunity (CMI), which is critical for vaccines against intracellular pathogens like viruses and mycobacteria.[10][11][12]

Mechanism of Action

The adjuvant activity of DDA-based liposomes is multifactorial, stemming from their physicochemical properties.

  • Depot Effect: The cationic DDA liposomes electrostatically adsorb negatively charged antigens, forming a depot at the injection site. This prolongs antigen exposure to the immune system, preventing its rapid dissemination.[13][14] Studies using radiolabeled antigens have shown that when administered with DDA liposomes, the antigen can be detected at the injection site for up to 14 days.[14]

  • Enhanced Antigen Uptake: DDA liposomes facilitate the uptake of the antigen by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[13] This enhanced uptake leads to more efficient antigen processing and presentation to T cells.[13]

  • Immune Stimulation: DDA activates APCs and induces the recruitment of immune cells, like monocytes, to the injection site, creating a local pro-inflammatory environment conducive to a robust immune response.[14][15] This results in the induction of a mixed Th1/Th2 response, with a strong bias towards the Th1 phenotype, characterized by the production of interferon-gamma (IFN-γ).[11][16]

DDA_Adjuvant_Mechanism cluster_injection Injection Site cluster_immune_cell Antigen Presenting Cell (APC) cluster_response Immune Response Ag Antigen Depot Antigen Depot (Slow Release) Ag->Depot DDA DDA Liposome DDA->Depot Uptake Enhanced Uptake & Presentation Depot->Uptake APC Recruitment TCell T-Cell Activation Uptake->TCell MHC-II Th1 Th1 Response (IFN-γ, CMI) TCell->Th1 Th2 Th2 Response (Antibodies) TCell->Th2 Gene_Delivery_Mechanism cluster_cell Target Cell start Cationic DDA Liposome + Negatively Charged Nucleic Acid lipoplex Lipoplex Formation start->lipoplex endocytosis Endocytosis lipoplex->endocytosis Interaction with cell membrane endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Release of Nucleic Acid in Cytoplasm escape->cytoplasm finish Therapeutic Effect cytoplasm->finish Translation / Gene Silencing

Caption: General mechanism of DDA-mediated gene delivery.

Structure-Activity Relationship and Comparison with Analogs

The performance of cationic lipids in gene delivery is a delicate balance between transfection efficiency and cytotoxicity. The structure of the lipid plays a pivotal role.

Cationic LipidStructureKey Characteristics & Performance
DDAC (C10)₂N⁺(CH₃)₂Shorter C10 chains. Often used as a surfactant and antimicrobial. [1][17]Less efficient for forming stable liposomes for gene delivery compared to longer-chain analogs.
DDA (C14)₂N⁺(CH₃)₂C14 chains provide a good balance for forming stable liposomes. [5][18]Effective for DNA and siRNA delivery, but can exhibit cytotoxicity. [18]
DDAB/DODAC (C18)₂N⁺(CH₃)₂Longer C18 chains lead to more rigid and stable liposomes with a higher phase transition temperature. [5]Often used as a benchmark cationic lipid.
DOTAP C18 chains with unsaturated bondsThe double bond in the oleoyl chains creates a less rigid, more fluid membrane, which can enhance fusion with the endosomal membrane and improve transfection efficiency. [19]
Ionizable Lipids e.g., DLin-MC3-DMAHave a pKa that allows them to be positively charged at acidic pH (for nucleic acid binding) but nearly neutral at physiological pH. [19][20]This significantly reduces toxicity and improves in vivo performance, making them the standard for clinical mRNA vaccines. [19][20]

Key Insights:

  • Alkyl Chain Length: Longer chains (like C18 in DDAB) generally increase liposome stability but can also increase rigidity, potentially affecting the efficiency of endosomal escape. DDA's C14 chains offer a functional compromise.

  • Permanent vs. Ionizable Cationic Charge: DDA is a permanent cationic lipid, meaning it is always positively charged. This contributes to its cytotoxicity and can lead to rapid clearance from circulation. [20]In contrast, modern ionizable lipids are a significant advancement, offering a much better safety profile by remaining neutral in the bloodstream. [20][21]The incorporation of permanent cationic lipids like DDA or DOTAP into ionizable LNP formulations is being explored as a strategy to reduce systemic off-target gene expression and retain the payload at the injection site for vaccine applications. [21]

Experimental Protocols

Protocol: Preparation of DDA:TDB (CAF01) Liposomes

This protocol describes the preparation of DDA:TDB liposomes using the thin-film hydration method, a common and reliable technique.

Materials:

  • Dimethylditetradecylammonium (DDA) Bromide or Chloride

  • Trehalose 6,6'-dibehenate (TDB)

  • Chloroform

  • Tris buffer (e.g., 10 mM, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DDA and TDB in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:1 DDA:TDB). The total lipid concentration should be around 1-5 mg/mL.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the gel-to-liquid crystalline phase transition temperature of DDA (approx. 47°C) to form a thin, uniform lipid film on the flask wall.

    • Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration:

    • Add the pre-warmed (e.g., 60°C) Tris buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will form multilamellar vesicles (MLVs). The solution will appear milky.

  • Size Reduction (Sonication & Extrusion):

    • To create smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator at a temperature above the phase transition temperature for 15-30 minutes. This will produce small unilamellar vesicles (SUVs).

    • For a more defined size distribution, perform extrusion. Assemble the extruder with the desired membrane size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder 11-21 times. This will generate large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.

  • Characterization:

    • Analyze the final liposome suspension for particle size and zeta potential using Dynamic Light Scattering (DLS).

    • The liposomes are now ready for antigen adsorption.

Protocol: In-Vivo Adjuvant Efficacy Study

This protocol outlines a basic mouse immunization study to compare the adjuvant effects of DDA and DDA:TDB.

Materials:

  • Model antigen (e.g., Ovalbumin - OVA)

  • Prepared DDA and DDA:TDB liposomes

  • Saline solution

  • 6-8 week old female BALB/c mice

  • Syringes and needles for subcutaneous injection

  • ELISA kits for detecting OVA-specific IgG1 and IgG2a antibodies

  • Reagents for cell culture and cytokine analysis (e.g., IFN-γ ELISpot)

Procedure:

  • Vaccine Formulation:

    • Prepare three vaccine groups:

      • Group 1: OVA in saline

      • Group 2: OVA + DDA liposomes

      • Group 3: OVA + DDA:TDB liposomes

    • Mix the antigen with the adjuvant formulations and let them incubate for 30 minutes at room temperature to allow for adsorption.

  • Immunization:

    • Immunize mice (n=5-8 per group) subcutaneously at the base of the tail with 100 µL of the respective vaccine formulation (e.g., containing 10 µg of OVA).

    • Provide a booster immunization with the same formulations 14 days later.

  • Sample Collection:

    • Collect blood samples via tail bleed at day 21 or 28. Process to collect serum for antibody analysis.

    • At the end of the experiment (e.g., day 28), humanely euthanize the mice and harvest spleens for T-cell analysis.

  • Immunological Analysis:

    • Humoral Response: Use ELISA to measure the titers of OVA-specific IgG1 (Th2 indicator) and IgG2a (Th1 indicator) antibodies in the serum. Calculate the IgG2a/IgG1 ratio as an indicator of the Th1/Th2 bias.

    • Cellular Response: Prepare single-cell suspensions from the spleens. Restimulate the splenocytes in vitro with the OVA antigen.

    • Use an ELISpot assay or intracellular cytokine staining followed by flow cytometry to quantify the number of IFN-γ-producing T-cells.

  • Data Analysis:

    • Compare the antibody titers and the number of IFN-γ-producing cells between the groups. A significant increase in the IgG2a/IgG1 ratio and IFN-γ production in the DDA and DDA:TDB groups compared to the OVA-only group would demonstrate their Th1-polarizing adjuvant effect.

Conclusion and Future Perspectives

This compound is a versatile cationic lipid with well-established applications as a powerful, cell-mediated immunity-inducing vaccine adjuvant. Comparative analysis reveals that while DDA alone is effective, its performance is markedly improved when formulated with immunomodulators like TDB and MPL, creating synergistic adjuvant systems that can be tailored to specific immunological needs.

In the realm of gene delivery, DDA and its structural analogs serve as foundational tools. However, the field has largely shifted towards ionizable lipids for systemic applications due to their superior safety profile. Nevertheless, the robust and permanent cationic nature of DDA remains relevant for applications where localized delivery and retention are desired, such as in nucleic acid-based vaccines.

Future research will likely focus on refining the structure-activity relationships of DDA analogs and developing novel combination adjuvants that engage multiple arms of the immune system with precision and minimal toxicity. Understanding the nuanced interactions between these cationic lipids, their molecular cargo, and the host's immune system will continue to be a critical endeavor in the development of next-generation vaccines and therapies.

References

  • PubMed. (n.d.). Preparation and characterization of large dioctadecyldimethylammonium chloride liposomes and comparison with small sonicated vesicles.
  • Nature. (2023). Improving mRNA vaccine safety and efficiency with cationized lipid nanoparticle formula.
  • PubMed. (n.d.). DDA as an immunological adjuvant.
  • ResearchGate. (n.d.). The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes.
  • BOC Sciences. (n.d.). Lipid Nanoparticles for mRNA Delivery.
  • National Institutes of Health. (n.d.). Mechanisms of Action of Adjuvants.
  • National Institutes of Health. (n.d.). Lipid carriers for mRNA delivery.
  • ScienceDirect. (2022). Chapter 10: Vaccine Adjuvants: Mechanisms of Action.
  • ACS Publications. (n.d.). Lipid Nanoparticles: From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement.
  • MDPI. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery.
  • National Institutes of Health. (2022). Immunological Effects of Dimethyldioctadecylammonium Bromide and Saponin as Adjuvants for Outer Membrane Vesicles from Neisseria meningitidis.
  • PubMed. (n.d.). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency.
  • PubMed. (2002). DDA adjuvant induces a mixed Th1/Th2 immune response when associated with BBG2Na, a respiratory syncytial virus potential vaccine.
  • ScienceDirect. (n.d.). Dimethyl Diotadecyl Ammonium Bromide as Adjuvant for Delayed Hypersensitivity in Mice.
  • BOC Sciences. (n.d.). CAS 10108-91-5 this compound.
  • PubMed. (2005). Characterization of cationic liposomes based on dimethyldioctadecylammonium and synthetic cord factor from M. tuberculosis (trehalose 6,6'-dibehenate)-a novel adjuvant inducing both strong CMI and antibody responses.
  • National Institutes of Health. (n.d.). Combination of the Cationic Surfactant Dimethyl Dioctadecyl Ammonium Bromide and Synthetic Mycobacterial Cord Factor as an Efficient Adjuvant for Tuberculosis Subunit Vaccines.
  • Benchchem. (n.d.). Application Notes and Protocols: Decyltrimethylammonium Chloride as an Emulsifier in Research Formulations.
  • Avanti Research. (n.d.). High-purity vaccine adjuvants.
  • National Institutes of Health. (n.d.). This compound | C30H64ClN | CID 24952.
  • MOLBASE. (n.d.). This compound|10108-91-5.
  • PubMed. (n.d.). Adjuvant effects of dimethyl dioctadecyl ammonium bromide, complete Freund's adjuvant and aluminium hydroxide on neutralizing antibody, antibody-isotype and delayed-type hypersensitivity responses to Semliki Forest virus in mice.
  • PubMed. (n.d.). Dermatokinetics of didecyldimethylammonium chloride and the influence of some commercial biocidal formulations on its dermal absorption in vitro.
  • PubMed. (2010). Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen.
  • National Institutes of Health. (n.d.). Comparison of muramyl dipeptide, trehalose dimycolate, and dimethyl dioctadecyl ammonium bromide as adjuvants in Brucella abortus 45/20 vaccines.
  • National Institutes of Health. (2018). Formulation in DDA-MPLA-TDB Liposome Enhances the Immunogenicity and Protective Efficacy of a DNA Vaccine against Mycobacterium tuberculosis Infection.
  • PubMed. (2018). Formulation in DDA-MPLA-TDB Liposome Enhances the Immunogenicity and Protective Efficacy of a DNA Vaccine against Mycobacterium tuberculosis Infection.
  • PubMed. (2018). Novel antimicrobial agents as alternative to chlorine with potential applications in the fruit and vegetable processing industry.
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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Dimethylditetradecylammonium Chloride (DDAC)

Author: BenchChem Technical Support Team. Date: January 2026

As a common quaternary ammonium compound (QAC) used in laboratory settings for its disinfectant and surfactant properties, Dimethylditetradecylammonium chloride (DDAC) requires meticulous handling and disposal.[1][2] Its potent biological activity, which makes it an effective antimicrobial, also renders it hazardous to human health and the environment if managed improperly. This guide provides a direct, procedural framework for the safe disposal of DDAC, grounded in the principles of chemical safety and regulatory compliance, to ensure the protection of both laboratory personnel and the ecosystem.

Part 1: The Hazard Profile - Understanding the "Why" Behind Disposal Protocols

Effective disposal procedures are not arbitrary; they are a direct response to the inherent chemical and toxicological properties of a substance. Understanding the risks associated with DDAC is the first step toward mitigating them.

Core Hazards of DDAC:

  • Human Health: DDAC is corrosive and can cause severe skin burns and serious eye damage upon contact.[3][4][5][6] Inhalation of dust or mists may cause respiratory irritation, and the substance is harmful if swallowed.[3][4][6][7] It is extremely destructive to the tissue of mucous membranes.[3]

  • Environmental Hazard: DDAC is classified as very toxic to aquatic life, with long-lasting effects.[3][4][5][7][8][9] The release of QACs into waterways can disrupt aquatic ecosystems and impact the functioning of wastewater treatment facilities.[1] Therefore, preventing its entry into drains and surface waters is a primary directive of any disposal plan.[3][8]

GHS Hazard Summary Table
Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, Oral Category 4DangerH302: Harmful if swallowed[3][6][7]
Skin Corrosion Category 1B/1CDangerH314: Causes severe skin burns and eye damage[3][4][5][6]
Serious Eye Damage Category 1DangerH318: Causes serious eye damage[5][9]
Aquatic Hazard (Acute) Category 1WarningH400: Very toxic to aquatic life[5][7]
Aquatic Hazard (Chronic) Category 1WarningH410: Very toxic to aquatic life with long lasting effects[3][4][5]

Part 2: The Core Principle - Waste Characterization and Regulatory Compliance

The foundational principle of chemical disposal is that the waste generator is responsible for its safe management from "cradle-to-grave."[10]

  • Waste Characterization: Any material, solution, or piece of equipment (e.g., contaminated wipes, PPE) containing DDAC must be considered hazardous waste. This determination is a requirement under federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12]

  • Regulatory Adherence: Disposal must be conducted in strict accordance with all federal, state, and local hazardous waste regulations.[12][13] These regulations govern everything from container labeling and storage to final disposal methods.[14]

Part 3: Procedural Guide - Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing DDAC waste from the point of generation to its final, safe disposal.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling DDAC in pure form or as waste, always wear the appropriate PPE to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: If handling powders or creating aerosols, use a certified respirator in a well-ventilated area or fume hood.[4][15]

Step 2: Waste Segregation & Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure the waste stream is correctly identified for the disposal vendor.

  • Designated Waste Container: Use only dedicated, chemically compatible, and clearly labeled hazardous waste containers.

  • Labeling: The label must clearly state "Hazardous Waste" and "this compound." Include the hazard characteristics (e.g., "Corrosive," "Toxic," "Environmental Hazard").

  • No Mixing: Never mix DDAC waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.[3]

  • Container Integrity: Keep the waste container closed at all times, except when adding waste. Ensure it is in good condition and not leaking.[13]

Step 3: Managing Spills - Immediate Containment and Cleanup

Accidents happen. A swift and correct response is crucial to mitigate harm. Under no circumstances should a spill be washed into a drain. [3][8]

Protocol for Small Liquid Spills (Aqueous Solutions):

  • Alert personnel in the immediate area.

  • Wearing full PPE, contain the spill using a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[15][16][17]

  • Carefully collect the absorbent material using spark-proof tools and place it into your designated DDAC hazardous waste container.

  • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Protocol for Solid (Powder) Spills:

  • Alert personnel and evacuate the immediate area to allow dust to settle.

  • Wearing full PPE (including respiratory protection), gently cover the spill to minimize dust generation.[8]

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material and place it into the designated DDAC hazardous waste container. Avoid dry sweeping that creates dust clouds.[3][4]

  • Decontaminate the area as described above.

Step 4: Final Disposal Pathway - The Professional Hand-off

Final disposal of DDAC is not a task for the laboratory. It requires specialized facilities and expertise.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.

  • Approved Disposal Methods: The contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Approved disposal methods for QACs typically involve high-temperature incineration or other neutralization techniques prior to landfilling, in compliance with Land Disposal Restrictions.[4][13]

Part 4: Visual Workflow - Decision Process for DDAC Disposal

The following diagram outlines the logical flow for the proper management and disposal of DDAC waste in a laboratory setting.

DDAC_Disposal_Workflow start DDAC Waste Generated (Solution, Solid, Contaminated Debris) is_spill Is it an Accidental Spill? start->is_spill prohibited PROHIBITED: Disposal Down Drain or in Regular Trash start->prohibited routine_waste Routine Waste Collection is_spill->routine_waste No spill_cleanup Execute Spill Cleanup Protocol (Use Absorbents / Avoid Dust) is_spill->spill_cleanup Yes container Place in a Dedicated, Properly Labeled, & Closed Hazardous Waste Container routine_waste->container spill_cleanup->container storage Store in Secure Satellite Accumulation Area container->storage vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->vendor disposal Final Disposal via Approved Method (e.g., Incineration) vendor->disposal

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible management of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. Its corrosive nature and high aquatic toxicity demand a disposal protocol that is both rigorous and compliant with all regulations. By characterizing it as hazardous waste, segregating it at the source, handling spills with caution, and entrusting its final disposal to licensed professionals, researchers can effectively mitigate its risks and uphold the highest standards of scientific integrity and safety.

References

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? YouTube.
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  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection.
  • Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania.
  • SAFETY DATA SHEET - Didecyldimethylammonium chloride. Sigma-Aldrich.
  • Quaternary Ammonium Compounds Fact Sheet. Toxics Use Reduction Institute (TURI).
  • SC-227905 - Dimethyldioctadecylammonium chloride - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - K-CARE® DDAC80. CDI co. Ltd.
  • Didecyl dimethyl ammonium chloride - Safety Data Sheet. AK Scientific, Inc.
  • Didecyldimethylammonium Chloride - Safety Data Sheet. Apollo Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethylditetradecylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Dimethylditetradecylammonium chloride. As a quaternary ammonium compound, this chemical is a powerful surfactant and disinfectant, but it demands rigorous safety protocols due to its significant hazards. This document moves beyond a simple checklist, providing the causal reasoning behind each procedural step and personal protective equipment (PPE) choice. Our goal is to empower you, our fellow researchers and developers, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile Analysis: Understanding the Threat

This compound is classified under the Globally Harmonized System (GHS) with several critical hazard statements. Understanding these is the first step in a robust risk assessment. The primary dangers are its corrosive nature and its extreme toxicity to aquatic life.[1][2][3] It can cause severe, irreversible damage to skin and eyes upon contact.[1][4]

GHS PictogramHazard CodeHazard StatementImplication for Handling
Corrosion H314Causes severe skin burns and eye damage.[1][3][4]Direct contact must be completely avoided. Standard lab coats and gloves may be insufficient for significant quantities or splash risks. Ocular exposure can lead to blindness.[2]
Health Hazard / Irritant H302Harmful if swallowed.[2][3]Ingestion can cause significant internal damage. Strict no-food/drink policies in the lab are critical.
Irritant H335May cause respiratory irritation.[2][3]Handling of powders or creation of aerosols/mists requires respiratory protection to prevent irritation to the throat and lungs.[2]
Environmental Hazard H410Very toxic to aquatic life with long lasting effects.[1][3][4]Disposal procedures must be stringent to prevent environmental release. All contaminated materials must be treated as hazardous waste.

The Core PPE Protocol: A Multi-Layered Defense

Your choice of PPE is your last and most critical line of defense. The selection must be tailored to the specific task, the quantity of the chemical being handled, and the potential for exposure.

Ocular and Facial Protection: An Absolute Mandate

Due to the H314 and H318 classifications, protecting your eyes is non-negotiable. Standard safety glasses are inadequate as they do not protect against splashes from various angles.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all handling procedures.[5][6]

  • High-Risk Operations: When handling large volumes, transferring solutions, or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[2][4][7] The face shield protects the entire face from corrosive burns.

Skin and Body Protection: An Impermeable Barrier

This compound causes severe skin burns.[8] Your protective clothing must prevent any possibility of skin contact.

  • Gloves: Standard disposable nitrile gloves may offer initial protection for small quantities, but they must be inspected for any sign of degradation. For prolonged handling or immersion, choose chemical-resistant gloves. Always double-glove when handling concentrated forms. Discard and replace gloves immediately if contamination is suspected.[7]

  • Protective Clothing: A standard cotton lab coat is not sufficient. Wear a lab coat made of a fire/flame-resistant and impervious material.[5] For tasks with a high risk of splashing, such as mixing or large-scale transfers, a chemically resistant apron or a full protective suit is required.[6]

  • Footwear: Closed-toe shoes are mandatory. For situations involving potential spills, chemically resistant shoe covers should be worn.

Respiratory Protection: Safeguarding Your Airways

Respiratory protection is essential when there is a risk of inhaling dust (if handling a solid form) or aerosols/mists.[5][7]

  • For Powders/Dusts: If handling the solid form of the chemical and dust may be generated, a full-face respirator with P95 (US) or P2 (EU) particle filters is necessary.[5][6]

  • For Vapors/Mists: If working with solutions where aerosols or mists can be generated (e.g., spraying, heating, sonicating) and ventilation is inadequate, use a respirator with appropriate cartridges for organic vapors and acid gases (e.g., OV/AG/P99 type).[6]

  • Engineering Controls First: Always prioritize working in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection.[5][9]

Diagram 1: Respiratory Protection Decision Workflow

G A Start: Handling this compound B Is the chemical in solid/powder form AND is dust being generated? A->B C Are aerosols or mists being generated (e.g., spraying, sonicating)? B->C No E Use a full-face respirator with P95/P2 particle filters. B->E Yes C->B No D Is the work being performed in a certified chemical fume hood? C->D Yes G No respiratory protection required, but monitor for irritation. D->G Yes H Proceed with caution. Is ventilation adequate? D->H No F Use a respirator with OV/AG/P99 cartridges. H->F No H->G Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

Procedural Workflows for Safe Handling

Properly using PPE involves disciplined procedures for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.

Donning and Doffing PPE Sequence

The sequence is designed to move from the cleanest procedures to the dirtiest and vice-versa.

Diagram 2: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) D1 1. Gown/Suit D2 2. First Pair of Gloves D1->D2 D3 3. Respirator D2->D3 D4 4. Goggles/Face Shield D3->D4 D5 5. Second Pair of Gloves (over cuff) D4->D5 F1 1. Outer Gloves F2 2. Gown/Suit F1->F2 F3 3. Goggles/Face Shield F2->F3 F4 4. Respirator F3->F4 F5 5. Inner Gloves F4->F5

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Emergency Protocols in Case of Exposure

Immediate and correct action is vital. Always have an emergency eyewash station and safety shower accessible.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[2][9]

  • Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water and shower. Call a physician immediately.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical help.[4][7]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting due to the risk of perforation. Call a poison center or physician immediately.[4][7]

Decontamination and Disposal Plan

Proper disposal is a critical part of the handling lifecycle, especially given the chemical's high aquatic toxicity.[2][3][9]

PPE and Equipment Decontamination
  • Reusable PPE: Reusable items like face shields and respirators must be decontaminated according to the manufacturer's instructions after each use.

  • Contaminated Clothing: All contaminated clothing must be removed immediately and laundered separately before reuse.[7]

Waste Disposal
  • Chemical Waste: Dispose of unused this compound and solutions containing it as hazardous waste through a licensed disposal company. Do not pour down the drain.[2][5]

  • Contaminated Disposables: All disposable PPE (gloves, suits), absorbent materials used for spills, and empty containers must be collected in a suitable, labeled container for disposal as hazardous waste.[3] Handle uncleaned containers as you would the product itself.

By integrating these detailed protocols and understanding the reasoning behind them, you can ensure a safer laboratory environment for yourself and your colleagues when working with this compound.

References

  • This compound | C30H64ClN | CID 24952 - PubChem - NIH . Source: PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - K-CARE® DDAC80 . Source: CDI co. Ltd. [Link]

  • Safety Data Sheet: Dicoco dimethyl ammonium chloride . Source: Chemos GmbH & Co.KG. [Link]

  • SDS #1013 - Safety Data Sheet . Source: North Woods®. [Link]

  • Safety Data Sheet - this compound . Source: Angene Chemical. [Link]

  • This compound|10108-91-5 - MOLBASE Encyclopedia . Source: MOLBASE. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.